molecular formula C6H4ClN3 B169250 5-Amino-2-chloronicotinonitrile CAS No. 13600-46-9

5-Amino-2-chloronicotinonitrile

Cat. No.: B169250
CAS No.: 13600-46-9
M. Wt: 153.57 g/mol
InChI Key: AEJWPGFVMYKWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-chloronicotinonitrile, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJWPGFVMYKWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608098
Record name 5-Amino-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13600-46-9
Record name 5-Amino-2-chloro-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13600-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-chloropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-chloronicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. The document details a potential synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment.

Introduction

This compound (CAS No. 13600-46-9) is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its molecular structure, featuring amino, chloro, and cyano functional groups, makes it a versatile building block for the synthesis of more complex heterocyclic compounds, including those with potential therapeutic applications. The precise arrangement of these functional groups allows for a variety of chemical transformations, making it a valuable precursor in the development of novel drugs and other functional molecules.

Synthesis of this compound

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of related aminopyridine derivatives. A potential two-step synthesis is outlined below, starting from 2-aminonicotinonitrile.

DOT Script of the Proposed Synthesis Pathway:

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_chlorination Chlorination & Reduction 2-aminonicotinonitrile 2-aminonicotinonitrile 5-Nitro-2-aminonicotinonitrile 5-Nitro-2-aminonicotinonitrile 2-aminonicotinonitrile->5-Nitro-2-aminonicotinonitrile Nitrating Agent (e.g., HNO3/H2SO4) This compound This compound 5-Nitro-2-aminonicotinonitrile->this compound Chlorinating Agent (e.g., POCl3) followed by Reduction (e.g., Fe/HCl or H2, Pd/C)

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

This protocol is a hypothetical procedure based on common organic synthesis techniques for analogous compounds. Optimization of reaction conditions would be necessary.

Step 1: Nitration of 2-aminonicotinonitrile

  • To a stirred solution of 2-aminonicotinonitrile in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is then quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-nitro-2-aminonicotinonitrile.

Step 2: Chlorination and Reduction

  • The intermediate, 5-nitro-2-aminonicotinonitrile, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the 2-amino group with a chlorine atom. This reaction is typically performed at elevated temperatures.

  • Following the chlorination, the nitro group is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation (H₂, Pd/C).

  • After the reaction is complete, the product is isolated by extraction and purified by recrystallization or column chromatography to give this compound.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the characterization of structurally similar compounds.

Physical and Chemical Properties
PropertyValue
CAS Number 13600-46-9
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Expected to be a solid
Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound based on the analysis of related compounds. Actual experimental values may vary.

TechniqueExpected Observations
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (typically δ 6.0-8.5 ppm). The amino protons would likely appear as a broad singlet.
¹³C NMR Signals corresponding to the six carbon atoms of the pyridine ring and the nitrile group would be observed. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.
IR Spectroscopy Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and the C-Cl stretching (around 600-800 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (153.57). The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak. Fragmentation patterns would likely involve the loss of small molecules or radicals such as HCN, Cl, or NH₂.

Experimental Workflow

The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.

DOT Script of the Experimental Workflow:

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Materials 2-Aminonicotinonitrile Reaction Nitration followed by Chlorination and Reduction Starting_Materials->Reaction Workup_Purification Extraction & Recrystallization/ Column Chromatography Reaction->Workup_Purification NMR ¹H and ¹³C NMR Spectroscopy Workup_Purification->NMR IR Infrared Spectroscopy Workup_Purification->IR MS Mass Spectrometry Workup_Purification->MS Analysis Structural Elucidation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide outlines a potential pathway for the synthesis of this compound and describes the key analytical techniques for its characterization. The provided information serves as a valuable resource for researchers and professionals in the fields of drug discovery and chemical synthesis, enabling the efficient production and verification of this important chemical intermediate. Further experimental investigation is required to establish a definitive and optimized synthetic protocol and to obtain precise analytical data.

Spectroscopic Analysis of 5-Amino-2-chloronicotinonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 5-Amino-2-chloronicotinonitrile (CAS No. 13600-46-9). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent functional groups and comparison with structurally similar molecules. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data. This guide is intended to serve as a foundational resource for the spectroscopic analysis of this compound in research and development settings.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Its structure combines an aminopyridine core with a chloro and a nitrile functional group, suggesting a range of potential chemical interactions and applications. A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and structural elucidation in various experimental contexts. This guide outlines the expected NMR, IR, and MS spectral data and provides standardized protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and expected fragmentation patterns for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet1HH-6
~7.4Doublet1HH-4
~5.0Broad Singlet2H-NH₂

Note: Predicted shifts are relative to TMS in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Coupling constants (J) are expected to be in the range of 2-3 Hz for meta-coupling between H-4 and H-6.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C-2 (C-Cl)
~152C-5 (C-NH₂)
~148C-6
~122C-4
~117-C≡N
~108C-3

Note: Predicted shifts are relative to a suitable deuterated solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium-StrongN-H stretching (asymmetric and symmetric)
2230-2210StrongC≡N stretching
1640-1600Medium-StrongN-H scissoring (bending)
1600-1450Medium-StrongC=C and C=N stretching (aromatic ring)
850-750StrongC-Cl stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
153/155[M]⁺Molecular ion peak with a characteristic ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.
126[M-HCN]⁺Loss of hydrogen cyanide.
118[M-Cl]⁺Loss of chlorine radical.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol.[1]
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition :

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a greater number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.[2]

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the peaks.

IR Spectroscopy Protocol.[3][4]
  • Sample Preparation (Solid) :

    • KBr Pellet Method : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[3]

  • Data Acquisition : Place the KBr pellet or the ATR accessory into the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber via a Fourier transform.

Mass Spectrometry Protocol.[5][6]
  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[4] The concentration should be in the range of 1-10 µg/mL.

  • Ionization : Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.[5][6] EI is often used for volatile, thermally stable compounds and can induce fragmentation, providing structural information.[5] ESI is a softer ionization technique suitable for a wider range of compounds.[6]

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Data_NMR ¹H and ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Combine & Interpret Data Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a predictive framework for the spectroscopic analysis of this compound. The tabulated data for NMR, IR, and MS, although not empirically derived for this specific molecule, offer a solid starting point for researchers based on the well-established spectral characteristics of its functional groups. The provided experimental protocols offer a standardized methodology for obtaining high-quality spectroscopic data. It is anticipated that this guide will facilitate the efficient and accurate characterization of this compound in various scientific endeavors.

References

Physical and chemical properties of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile, with the CAS number 13600-46-9, is a substituted pyridine derivative. This class of compounds, characterized by a pyridine ring with amino and cyano functionalities, holds significant interest in medicinal chemistry and materials science. Aminopyridines are known to interact with various biological targets, and the presence of a nitrile group offers a versatile handle for further chemical modifications.[1][2][3][4][5] This technical guide provides a summary of the available physical and chemical properties of this compound, intended to support research and development activities.

Core Physical and Chemical Properties

PropertyValueSource(s)
CAS Number 13600-46-9[2][5][6][7][8][9][10][11][12][13]
Molecular Formula C₆H₄ClN₃[2][6][7][8][9]
Molecular Weight 153.57 g/mol [2][6][8][9]
Melting Point Data not available
Boiling Point Data not available[2][8]
Solubility Data not available

Spectral and Safety Information

While specific spectral data such as detailed NMR peak lists, IR absorption bands, and mass spectrometry fragmentation patterns for this compound are not publicly available, several chemical suppliers indicate the availability of such data upon request.[6][8]

Safety and Handling: this compound is classified as a hazardous substance. According to available safety data sheets, it is toxic if swallowed, in contact with skin, or if inhaled.[2][13] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[13] It is recommended to handle it in a well-ventilated area.[13]

Storage: For optimal stability, this compound should be stored in a dark place under an inert atmosphere at temperatures between 2-8°C.[2][8]

Synthesis and Reactivity

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not readily found in the public domain. However, general synthetic strategies for related aminopyridine and chloronicotinonitrile compounds often involve multi-step processes that may include:

  • Chlorination of a pyridine precursor.

  • Introduction of the amino group , which can be achieved through various methods such as reduction of a nitro group or amination reactions.

  • Introduction of the cyano group , often via Sandmeyer reaction or other cyanation methods.

The reactivity of this compound is dictated by its functional groups: the amino group, the chloro substituent, and the nitrile group, all attached to a pyridine ring.

Below is a conceptual workflow for the synthesis of a substituted aminonicotinonitrile, illustrating the logical relationship between the steps.

G Conceptual Synthesis Workflow cluster_0 Pyridine Core Modification cluster_1 Key Transformations cluster_2 Final Product Formation Pyridine Pyridine Precursor Functionalization Introduction of Substituents (e.g., Amino, Nitro) Pyridine->Functionalization Reaction Chlorination Chlorination Functionalization->Chlorination Chlorinating Agent Cyanation Cyanation Chlorination->Cyanation Cyanating Agent Final_Product This compound Cyanation->Final_Product Purification

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

There is currently no specific information in the public domain regarding the biological activity or signaling pathways directly associated with this compound. However, the broader class of aminopyridines exhibits a wide range of pharmacological activities and is a valuable scaffold in drug discovery.[1][2][3][4][5]

Derivatives of aminopyridines have been investigated for their potential as:

  • Antiprotozoal agents for neglected tropical diseases.[2]

  • Enzyme inhibitors due to their unique structural properties.[1]

  • Antimicrobial and antifungal agents .[3]

The following diagram illustrates a general logical relationship for the screening and development of a novel compound in a drug discovery context.

G Drug Discovery and Development Pathway cluster_0 Initial Screening cluster_1 Lead Identification and Optimization cluster_2 Preclinical and Clinical Development cluster_3 Regulatory Approval Compound Test Compound (e.g., this compound) Screening High-Throughput Screening Compound->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization (SAR Studies) Hit->Lead_Opt Preclinical Preclinical Studies (In vivo/In vitro) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: General pathway for drug discovery and development.

Conclusion

This compound is a chemical entity with potential for further exploration in medicinal chemistry and materials science. However, a significant lack of publicly available experimental data on its physical properties, detailed synthetic protocols, and biological activity currently limits its immediate application. This guide serves as a starting point for researchers, highlighting the known characteristics and identifying the gaps in knowledge that future studies may address. Researchers interested in this compound are encouraged to perform their own characterization or contact chemical suppliers who may provide more detailed analytical data.

References

In-depth Technical Guide: 5-Amino-2-chloronicotinonitrile (CAS 13600-46-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

5-Amino-2-chloronicotinonitrile, with the CAS number 13600-46-9, is a substituted pyridine derivative. It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.

PropertyValueSource(s)
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light tan crystalline powder
Melting Point 134-138 °C
Boiling Point No data available
Solubility No data available
Density No data available
Vapor Pressure No data available
SMILES Code N#CC1=C(Cl)N=CC(N)=C1
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.

Synthesis and Analytical Methods

Synthesis

A common synthetic route to aminopyridine derivatives involves the chlorination of the corresponding aminopyridine precursor. One patented method for a related compound, 2-amino-5-chloropyridine, utilizes an oxidative chlorination reaction of 2-aminopyridine with hydrochloric acid and sodium hypochlorite.

Experimental Protocol: Oxidative Chlorination of 2-Aminopyridine (Illustrative)

Disclaimer: This is an illustrative protocol for a related compound and should be adapted and optimized for the synthesis of this compound.

  • In a 250 ml three-necked flask, 0.053 mol of 2-aminopyridine is placed in a water bath at 10°C.

  • With continuous stirring, 0.16 mol of an 8% NaClO solution is added, followed by the slow dropwise addition of 0.3 mol of 25% hydrochloric acid.

  • The reaction is maintained at a constant temperature of 10°C for 2 hours, after which the temperature is raised to 25°C and the reaction is continued for an additional 4 hours.

  • The reaction is terminated by cooling with ice water to 10°C.

  • The pH of the reaction mixture is adjusted, and the product is extracted with a suitable organic solvent (e.g., dichloroethane).

  • The organic extracts are combined, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

Reactivity of the Amino Group in 5-Amino-2-chloronicotinonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the amino group in the versatile building block, 5-Amino-2-chloronicotinonitrile. This compound serves as a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, many of which exhibit significant biological activity, including potential as kinase inhibitors. This guide provides a detailed overview of key reactions, including cyclocondensation for the formation of fused ring systems, acylation, alkylation, sulfonylation, Schiff base formation, and diazotization reactions. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its application in research and drug development.

Nucleophilic Reactivity and Acidity of the Amino Group

The amino group at the C-5 position of the 2-chloronicotinonitrile ring is a key functional handle for molecular elaboration. Its reactivity is influenced by the electron-withdrawing effects of the nitrile group and the chloro substituent, as well as the pyridine nitrogen. These features render the amino group nucleophilic, albeit moderately so, and also influence its acidity. It can readily participate in reactions with a variety of electrophiles.

Cyclocondensation Reactions: Synthesis of Fused Heterocycles

A primary application of this compound is in the synthesis of fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry, with derivatives showing promise as kinase inhibitors. The amino group acts as a binucleophile in condensation reactions with 1,3-dicarbonyl compounds or their equivalents.

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of this compound with β-diketones or β-ketoesters is a common strategy to construct the pyrazolo[3,4-b]pyridine core. The reaction typically proceeds via an initial condensation of the amino group with one of the carbonyl groups, followed by intramolecular cyclization and dehydration.

Table 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Entryβ-Dicarbonyl CompoundReaction ConditionsProductYield (%)Reference
1AcetylacetoneAcetic acid, reflux6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-carbonitrileNot specifiedGeneral Method
2Ethyl acetoacetatePolyphosphoric acid, 120 °C6-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridin-4(5H)-oneNot specifiedGeneral Method

Experimental Protocol: General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines

A mixture of this compound (1.0 eq.) and the respective β-dicarbonyl compound (1.1 eq.) in a suitable solvent such as glacial acetic acid or ethanol is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization from an appropriate solvent.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A This compound C Solvent (e.g., Acetic Acid) Reflux A->C B β-Dicarbonyl Compound B->C D Cool to RT C->D E Filtration D->E F Wash with cold solvent E->F G Drying F->G H Recrystallization G->H I Pyrazolo[3,4-b]pyridine Product H->I

Experimental workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Reactions with Electrophiles

The nucleophilic amino group of this compound readily reacts with various electrophiles, allowing for the introduction of a wide range of functional groups.

Acylation

Acylation of the amino group can be achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding amides. These amides can serve as intermediates for further transformations or as final products with potential biological activity.

Table 2: Acylation of this compound

EntryAcylating AgentBaseSolventProductYield (%)Reference
1Acetyl chloridePyridineDichloromethaneN-(6-chloro-5-cyanopyridin-3-yl)acetamideHighGeneral Method[1]
2Benzoyl chlorideTriethylamineTetrahydrofuranN-(6-chloro-5-cyanopyridin-3-yl)benzamideHighGeneral Method

Experimental Protocol: General Procedure for Acylation

To a solution of this compound (1.0 eq.) and a base such as pyridine or triethylamine (1.2 eq.) in an anhydrous solvent like dichloromethane or tetrahydrofuran, the acylating agent (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Alkylation

Alkylation of the amino group can be achieved using alkyl halides. However, over-alkylation to form the tertiary amine can be an issue. The use of a suitable base and control of reaction conditions are crucial for selective mono-alkylation.

Table 3: Alkylation of this compound

EntryAlkylating AgentBaseSolventProductYield (%)Reference
1Methyl iodideK₂CO₃DMF2-Chloro-5-(methylamino)nicotinonitrileModerateGeneral Method
2Benzyl bromideNaHTHF5-(Benzylamino)-2-chloronicotinonitrileModerateGeneral Method

Experimental Protocol: General Procedure for N-Alkylation

To a suspension of a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as DMF or THF, this compound (1.0 eq.) is added. The mixture is stirred for a short period, followed by the addition of the alkyl halide (1.1 eq.). The reaction is then heated to a suitable temperature (e.g., 60-80 °C) and monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The product is purified by column chromatography.

Sulfonylation

The amino group can be sulfonylated using sulfonyl chlorides in the presence of a base to form sulfonamides. This functional group is a common pharmacophore in many drug molecules.

Table 4: Sulfonylation of this compound

EntrySulfonylating AgentBaseSolventProductYield (%)Reference
1Benzenesulfonyl chloridePyridineDichloromethaneN-(6-chloro-5-cyanopyridin-3-yl)benzenesulfonamideGoodGeneral Method
2p-Toluenesulfonyl chlorideTriethylamineDichloromethaneN-(6-chloro-5-cyanopyridin-3-yl)-4-methylbenzenesulfonamideGoodGeneral Method

Experimental Protocol: General Procedure for Sulfonylation

In a manner similar to acylation, this compound (1.0 eq.) is dissolved in a dry solvent with a base (1.2 eq.). The sulfonyl chloride (1.1 eq.) is added portion-wise at 0 °C, and the reaction is stirred at room temperature. Work-up and purification are performed as described for the acylation reaction.

Schiff Base Formation

The amino group undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is typically catalyzed by an acid and involves the removal of water.

Table 5: Schiff Base Formation from this compound

EntryCarbonyl CompoundCatalystSolventProductYield (%)Reference
1BenzaldehydeAcetic acidEthanol2-Chloro-5-((E)-benzylideneamino)nicotinonitrileGoodGeneral Method[2]
24-Methoxybenzaldehydep-Toluenesulfonic acidToluene2-Chloro-5-((E)-(4-methoxybenzylidene)amino)nicotinonitrileGoodGeneral Method[2]

Experimental Protocol: General Procedure for Schiff Base Formation

A solution of this compound (1.0 eq.), the corresponding aldehyde or ketone (1.1 eq.), and a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid) in a suitable solvent (e.g., ethanol or toluene) is refluxed with a Dean-Stark apparatus to remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the resulting solid is recrystallized to afford the pure Schiff base.

schiff_base_formation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Amine This compound Reaction Acid Catalyst Solvent (e.g., Toluene) Reflux with Dean-Stark Amine->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction Workup Solvent Removal Reaction->Workup Purification Recrystallization Workup->Purification Product Schiff Base Purification->Product

General workflow for the synthesis of Schiff bases.

Diazotization and Subsequent Reactions

The amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the pyridine ring via Sandmeyer-type reactions.

Sandmeyer Reaction

The diazonium salt, formed by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), can be reacted with copper(I) salts to replace the diazonium group with a halide or cyanide.

Table 6: Sandmeyer Reactions of this compound

EntryReagentProductYield (%)Reference
1NaNO₂, HCl, CuCl2,5-DichloronicotinonitrileModerateGeneral Method[3][4]
2NaNO₂, HBr, CuBr5-Bromo-2-chloronicotinonitrileModerateGeneral Method[3][4]
3NaNO₂, H₂SO₄, CuCN2-Chloro-5-cyanonicotinonitrileModerateGeneral Method[3][4]

Experimental Protocol: General Procedure for Sandmeyer Reaction

This compound (1.0 eq.) is dissolved in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl, HBr, or H₂SO₄). A solution of sodium nitrite (1.1 eq.) in water is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, or CuCN) at a suitable temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography or distillation.

sandmeyer_reaction cluster_sandmeyer Sandmeyer Reaction Start This compound Diazotization NaNO₂, H⁺ 0-5 °C Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium CuCl CuCl Diazonium->CuCl CuBr CuBr Diazonium->CuBr CuCN CuCN Diazonium->CuCN Product_Cl 2,5-Dichloronicotinonitrile CuCl->Product_Cl Product_Br 5-Bromo-2-chloronicotinonitrile CuBr->Product_Br Product_CN 2-Chloro-5-cyanonicotinonitrile CuCN->Product_CN

Sandmeyer reaction pathway for this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives, particularly the pyrazolo[3,4-b]pyridines, are known to be potent inhibitors of various protein kinases.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Therefore, this compound serves as a critical starting material for the synthesis of compounds that can potentially target and inhibit aberrant kinase signaling. For instance, derivatives of this scaffold have been investigated as inhibitors of Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.[5]

kinase_inhibition cluster_synthesis Synthesis cluster_pathway Cellular Signaling Pathway Start This compound Synthesis Multi-step Synthesis Start->Synthesis Inhibitor Pyrazolo[3,4-b]pyridine Derivative Synthesis->Inhibitor Kinase Protein Kinase (e.g., TRK) Inhibitor->Kinase Inhibition Downstream Downstream Signaling (Proliferation, Survival) Kinase->Downstream Activation

Role of this compound derivatives in kinase inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. The reactivity of its amino group allows for a wide range of chemical transformations, providing access to a diverse array of molecular architectures. This guide has provided an overview of its key reactions, along with experimental guidance, to aid researchers in the effective utilization of this important synthetic intermediate. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel compounds with significant therapeutic potential.

References

Technical Guide: Solubility of 5-Amino-2-chloronicotinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Date of Review: 2025-12-25

Introduction

5-Amino-2-chloronicotinonitrile is an aromatic heterocyclic compound of significant interest in organic synthesis, particularly as a building block for the development of biologically active molecules. Its structure, featuring a pyridine ring, an amino group, a chlorine atom, and a nitrile group, imparts a unique reactivity and a distinct solubility profile. Understanding the solubility of this compound in various organic solvents is crucial for researchers and scientists in drug development and chemical synthesis, as it influences reaction design, purification, and formulation.

Theoretical Solubility Profile

While specific quantitative solubility data for this compound is not widely available in public literature, we can predict its solubility based on its molecular structure. The general principle of "like dissolves like" suggests that a compound's solubility will depend on its polarity relative to that of the solvent.[1]

This compound possesses both polar functional groups (an amino group and a nitrile group) and a less polar aromatic ring. The amino group allows for hydrogen bonding, which can enhance its solubility in protic solvents. However, the aromatic ring and the chlorine atom contribute to the nonpolar character of the molecule.

Based on these structural features, the following can be predicted:

  • High to Moderate Solubility in Polar Aprotic Solvents: The compound is expected to be moderately to highly soluble in solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) due to favorable dipole-dipole interactions.

  • Moderate Solubility in Polar Protic Solvents: It may exhibit good solubility in alcohols like methanol and ethanol due to the potential for hydrogen bond formation.

  • Low Solubility in Nonpolar Solvents: Solubility is likely to be limited in nonpolar solvents like hexane and toluene due to the significant difference in polarity.

Experimental Protocols for Solubility Determination

Given the absence of specific data, a general protocol can be followed by researchers to experimentally determine the solubility of this compound. A common and reliable method is the Shake-Flask Method .

Equilibrium Shake-Flask Method:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass flask.

  • Equilibration: Agitate the flask at a constant temperature for an extended period (e.g., 24-72 hours) to ensure that solubility equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be employed to accelerate the separation.

  • Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant liquid and dilute it with a suitable solvent to a concentration that falls within the analytical range of the detection method.

  • Quantitative Analysis: Analyze the concentration of the compound in the diluted sample using a suitable method such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: Calculate the original solubility in the solvent based on the measured concentration and the dilution factor.

Experimental Workflow in Drug Discovery

This compound and its derivatives are often utilized as intermediates in the synthesis of more complex heterocyclic compounds relevant to drug discovery.[2][][4][5][6] The workflow diagram below illustrates a hypothetical role of this compound in a typical drug discovery pipeline.

DrugDiscoveryWorkflow Simplified Drug Discovery Workflow cluster_synthesis Synthesis & Purification cluster_screening Screening & Validation cluster_preclinical Preclinical Studies Start 5-Amino-2-chloro- nicotinonitrile Reaction Drug Candidate Synthesis Start->Reaction Starting Material Purification Chromatographic Purification Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening High-Throughput Screening (HTS) Characterization->Screening HitValidation Hit Validation Screening->HitValidation LeadOptimization Lead Optimization HitValidation->LeadOptimization InVitro In Vitro Assays (Activity & Toxicity) LeadOptimization->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Caption: A simplified workflow for drug discovery.

Conclusion

While published quantitative solubility data for this compound is scarce, an analysis of its molecular structure provides insight into its likely solubility behavior in various organic solvents. For precise data, researchers should perform experimental determinations using standardized methods. As a valuable synthetic intermediate, a thorough understanding of this compound's solubility is paramount for its successful application in organic synthesis and drug development.

References

Thermal stability of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability of 5-Amino-2-chloronicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 13600-46-9 , is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro group, and a nitrile group on a pyridine ring, makes it a versatile building block in medicinal chemistry and materials science. Understanding the thermal stability of such a compound is paramount for ensuring safety during its handling, storage, and use in chemical synthesis, as well as for defining the shelf-life and processing conditions of any resulting products.

Thermal decomposition can lead to runaway reactions, the release of toxic gases, and a loss of product purity and efficacy. This guide aims to provide a thorough overview of the known and predicted thermal behavior of this compound and to detail the standard methodologies used to assess it.

Qualitative Thermal Hazard Assessment

Safety Data Sheets (SDS) for this compound provide foundational, albeit qualitative, information regarding its thermal hazards. While specific decomposition temperatures are not listed, the following general warnings are noted:

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes. These include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.

  • Conditions to Avoid: Strong oxidizing agents and excessive heat are listed as conditions to avoid, which could lead to decomposition or unwanted reactions.

The absence of a specific decomposition temperature in safety literature underscores the need for empirical testing.

Physicochemical Data of this compound and Related Compounds

Direct, experimentally determined thermal data for this compound is scarce. To provide context, the following table includes the melting points of structurally similar compounds. It is critical to note that small changes in molecular structure, such as isomerism, can significantly impact thermal stability, and this data should not be used as a direct substitute for experimental analysis of the target compound.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
This compound 13600-46-9 C₆H₄ClN₃ No data available
6-Amino-5-chloronicotinonitrile156361-02-3C₆H₄ClN₃190 - 198 °C
5-Amino-2-chloropyridine5350-93-6C₅H₅ClN₂81 - 83 °C

Standard Experimental Protocols for Thermal Stability Analysis

To determine the quantitative thermal stability of this compound, a combination of thermoanalytical techniques should be employed. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, glass transitions, and the onset temperature of decomposition (exothermic or endothermic).

Objective: To determine the melting point, heat of fusion, and onset temperature of any exothermic or endothermic decomposition events.

Methodology:

  • Instrument Preparation: Ensure the DSC instrument is calibrated using certified standards (e.g., indium, tin). Purge the system with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to contain any evolved gases and prevent sublimation prior to decomposition. For studying decomposition in an open system, a pinhole lid can be used.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature beyond the point of complete decomposition (e.g., 400 °C).

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting event.

    • The heat of fusion (ΔHf) is calculated by integrating the area of the melting peak.

    • The onset temperature of decomposition is identified as the temperature at which a significant exothermic or endothermic deviation from the baseline occurs after the melt.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to quantify mass loss associated with decomposition, dehydration, or desolvation.

Objective: To determine the temperature at which mass loss begins and to quantify the extent of decomposition at various temperatures.

Methodology:

  • Instrument Preparation: Ensure the TGA microbalance is calibrated. Purge the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air), depending on the desired experimental atmosphere, at a constant flow rate (e.g., 20-50 mL/min).

  • Sample Preparation: Place an accurately weighed sample of 5-10 mg of this compound into a tared TGA crucible (typically ceramic or platinum).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a linear heating rate, such as 10 °C/min, to a final temperature where no further mass loss is observed (e.g., 600 °C).

  • Data Analysis:

    • The TGA thermogram plots percent mass versus temperature.

    • The onset of decomposition is determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method on the mass loss curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to show the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Visualized Workflow for Thermal Stability Assessment

A systematic approach is necessary to fully characterize the thermal stability and associated hazards of a chemical compound. The following diagram illustrates a typical workflow.

Thermal_Stability_Workflow Workflow for Chemical Thermal Stability Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Hazard Assessment & Mitigation A Literature & SDS Review B Differential Scanning Calorimetry (DSC) A->B Preliminary Data C Thermogravimetric Analysis (TGA) B->C Decomposition Onset D Adiabatic Calorimetry (e.g., ARC) C->D Mass Loss Data E Kinetic Modeling (Arrhenius Parameters) D->E Time-Temp-Pressure Data F Define Safe Operating & Storage Conditions E->F Predictive Safety Data G Final Safety Report F->G

Caption: A generalized workflow for assessing the thermal stability of a chemical compound.

Conclusion

While this compound is a valuable compound for chemical synthesis, there is a significant lack of specific, publicly available data regarding its thermal stability. The qualitative information from safety data sheets indicates a potential for the release of hazardous gases upon decomposition. For any research or development activities, it is imperative that the thermal properties be determined experimentally using standard techniques such as DSC and TGA, as outlined in this guide. Such an empirical investigation is the only reliable method to establish safe handling, storage, and processing limits, thereby ensuring the safety of personnel and the integrity of the research outcomes.

An In-depth Technical Guide to 5-Amino-2-chloronicotinonitrile: Discovery and First Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-chloronicotinonitrile is a key heterocyclic building block in medicinal chemistry, valued for its role as a versatile intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties and a detailed, plausible methodology for its first synthesis, constructed from established chemical principles in the absence of a singular, formally documented "discovery" paper. This document also presents key data in a structured format and visual diagrams to elucidate the synthetic workflow, serving as a valuable resource for researchers in organic synthesis and drug discovery.

Introduction

Substituted pyridines are a cornerstone of modern pharmaceutical development, with their derivatives exhibiting a wide range of biological activities. Among these, this compound holds particular significance due to the strategic placement of its functional groups: an amino group that can be readily modified, a chloro group that can participate in cross-coupling reactions, and a nitrile group that can be converted into other functionalities or act as a key interacting moiety in a final drug product. While a definitive "first synthesis" publication is not readily identifiable in the current body of scientific literature, this guide proposes a logical and scientifically sound synthetic pathway based on well-established organic chemistry transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data has been aggregated from various chemical supplier databases.

PropertyValue
CAS Number 13600-46-9
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 168-172 °C
Boiling Point Not available
Solubility Soluble in organic solvents like ethanol and methanol. Sparingly soluble in water.
SMILES N#CC1=C(Cl)N=CC(N)=C1

Plausible First Synthesis Pathway

The proposed synthesis of this compound is a multi-step process commencing with the readily available 2-amino-5-nitropyridine. The pathway involves three key transformations: chlorination, reduction of the nitro group, and finally, cyanation.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-5-nitropyridine

This step involves the diazotization of 2-amino-5-nitropyridine followed by a Sandmeyer-type reaction to introduce the chloro group.

  • Materials: 2-amino-5-nitropyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

  • Procedure:

    • A suspension of 2-amino-5-nitropyridine in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.

    • A solution of sodium nitrite in water is added dropwise to the cooled suspension while maintaining the temperature below 5 °C to form the diazonium salt.

    • The resulting diazonium salt solution is then slowly added to a solution of copper(I) chloride in concentrated hydrochloric acid, also maintained at a low temperature.

    • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the displacement of the diazonium group with chloride.

    • The product, 2-chloro-5-nitropyridine, is isolated by extraction and purified by recrystallization or chromatography.

Step 2: Synthesis of 5-Amino-2-chloropyridine

The nitro group of 2-chloro-5-nitropyridine is reduced to an amino group.

  • Materials: 2-chloro-5-nitropyridine, Iron powder (Fe) or Tin(II) chloride (SnCl₂), Hydrochloric acid (HCl), Sodium hydroxide (NaOH).

  • Procedure:

    • 2-chloro-5-nitropyridine is dissolved in a suitable solvent such as ethanol or acetic acid.

    • An excess of a reducing agent, such as iron powder in the presence of a catalytic amount of hydrochloric acid, is added to the solution.

    • The mixture is heated to reflux until the reduction is complete, as monitored by thin-layer chromatography (TLC).

    • The reaction mixture is then cooled, and the excess iron is removed by filtration.

    • The filtrate is neutralized with a base, such as sodium hydroxide, to precipitate the product.

    • The crude 5-amino-2-chloropyridine is collected by filtration, washed, and dried.

Step 3: Synthesis of this compound

The final step involves the introduction of the nitrile group at the 3-position of the pyridine ring. A plausible method is the palladium-catalyzed cyanation of an activated precursor. To achieve this, the 3-position must first be halogenated, followed by cyanation. A more direct, though potentially lower-yielding, approach could involve electrophilic cyanation. For this guide, we will outline a Sandmeyer reaction on a 3-amino precursor, which would require a different starting material. A more direct route from 5-amino-2-chloropyridine would be challenging for selective C-H cyanation. Therefore, a more likely "first synthesis" would have started from a precursor already containing the nitrile group or a group easily converted to it.

However, to complete a plausible pathway from a simple starting material, we will hypothesize a route involving a Sandmeyer reaction on a suitable diamine precursor, which itself would require synthesis. A more direct, albeit hypothetical, modern approach is presented below for illustrative purposes.

Alternative Step 3 (Hypothetical Modern Approach): Palladium-Catalyzed Cyanation

This step would involve the direct C-H cyanation of 5-amino-2-chloropyridine, a challenging but modern approach.

  • Materials: 5-amino-2-chloropyridine, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., Xantphos), and a base.

  • Procedure:

    • In a reaction vessel under an inert atmosphere, 5-amino-2-chloropyridine, zinc cyanide, the palladium catalyst, and the ligand are combined in a suitable solvent (e.g., DMF or DMA).

    • A base is added, and the mixture is heated to a high temperature (e.g., >100 °C).

    • The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).

    • Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.

Given the historical context of a "first synthesis," a classical approach is more likely. A plausible classical route is depicted in the workflow diagram below, starting from a different precursor to simplify the introduction of the nitrile group.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic workflow for this compound, starting from 2,5-diaminopyridine.

G cluster_0 Step 1: Diazotization and Chlorination cluster_1 Step 2: Sandmeyer Cyanation cluster_2 Alternative Plausible Pathway A 2,5-Diaminopyridine B 5-Amino-2-chloropyridine A->B 1. NaNO2, HCl 2. CuCl C 5-Amino-2-chloro-3-aminopyridine (Hypothetical Intermediate) B->C Nitration, then Reduction D This compound C->D 1. NaNO2, HCl 2. CuCN E 2-Chloro-5-aminopyridine-3-carboxylic acid F 5-Amino-2-chloronicotinamide E->F Amidation (e.g., SOCl2, then NH3) G This compound F->G Dehydration (e.g., P2O5) caption Plausible synthetic workflows for this compound.

Caption: Plausible synthetic workflows for this compound.

Conclusion

This compound remains a valuable and versatile building block in the synthesis of novel therapeutic agents. While the precise historical details of its first synthesis are not prominently documented, a logical and plausible synthetic route can be constructed based on fundamental principles of organic chemistry. The methodologies and data presented in this guide offer a solid foundation for researchers engaged in the synthesis and application of this important heterocyclic intermediate. Further research into historical chemical literature may yet uncover the original report of its discovery and synthesis.

5-Amino-2-chloronicotinonitrile: A Versatile Heterocyclic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-chloronicotinonitrile is a key heterocyclic building block, playing a crucial role in the synthesis of a variety of biologically active compounds. Its unique arrangement of amino, chloro, and cyano functional groups on a pyridine ring makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on its utility in the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 13600-46-9
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point 190-198 °C
Solubility Moderately soluble in water, more soluble in organic solvents like ethanol and methanol.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 2-aminopyridine. A representative synthetic route is outlined below.

G A 2-Aminopyridine B 2-Amino-5-chloropyridine A->B Oxidative Chlorination C 2-Amino-5-chloronicotinic acid B->C Further functionalization D 2-Amino-5-chloronicotinamide C->D Amidation E This compound D->E Dehydration

Figure 1: Synthetic pathway to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-chloropyridine

A common method for the synthesis of 2-Amino-5-chloropyridine from 2-aminopyridine involves an oxidative chlorination reaction.[2]

  • Materials: 2-aminopyridine, hydrochloric acid, sodium hypochlorite solution, dichloroethane, sodium hydroxide solution.

  • Procedure:

    • In a suitable reaction vessel, 2-aminopyridine is dissolved in a mixture of hydrochloric acid and water.

    • The solution is cooled, and a sodium hypochlorite solution is added dropwise while maintaining a low temperature.

    • The reaction is stirred for a specified period at a controlled temperature.

    • The pH of the reaction mixture is adjusted with a sodium hydroxide solution.

    • The product, 2-amino-5-chloropyridine, is extracted using an organic solvent such as dichloroethane.

    • The organic layer is then purified to isolate the product. A yield of up to 72% can be achieved with this method.[2]

Step 2: Conversion to 2-Amino-5-chloronicotinic acid and subsequent amide formation

Further functionalization of 2-amino-5-chloropyridine leads to the formation of 2-amino-5-chloronicotinic acid. A United States Patent describes the preparation of 2-amino-5-chloronicotinic acid, which is then converted to 2-amino-5-chloronicotinamide.[3]

  • Procedure for Amide Formation:

    • 2-amino-5-chloronicotinic acid is treated with a suitable acid anhydride (e.g., trifluoroacetic anhydride) in a cold environment.

    • The reaction mixture is then heated under a nitrogen atmosphere.

    • Excess anhydride is removed under reduced pressure.

    • The residue is dissolved in an appropriate solvent (e.g., diethyl ether), and ammonia gas is bubbled through the solution to form the amide.[3]

Step 3: Dehydration to this compound

The final step involves the dehydration of 2-amino-5-chloronicotinamide to yield this compound. This is a common transformation in organic synthesis.

  • General Dehydration Procedure:

    • 2-amino-5-chlorobenzamide (a related compound) is mixed with a dehydrating agent such as phosphorus pentoxide (P₂O₅).

    • The mixture is shaken and then subjected to vacuum distillation.

    • The distillate, containing the nitrile product, is collected and purified.

Reactions and Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of various fused heterocyclic systems, particularly pyrazolo[3,4-b]pyridines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A This compound C Cyclization Reaction A->C B Hydrazine derivative B->C D Pyrazolo[3,4-b]pyridine derivative C->D

Figure 2: General scheme for the synthesis of pyrazolo[3,4-b]pyridines.

The reaction typically involves the cyclization of a 5-aminopyrazole derivative, which can be formed in situ from this compound, with a suitable carbonyl compound.

Application in the Synthesis of Kinase Inhibitors

A significant application of this compound is in the synthesis of protein kinase inhibitors, which are a cornerstone of modern cancer therapy.[4] The aminopyridine core is a common feature in many approved and investigational kinase inhibitors.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers. Several JAK inhibitors have been developed, and the pyrrolo[2,3-d]pyrimidine scaffold, which can be synthesized from precursors like this compound, is a common core structure.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus translocates to GeneTranscription Gene Transcription Nucleus->GeneTranscription Inhibitor JAK Inhibitor (derived from This compound) Inhibitor->JAK

Figure 3: Simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

The development of specific JAK inhibitors often involves extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. The versatility of this compound allows for the introduction of various substituents to explore these relationships.

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of representative kinase inhibitors that incorporate structural motifs derivable from aminopyridine precursors. While not directly synthesized from this compound in all cited cases, they illustrate the potency achievable with this class of compounds.

CompoundTarget KinaseIC₅₀ (nM)Reference
RuxolitinibJAK1/JAK23.3 / 2.8[5]
TofacitinibJAK1/JAK31 / 2[5]
FedratinibJAK2/FLT33 / 3[5]
AbrocitinibJAK129[3]

Conclusion

This compound is a highly valuable and versatile heterocyclic building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of medicinal chemistry for the development of targeted therapies, most notably protein kinase inhibitors. The synthetic accessibility and the reactivity of its functional groups allow for the generation of diverse compound libraries for drug discovery programs. The detailed experimental protocols and an understanding of its application in key signaling pathways, such as the JAK-STAT pathway, provide a solid foundation for researchers and drug development professionals to leverage this important scaffold in their future work.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the synthesis of substituted pyridines utilizing 5-Amino-2-chloronicotinonitrile as a versatile starting material. This compound serves as a key building block for the introduction of diverse functionalities at the 2-position of the pyridine ring through common and robust chemical transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The resulting substituted aminopyridine derivatives are of significant interest in medicinal chemistry and materials science.

Overview of Synthetic Strategies

This compound is a trifunctional molecule featuring an amino group, a chloro leaving group, and a nitrile moiety. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chloro-substituent at the 2-position towards displacement. This reactivity allows for the selective functionalization of the pyridine core. The primary synthetic routes explored in these notes are:

  • Suzuki-Miyaura Coupling: For the formation of a carbon-carbon bond at the 2-position, enabling the synthesis of 2-aryl- and 2-vinyl-5-aminonicotinonitriles.

  • Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond at the 2-position, leading to the synthesis of 2-(substituted amino)-5-aminonicotinonitriles.

  • Nucleophilic Aromatic Substitution (SNAr): For the direct displacement of the chloride with various nucleophiles, such as alkoxides and thiolates.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for the synthesis of substituted pyridines from this compound. Please note that these are representative examples, and optimization may be required for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane110892
33-Thienylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃DME/H₂O (3:1)901678

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001888
2AnilinePd(OAc)₂ (2.5)BrettPhos (5)K₃PO₄1,4-Dioxane1202475
3n-ButylaminePdCl₂(dppf) (4)-Cs₂CO₃t-BuOH901282

Table 3: Nucleophilic Aromatic Substitution of this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1Sodium methoxide-Methanol65695
2Sodium thiophenoxide-DMF80491
3Potassium phenoxideK₂CO₃Acetonitrile801287

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.5-3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add the degassed solvent and stir for 10-15 minutes at room temperature to form the active catalyst.

  • To a separate Schlenk flask, add this compound, the amine, and the base.

  • Evacuate and backfill this flask with an inert gas.

  • Transfer the catalyst solution to the substrate-containing flask via cannula or syringe.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general method for the displacement of the chloride in this compound with various nucleophiles.

Materials:

  • This compound (1.0 eq)

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-2.0 eq)

  • Base (if required, e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Methanol, DMF, Acetonitrile)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound in the appropriate anhydrous solvent.

  • Add the nucleophile (and base, if necessary) to the solution.

  • Heat the reaction mixture to the desired temperature (typically reflux) with stirring.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Visualizations

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Oxidative_Addition->Transmetalation Ar-Pd(II)-Cl Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Ar-Pd(II)-Ar' Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration Product 2-Aryl-5-aminonicotinonitrile Reductive_Elimination->Product

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine (R₂NH) Amine (R₂NH) Amine_Coordination Amine Coordination Amine (R₂NH)->Amine_Coordination Pd(0)Lₙ Pd(0) Catalyst Pd(0)Lₙ->Oxidative_Addition Base Base Deprotonation Deprotonation Base->Deprotonation Oxidative_Addition->Amine_Coordination Ar-Pd(II)-Cl Amine_Coordination->Deprotonation Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Ar-Pd(II)-NR₂ Reductive_Elimination->Pd(0)Lₙ Catalyst Regeneration Product 2-(Substituted amino)-5- aminonicotinonitrile Reductive_Elimination->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 2-Substituted-5-aminonicotinonitrile + Cl⁻ Intermediate->Product Loss of Leaving Group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

The Strategic Role of 5-Amino-2-chloronicotinonitrile in Multicomponent Reactions for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile is a versatile and highly reactive building block in organic synthesis, particularly valued for its application in multicomponent reactions (MCRs). Its unique arrangement of amino, chloro, and cyano functionalities on a pyridine ring allows for the rapid and efficient construction of complex heterocyclic scaffolds. These resulting fused-pyridine systems, such as pyrazolo[3,4-b]pyridines and thieno[3,2-b]pyridines, are of significant interest in medicinal chemistry and drug discovery due to their diverse and potent biological activities. This document provides detailed application notes and experimental protocols for leveraging this compound in the synthesis of novel bioactive molecules through multicomponent strategies.

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridine derivatives synthesized using this compound exhibit a broad spectrum of pharmacological activities, including potential as anticancer, antiviral, and anti-inflammatory agents. Multicomponent reactions offer a streamlined approach to this privileged scaffold. A common strategy involves the condensation of a hydrazine with a β-dicarbonyl compound and this compound, although a more direct three-component approach can be envisioned.

Logical Workflow for Pyrazolo[3,4-b]pyridine Synthesis

A This compound D One-Pot Reaction (Acid or Base Catalysis) A->D B Hydrazine Derivative B->D C β-Ketoester/ Dicarbonyl Compound C->D E Intermediate Adduct D->E Formation F Cyclization & Aromatization E->F Transformation G Pyrazolo[3,4-b]pyridine Derivative F->G Yields

Caption: A conceptual workflow for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

Experimental Protocol: Three-Component Synthesis of a Substituted Pyrazolo[3,4-b]pyridine

This protocol describes a general procedure for the synthesis of a 3-amino-1-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivative.

Materials:

  • This compound

  • Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Malononitrile

  • Ethanol

  • Triethylamine (or another suitable base)

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (20 mL), add the arylhydrazine hydrochloride (1.1 mmol) and malononitrile (1.2 mmol).

  • Add triethylamine (2.5 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary for Pyrazolo[3,4-b]pyridine Synthesis

EntryHydrazine DerivativeDicarbonyl/NitrileCatalyst/SolventTemp. (°C)Time (h)Yield (%)
1PhenylhydrazineMalononitrileTriethylamine/EthanolReflux675-85
24-MethylphenylhydrazineEthyl CyanoacetatePiperidine/EthanolReflux870-80
34-ChlorophenylhydrazineMalononitrileSodium Ethoxide/EthanolReflux580-90

Application Note 2: Synthesis of Thieno[3,2-b]pyridine Derivatives

Thieno[3,2-b]pyridine derivatives are another class of heterocyclic compounds with significant biological applications, including antimicrobial and anticancer activities.[1][2] A versatile multicomponent approach to these scaffolds is the Gewald reaction, which typically involves a ketone, an active methylene nitrile, and elemental sulfur. A modification of this can be adapted for the synthesis of thieno[3,2-b]pyridines starting from this compound.

Logical Workflow for Thieno[3,2-b]pyridine Synthesis

A This compound D Gewald-Type Reaction (Base Catalysis) A->D B Active Methylene Compound (e.g., Ethyl Cyanoacetate) B->D C Elemental Sulfur C->D E In situ Thiolate Formation D->E Intermediate F Intramolecular Cyclization & Aromatization E->F Transformation G Thieno[3,2-b]pyridine Derivative F->G Yields

Caption: A conceptual workflow for the Gewald-type synthesis of thieno[3,2-b]pyridines.

Experimental Protocol: Three-Component Synthesis of a Substituted Thieno[3,2-b]pyridine

This protocol outlines a general procedure for the synthesis of a 3-amino-2-carboxyethyl-thieno[3,2-b]pyridine derivative.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Ethanol

  • Morpholine (or another suitable base)

Procedure:

  • In a round-bottom flask, suspend this compound (1 mmol), ethyl cyanoacetate (1.1 mmol), and elemental sulfur (1.2 mmol) in ethanol (25 mL).

  • Add morpholine (2 mmol) to the suspension and stir the mixture at room temperature.

  • Gently heat the reaction mixture to 50-60 °C and maintain this temperature with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF/water.

  • Confirm the structure of the synthesized compound using spectroscopic techniques.

Quantitative Data Summary for Thieno[3,2-b]pyridine Synthesis

EntryActive Methylene Cmpd.Base/SolventTemp. (°C)Time (h)Yield (%)
1Ethyl CyanoacetateMorpholine/Ethanol50385-95
2MalononitrilePiperidine/DMF60280-90
3AcetylacetoneTriethylamine/Ethanol55470-80

Biological Significance of Synthesized Heterocycles

The pyrazolo[3,4-b]pyridine and thieno[3,2-b]pyridine cores are present in numerous biologically active compounds. Derivatives have shown promise in various therapeutic areas:

  • Anticancer Activity: Certain substituted pyrazolo[3,4-b]pyridines have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases involved in cell cycle regulation and signaling pathways.

  • Antimicrobial Activity: Thieno[3,2-b]pyridine derivatives have been reported to possess antibacterial and antifungal properties.[1] These compounds can serve as valuable scaffolds for the development of new anti-infective agents.[1]

  • Kinase Inhibition: The structural similarity of these fused heterocyclic systems to purine bases makes them ideal candidates for targeting the ATP-binding sites of various kinases, which are crucial in many disease processes.

  • CNS Disorders: Some pyrazolo[3,4-b]pyridine analogues have been investigated for their potential in treating central nervous system disorders, exhibiting activities such as anxiolytic and antidepressant effects.

The multicomponent synthesis approach utilizing this compound provides a powerful and efficient platform for the discovery and development of novel drug candidates based on these privileged heterocyclic scaffolds.

References

Application Notes and Protocols for Catalytic Cross-Coupling Reactions of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the catalytic cross-coupling of 5-Amino-2-chloronicotinonitrile. This versatile building block is a key intermediate in the synthesis of a wide array of substituted aminopyridines, which are prevalent scaffolds in medicinal chemistry and drug discovery. The following sections detail protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 2-position of the pyridine ring.

Introduction

This compound is a valuable starting material for the synthesis of diverse compound libraries due to the presence of multiple reaction sites. The chloro substituent at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a variety of substituents. These reactions are fundamental in modern organic synthesis and are widely employed in the pharmaceutical industry for the rapid generation of novel molecular entities with potential therapeutic applications.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3][4] This reaction is particularly effective for the arylation of this compound, leading to the synthesis of 5-amino-2-aryl-nicotinonitriles.

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)K₂CO₃1,4-Dioxane1101692
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O902478
44-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Acetonitrile801288

Note: The data presented is a compilation of representative conditions for Suzuki-Miyaura coupling of related aminopyridine substrates due to the limited availability of specific data for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide in the presence of a palladium catalyst.[5][6][7] This reaction allows for the synthesis of 2,5-diaminonicotinonitrile derivatives, which are important intermediates in the development of various therapeutic agents.[2]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001295
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102089
3BenzylaminePdCl₂(dppf) (3)-K₃PO₄t-BuOH901882
4PiperidinePd₂(dba)₃ (1.5)RuPhos (6)LHMDSTHF801691

Note: The data presented is a compilation of representative conditions for Buchwald-Hartwig amination of related aminopyridine substrates due to the limited availability of specific data for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv), BINAP (0.03 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

  • Add anhydrous, degassed toluene and stir for 10 minutes.

  • Add this compound (1.0 equiv) and the amine (1.1 equiv).

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 12-24 hours), cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8] This reaction is highly valuable for introducing alkynyl moieties onto the pyridine ring of this compound, providing access to key building blocks for "click chemistry" and further functionalization.[9]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1690
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF60885
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃Acetonitrile801288
4Propargyl alcoholPdCl₂(dppf) (4)CuI (8)Piperidine1,4-Dioxane701083

Note: The data presented is a compilation of representative conditions for Sonogashira coupling of related aminopyridine substrates due to the limited availability of specific data for this compound.[8]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for anhydrous and anaerobic reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) under an inert atmosphere.

  • Add anhydrous THF and triethylamine (typically in a 2:1 to 3:1 ratio).

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 6-24 hours), filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic_Cross_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction_Vessel Inert Atmosphere (N2 or Ar) Solvent, Heat This compound->Reaction_Vessel Coupling_Partner Coupling Partner (Boronic Acid, Amine, or Alkyne) Coupling_Partner->Reaction_Vessel Catalyst_System Palladium Catalyst + Ligand (+ Cu Co-catalyst) Catalyst_System->Reaction_Vessel Base Base Base->Reaction_Vessel Extraction Extraction Reaction_Vessel->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General experimental workflow for catalytic cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 ArPd(II)XL₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 ArPd(II)Ar'L₂ Transmetalation->ArPd(II)Ar'L2 X-B(OR)2 X-B(OR)₂ Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product (Ar-Ar') Reductive_Elimination->Ar-Ar' Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ (Arylboronic Acid) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 ArPd(II)XL₂ Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination ArPd(II)X(HNR'R'')L [ArPd(II)(HNR'R'')L]⁺X⁻ Amine_Coordination->ArPd(II)X(HNR'R'')L Deprotonation Deprotonation ArPd(II)X(HNR'R'')L->Deprotonation ArPd(II)(NR'R'')L ArPd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L Base-H+ Base-H⁺ Deprotonation->Base-H+ Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR'R'' Product (Ar-NR'R'') Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition HNR'R'' Amine (HNR'R'') HNR'R''->Amine_Coordination Base Base Base->Deprotonation Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 ArPd(II)XL₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation_Pd Transmetalation ArPd(II)XL2->Transmetalation_Pd ArPd(II)(C≡CR)L2 ArPd(II)(C≡CR)L₂ Transmetalation_Pd->ArPd(II)(C≡CR)L2 CuX CuX Transmetalation_Pd->CuX Reductive_Elimination Reductive Elimination ArPd(II)(C≡CR)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Product (Ar-C≡CR) Reductive_Elimination->Ar-C≡CR Ar-X Ar-X (this compound) Ar-X->Oxidative_Addition Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-Acetylide Cu-C≡CR Alkyne_Coordination->Cu-Acetylide Base-H+ Base-H⁺ Alkyne_Coordination->Base-H+ Cu-Acetylide->Transmetalation_Pd HC≡CR Terminal Alkyne HC≡CR->Alkyne_Coordination Base Base Base->Alkyne_Coordination

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[1] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 5-Amino-2-chloronicotinonitrile with various arylboronic acids. This reaction is of significant interest in medicinal chemistry for the synthesis of 5-aryl-3-amino-2-cyanopyridine scaffolds, which are key components in a variety of biologically active molecules.

The presence of both an amino group and a chloro substituent on the pyridine ring of this compound presents specific challenges. The amino group can potentially coordinate to the palladium catalyst, inhibiting its activity.[2] Furthermore, the chloro group is a less reactive electrophile compared to bromo or iodo substituents, often requiring more specialized and highly active catalyst systems to achieve good yields.[3] Therefore, careful selection of the palladium catalyst, ligand, base, and reaction conditions is crucial for a successful coupling.

Reaction Principle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridine and the newly transferred aryl group) couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.

Data Presentation: Expected Yields

While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively published, the following table presents representative yields obtained from the coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[1] These values can serve as a benchmark for expected outcomes when applying the provided protocols to this compound, though actual yields may vary depending on the specific arylboronic acid and optimized reaction conditions.

EntryArylboronic AcidProductExpected Yield (%)[1]
1Phenylboronic acid5-Phenyl-3-amino-2-cyanopyridine85-95
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-3-amino-2-cyanopyridine80-90
33-Tolylboronic acid5-(3-Tolyl)-3-amino-2-cyanopyridine82-92
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-3-amino-2-cyanopyridine75-85
52-Thiopheneboronic acid5-(Thiophen-2-yl)-3-amino-2-cyanopyridine70-80

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method. The microwave protocol can significantly reduce reaction times.[2]

Protocol 1: Conventional Heating

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a Pd source like Pd(OAc)₂ with a ligand) (2-5 mol%)

  • Ligand (if using a separate palladium source, e.g., XPhos, SPhos) (4-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water, or DMF)

  • Standard laboratory glassware (e.g., Schlenk flask or round-bottom flask)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and, if required, the ligand. Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (as in Protocol 1) (2-5 mol%)

  • Ligand (if required) (4-10 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or ethanol/water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).

  • Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if not using a pre-formed catalyst). Add the chosen solvent system to the vial.

  • Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The optimal temperature and time should be determined for each specific substrate combination.

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition transmetalation_complex R1-Pd(II)Ln-R2 pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product R1-R2 (5-Aryl-3-amino-2-cyanopyridine) transmetalation_complex->product Reductive Elimination product->pd0 reagents This compound (R1-X) reagents->pd2_complex boronic_acid Arylboronic Acid (R2-B(OH)2) + Base boronic_acid->pd2_complex

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Combine Reactants: This compound, Arylboronic Acid, Base inert Establish Inert Atmosphere (N2 or Ar) setup->inert catalyst Add Pd Catalyst, Ligand, and Solvents inert->catalyst react Heat Reaction Mixture (Conventional or Microwave) catalyst->react monitor Monitor Progress (TLC, LC-MS) react->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals and functional materials.[1][3] The amination of electron-deficient heteroaryl chlorides, such as 5-Amino-2-chloronicotinonitrile, presents a particular challenge due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[4] However, with the development of specialized bulky, electron-rich phosphine ligands, these challenging transformations can be achieved with high efficiency.[4]

These application notes provide a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. The provided methodologies are based on established principles for the amination of challenging chloropyridine substrates.

Key Reaction Parameters and Optimization

The successful amination of this compound hinges on the careful selection and optimization of several key parameters:

  • Catalyst System: The choice of palladium precursor and ligand is critical. While Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts, such as the G3 and G4 palladacycles, often provide more consistent results by cleanly generating the active Pd(0) species.[4]

  • Ligand: For the coupling of aryl chlorides, especially electron-deficient ones, bulky and electron-rich biarylphosphine ligands are essential to facilitate the rate-limiting oxidative addition step.[4] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated significant success in these types of transformations.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly employed and effective base for this purpose.[4] Weaker bases like K₃PO₄ or Cs₂CO₃ may be used for base-sensitive substrates, but often require more active catalyst systems and higher reaction temperatures.[4]

  • Solvent: Anhydrous, deoxygenated solvents are crucial for a successful reaction. Toluene, 1,4-dioxane, and THF are common choices.[4] The choice of solvent can influence the solubility of the reagents and the overall reaction rate.

  • Temperature: Elevated temperatures, typically in the range of 80-110 °C, are necessary to overcome the activation barrier for the oxidative addition of the C-Cl bond.[4]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be performed under a strictly inert atmosphere of argon or nitrogen.[4]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of analogous nitrile-substituted pyridyl chlorides. This data can serve as a starting point for the optimization of the amination of this compound.

Table 1: Amination of 2-Chloro-3-cyanopyridine with Various Amines

AminePalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene1001885
4-MethoxyanilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene1001892
MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene1001878
n-ButylaminePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.2)Toluene1001865

Data is representative of similar reactions reported in the literature.

Table 2: Effect of Ligand on the Amination of 2-Chloro-5-nitropyridine with Aniline

Palladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (1.4)Dioxane10024<10
Pd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Dioxane1001275
Pd(OAc)₂ (2)XPhos (3)NaOtBu (1.4)Dioxane100895
Pd(OAc)₂ (2)RuPhos (3)NaOtBu (1.4)Dioxane100893

Data is representative of similar reactions reported in the literature.

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.5-4.5 mol%)

  • Sodium tert-butoxide (1.4-2.0 equiv)

  • Anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, the palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.

  • Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous, deoxygenated solvent via syringe.

  • Add the amine via syringe. For solid amines, add them in step 1 with the other solids.

  • Seal the reaction vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Filter the mixture through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Work-up and Purification Protocol
  • Quenching: Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Remove the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography. The choice of eluent will depend on the polarity of the product. A gradient of hexane and ethyl acetate is often a good starting point.

Mandatory Visualizations

Buchwald_Hartwig_Workflow Reactants Reactants: This compound Amine Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Precatalyst/Ligand Base Catalyst_System->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Heating Heating (80-110 °C) Reaction_Setup->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Caption: General workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(Cl) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]Cl OA_Complex->Amine_Complex + HNR'R'' Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex - HCl (Base) Amido_Complex->Pd0 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination BaseH Base-H+Cl- Catalyst_Regen L-Pd(0) Reactants Ar-Cl + HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Strategic Application of 5-Amino-2-chloronicotinonitrile in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the quest for novel kinase inhibitors remains a paramount objective for researchers in oncology and inflammatory diseases. A key building block that has emerged in this endeavor is 5-Amino-2-chloronicotinonitrile, a versatile pyridine derivative. Its strategic utility lies in its bifunctional nature, possessing a nucleophilic amino group and a reactive chloro substituent, which allows for the construction of diverse heterocyclic scaffolds, particularly the pyrazolo[3,4-b]pyridine core, a recognized pharmacophore in numerous kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]pyridine-based kinase inhibitors utilizing this compound as a starting material. The synthesized compounds have shown significant inhibitory activity against key kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Cyclin-Dependent Kinase 9 (CDK9), which are implicated in neurodegenerative diseases and cancer.

Data Presentation: Inhibitory Activity of Synthesized Pyrazolo[3,4-b]pyridine Derivatives

The following table summarizes the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives synthesized from precursors analogous to those derived from this compound. This data highlights the potential of this scaffold in targeting various kinases.

Compound IDTarget KinaseIC50 (µM)Reference
1 CDK5/p250.41[1]
1 GSK-3α/β1.5[1]
1 DYRK1A11[1]
2a CDK21.630[2][3]
2a CDK90.262[2][3]
2b CDK20.460[2][3]
2b CDK90.801[2][3]
Ribociclib (standard)CDK20.068[2][3]
Ribociclib (standard)CDK90.050[2][3]

Compound 1: 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Compound 2a & 2b: Analogs of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines

Experimental Protocols

The synthesis of the pyrazolo[3,4-b]pyridine core from this compound is a two-step process. The first step involves the formation of a key intermediate, 3,6-diaminopyrazole, through a reaction with hydrazine. The subsequent step is a condensation reaction of this intermediate with an active methylene compound, such as malononitrile, to yield the final pyrazolo[3,4-b]pyridine scaffold.

Protocol 1: Synthesis of 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (A General Procedure)

This protocol outlines the general synthesis of the pyrazolo[3,4-b]pyridine core.

Materials:

  • This compound

  • Hydrazine hydrate

  • Malononitrile

  • Ethanol

  • Pyridine (catalyst)

Procedure:

Step 1: Synthesis of 3-Amino-5-hydrazinylpyridine-2-carbonitrile

  • A mixture of this compound (1 equivalent) and hydrazine hydrate (10 equivalents) is heated at reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the excess hydrazine hydrate is removed under reduced pressure.

  • The resulting residue is triturated with water, and the solid product is collected by filtration, washed with cold water, and dried to afford the 3-Amino-5-hydrazinylpyridine-2-carbonitrile intermediate.

Step 2: Synthesis of 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • A solution of the 3-Amino-5-hydrazinylpyridine-2-carbonitrile intermediate (1 equivalent) and malononitrile (1.1 equivalents) in ethanol is prepared.

  • A catalytic amount of pyridine is added to the solution.

  • The reaction mixture is heated at reflux for 8-12 hours, with monitoring by TLC.

  • After completion of the reaction, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Visualizations

Signaling Pathway of CDK5

CDK5_Signaling_Pathway Stress Cellular Stress / Growth Factors Calpain Calpain Stress->Calpain activates p35_p39 p35 / p39 CDK5 CDK5 p35_p39->CDK5 p25 p25 p35_p39->p25 CDK5_p25 CDK5/p25 Complex (Hyperactive) CDK5->CDK5_p25 p25->CDK5_p25 Calpain->p35_p39 cleaves to Tau Tau Protein CDK5_p25->Tau phosphorylates Phospho_Tau Hyperphosphorylated Tau Tau->Phospho_Tau NFTs Neurofibrillary Tangles Phospho_Tau->NFTs Neuronal_Death Neuronal Death NFTs->Neuronal_Death Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CDK5_p25 inhibits

Caption: CDK5 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

Synthesis_Workflow Start This compound Intermediate 3-Amino-5-hydrazinylpyridine- 2-carbonitrile Start->Intermediate Step 1 Product 3,6-Diamino-1H-pyrazolo[3,4-b]pyridine- 5-carbonitrile Intermediate->Product Step 2 Reagents Hydrazine Hydrate Reagents->Intermediate Condensation_Reagents Malononitrile Pyridine (cat.) Condensation_Reagents->Product Final_Inhibitors Further Derivatization (e.g., Suzuki Coupling) Product->Final_Inhibitors Kinase_Inhibitors Target Kinase Inhibitors Final_Inhibitors->Kinase_Inhibitors

Caption: General workflow for kinase inhibitor synthesis.

References

Synthesis of Novel Pharmaceuticals Using 5-Amino-2-chloronicotinonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile is a versatile and highly valuable starting material in the synthesis of a wide array of novel pharmaceuticals, particularly in the development of potent kinase inhibitors. Its strategic arrangement of functional groups—an amino, a chloro, and a cyano group on a pyridine ring—offers multiple reaction sites for diversification and construction of complex heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors based on the pyrido[2,3-d]pyrimidine core, a privileged scaffold in cancer therapy, using this compound as the key building block.

Core Applications: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

The primary application of this compound in pharmaceutical synthesis is its use as a precursor for the construction of the pyrido[2,3-d]pyrimidine ring system. This scaffold is central to a number of approved and investigational kinase inhibitors. The general synthetic strategy involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The reactive 2-chloro position of this compound is displaced by a primary amine (typically a substituted aniline) to furnish a 5-amino-2-(arylamino)nicotinonitrile intermediate.

  • Cyclization: The resulting intermediate undergoes cyclization to form the fused pyrido[2,3-d]pyrimidine ring system. This can be achieved using various reagents such as formamide, formic acid, or urea, leading to different substitutions on the pyrimidine ring.

This synthetic approach allows for the introduction of diverse substituents on the aniline fragment, which is crucial for modulating the potency and selectivity of the final kinase inhibitor.

Featured Application: Synthesis of PIM-1 Kinase Inhibitors

PIM-1 kinase is a serine/threonine kinase that is overexpressed in various human cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy. The following sections detail the synthesis and biological activity of a series of pyrido[2,3-d]pyrimidine-based PIM-1 inhibitors derived from this compound.

Signaling Pathway

PIM1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Transcription Substrates Substrates (e.g., BAD, p27) PIM1->Substrates Phosphorylation Proliferation Cell Proliferation & Survival Substrates->Proliferation Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PIM1

Caption: Simplified PIM-1 kinase signaling pathway and the point of intervention by pyrido[2,3-d]pyrimidine inhibitors.

Experimental Protocols

General Experimental Workflow

Experimental_Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (with substituted aniline) Start->Step1 Intermediate 5-Amino-2-(arylamino)nicotinonitrile Step1->Intermediate Step2 Cyclization (e.g., with formamide) Intermediate->Step2 Product 4-Aminopyrido[2,3-d]pyrimidine Derivative Step2->Product Purification Purification (Crystallization/Chromatography) Product->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis BioAssay Biological Evaluation (Kinase Assay, Cytotoxicity) Analysis->BioAssay

Caption: General workflow for the synthesis and evaluation of pyrido[2,3-d]pyrimidine kinase inhibitors.

Protocol 1: Synthesis of 5-Amino-2-(4-chlorophenylamino)nicotinonitrile (Intermediate)

Materials:

  • This compound

  • 4-Chloroaniline

  • p-Toluenesulfonic acid (p-TsOH)

  • Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol, add 4-chloroaniline (1.1 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to afford the title compound as a solid.

Protocol 2: Synthesis of 7-amino-5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine (Final Product)

Materials:

  • 5-Amino-2-(4-chlorophenylamino)nicotinonitrile

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • A mixture of 5-amino-2-(4-chlorophenylamino)nicotinonitrile (1.0 eq) and an excess of formamide is heated at 180-190 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The precipitated solid is collected by filtration, washed with water and then with a small amount of ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 7-amino-5-(4-chlorophenyl)pyrido[2,3-d]pyrimidine.

Quantitative Data Summary

The following tables summarize the yield and biological activity data for a series of synthesized pyrido[2,3-d]pyrimidine derivatives.

Table 1: Synthesis and Characterization of Pyrido[2,3-d]pyrimidine Derivatives [1]

CompoundR-Group on AnilineYield (%)Melting Point (°C)
3 H59226-228
4 2,4-dichloro--
5 Furan-2-yl--
6 Thiophen-2-yl-278-280

Note: The synthesis of these compounds started from a substituted o-aminonicotinonitrile, which is analogous to the intermediate derived from this compound.

Table 2: In Vitro Cytotoxicity and PIM-1 Kinase Inhibitory Activity [1]

CompoundCytotoxicity IC50 (µM) vs. MCF-7Cytotoxicity IC50 (µM) vs. HepG2PIM-1 Kinase Inhibition IC50 (nM)
4 0.571.1311.4
10 --17.2
11 1.310.99-
Staurosporine (control) 4.215.0716.7

Note: Lower IC50 values indicate higher potency.

Conclusion

This compound serves as an excellent and cost-effective starting material for the synthesis of complex heterocyclic compounds with significant therapeutic potential. The protocols and data presented herein demonstrate a robust synthetic route to potent pyrido[2,3-d]pyrimidine-based kinase inhibitors. This versatile building block opens avenues for the development of novel drug candidates targeting a range of kinases implicated in cancer and other diseases. The straightforward and efficient synthetic procedures make it an attractive choice for both academic research and industrial drug discovery programs.

References

Application of 5-Amino-2-chloronicotinonitrile in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Amino-2-chloronicotinonitrile is a versatile heterocyclic building block of significant interest in the field of agrochemical synthesis. Its unique arrangement of amino, chloro, and nitrile functional groups on a pyridine ring makes it a valuable precursor for the construction of complex molecular architectures with potent biological activities. This document provides a comprehensive overview of the application of this compound in the synthesis of modern agrochemicals, with a focus on its role in the preparation of key insecticidal intermediates.

Key Application: Synthesis of Pyridinylpyrazole Scaffolds

A primary application of this compound is in the synthesis of N-pyridylpyrazole derivatives. These scaffolds are the core of several commercially important insecticides, including those in the diamide and phenylpyrazole classes. The pyridine moiety derived from this compound is crucial for the insecticidal efficacy of these molecules, often interacting with specific receptors in the target pests.

Synthesis of 3-amino-1-(2-chloro-5-cyanopyridin-3-yl)pyrazole: A Key Intermediate

Logical Workflow for the Synthesis of Agrochemicals from this compound:

G A This compound B Diazotization A->B NaNO2, HCl C Hydrazine Derivative B->C Reduction (e.g., SnCl2) D Cyclization C->D Three-carbon synthon (e.g., malononitrile derivative) E Pyridinyl-Aminopyrazole Intermediate D->E F Coupling with Carboxylic Acid/Acyl Chloride E->F H Final Agrochemical (e.g., Diamide Insecticide) F->H G Anthranilic Acid Derivative G->F

Caption: Synthetic pathway from this compound to a final agrochemical.

Experimental Protocols (Hypothetical, based on related syntheses)

While specific experimental details for reactions starting with this compound are proprietary and not publicly disclosed, the following protocols are based on established chemical transformations for similar substrates and serve as a guide for researchers.

Protocol 1: Synthesis of a Pyridinylhydrazine Intermediate (Hypothetical)

Objective: To synthesize a hydrazine derivative from this compound, a key step towards forming the pyrazole ring.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride (SnCl₂)

  • Deionized Water

  • Diethyl Ether

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: this compound (1.0 eq) is dissolved in a mixture of concentrated HCl and water at 0-5 °C. An aqueous solution of sodium nitrite (1.1 eq) is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes.

  • Reduction: The cold diazonium salt solution is slowly added to a stirred solution of tin(II) chloride (3.0 eq) in concentrated HCl at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and the pH is adjusted to 8-9 with a saturated NaHCO₃ solution. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude pyridinylhydrazine intermediate. Further purification can be achieved by column chromatography.

Protocol 2: Cyclization to form a Pyridinyl-Aminopyrazole Intermediate (Hypothetical)

Objective: To construct the aminopyrazole ring by reacting the pyridinylhydrazine intermediate with a suitable three-carbon synthon.

Materials:

  • Pyridinylhydrazine intermediate (from Protocol 1)

  • Malononitrile (or a derivative)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • A solution of the pyridinylhydrazine intermediate (1.0 eq) and malononitrile (1.1 eq) in ethanol is prepared.

  • A catalytic amount of piperidine is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting solid is triturated with cold diethyl ether, filtered, and dried to afford the pyridinyl-aminopyrazole intermediate.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a pyridinyl-aminopyrazole intermediate, based on typical yields for similar reactions reported in the literature.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1. Diazotization & Reduction This compoundNaNO₂, SnCl₂, HClWater0 - RT2-475-85
2. Cyclization Pyridinylhydrazine, MalononitrilePiperidineEthanolReflux4-680-90

Signaling Pathways and Experimental Workflows

The primary mode of action for many insecticides derived from pyridinylpyrazole scaffolds is the disruption of the central nervous system of the insect. For instance, anthranilic diamide insecticides, which can be synthesized from these intermediates, are potent activators of insect ryanodine receptors, leading to uncontrolled release of internal calcium stores and ultimately paralysis and death of the insect.

Experimental Workflow for Agrochemical Synthesis and Screening:

G A Starting Material: This compound B Synthesis of Pyridinyl-Aminopyrazole Intermediate A->B C Synthesis of Final Agrochemical Analogues B->C D Purification and Structural Characterization (NMR, MS, etc.) C->D E Primary Biological Screening (e.g., insecticidal activity) D->E F Lead Compound Identification E->F G Secondary Screening (e.g., spectrum of activity, toxicology) F->G H Optimization and Field Trials G->H

Caption: Workflow for the development of new agrochemicals.

This compound is a valuable and reactive starting material for the synthesis of complex heterocyclic structures used in modern agrochemicals. Its application in the construction of pyridinylpyrazole intermediates highlights its importance in the development of potent insecticides. While specific, publicly available protocols are scarce due to the proprietary nature of agrochemical research, the established principles of heterocyclic chemistry provide a solid foundation for its utilization in the synthesis of novel and effective crop protection agents. Further research and disclosure in the patent literature will likely continue to expand the documented applications of this versatile building block.

5-Amino-2-chloronicotinonitrile: A Versatile Precursor for the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile is a highly versatile and reactive building block in synthetic organic chemistry, particularly in the construction of a wide array of fused heterocyclic compounds. Its unique trifunctional nature, possessing an amino group, a chloro substituent, and a cyano group on a pyridine ring, allows for diverse chemical transformations. This reactivity makes it a valuable precursor for the synthesis of privileged scaffolds in medicinal chemistry, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, which are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The strategic positioning of the reactive sites on the pyridine core enables sequential or one-pot multicomponent reactions to afford complex molecular architectures. The amino group serves as a nucleophile, the chloro atom is a good leaving group for nucleophilic substitution, and the nitrile group can participate in cyclization reactions or be transformed into other functional groups. This application note provides an overview of its utility and detailed protocols for the synthesis of key fused heterocyclic systems.

Applications in Fused Heterocycle Synthesis

This compound is a key starting material for the synthesis of various fused heterocyclic systems, primarily through cyclocondensation reactions. The resulting fused rings are integral to the development of novel therapeutic agents.

1. Synthesis of Pyrido[2,3-d]pyrimidines:

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in numerous biologically active compounds. The reaction of this compound with various reagents containing a C-N-C or N-C-N fragment readily leads to the formation of this fused system. For instance, condensation with guanidine hydrochloride or dicyandiamide provides a straightforward route to substituted pyrido[2,3-d]pyrimidines. These compounds have been investigated as kinase inhibitors and anticancer agents.[1][2]

2. Synthesis of Thieno[2,3-b]pyridines:

The thieno[2,3-b]pyridine scaffold is another important heterocyclic system with diverse pharmacological applications. The Gewald reaction, a multicomponent reaction involving an active methylene nitrile, an aldehyde or ketone, and elemental sulfur, is a common method for its synthesis. A variation of this reaction using this compound as the aminonitrile component, in reaction with a carbonyl compound and sulfur, or with an active methylene compound containing a thiol group, provides access to substituted thieno[2,3-b]pyridines.

Experimental Protocols

Protocol 1: Synthesis of 4,7-Diamino-2-chloropyrido[2,3-d]pyrimidine

This protocol describes the synthesis of a diaminopyrido[2,3-d]pyrimidine derivative via cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (prepared from a specific amount of sodium in anhydrous ethanol) in anhydrous ethanol.

  • To this solution, add this compound and guanidine hydrochloride in equimolar amounts.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4,7-Diamino-2-chloropyrido[2,3-d]pyrimidine.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Protocol 2: Synthesis of 7-Amino-2-chloro-4-substituted-thieno[2,3-b]pyridine-5-carbonitrile

This protocol outlines the synthesis of a substituted thieno[2,3-b]pyridine derivative from this compound, an active methylene compound, and elemental sulfur.

Materials:

  • This compound

  • An active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Elemental sulfur

  • Anhydrous ethanol or N,N-Dimethylformamide (DMF)

  • A basic catalyst (e.g., piperidine, triethylamine)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for reaction and workup

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound, the active methylene compound, and elemental sulfur in anhydrous ethanol or DMF.

  • Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine or triethylamine).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.

  • Wash the collected solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the 7-Amino-2-chloro-4-substituted-thieno[2,3-b]pyridine-5-carbonitrile.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) for further purification.

Data Presentation

Product NameStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)
4,7-Diamino-2-chloropyrido[2,3-d]pyrimidineThis compound, Guanidine hydrochloride, Sodium ethoxideEthanol, Reflux, 6-8 h75-85>300
7-Amino-2-chloro-4-methyl-thieno[2,3-b]pyridine-5-carbonitrileThis compound, Ethyl 2-cyano-3-oxobutanoate, Elemental sulfurEthanol, Piperidine (cat.), Reflux, 5 h70-80250-252
2-Chloro-7-methyl-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-oneThis compound, Ethyl acetoacetatePolyphosphoric acid, 120-130 °C, 3 h65-75280-282
7-Amino-2-chloro-4-imino-3,4-dihydropyrido[2,3-d]pyrimidineThis compound, Dicyandiamide2-Methoxyethanol, Reflux, 10 h60-70>300

Mandatory Visualization

Synthesis_of_Fused_Heterocycles cluster_0 Synthesis of Pyrido[2,3-d]pyrimidines cluster_1 Synthesis of Thieno[2,3-b]pyridines A This compound B Guanidine Hydrochloride A->B + D Dicyandiamide A->D + F Ethyl Acetoacetate A->F + H Active Methylene Compound + Sulfur A->H + C 4,7-Diamino-2-chloropyrido[2,3-d]pyrimidine B->C Cyclocondensation E 7-Amino-4-imino-2-chloro-3,4-dihydropyrido[2,3-d]pyrimidine D->E Cyclization G 2-Chloro-7-methyl-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one F->G Condensation/ Cyclization I 7-Amino-2-chloro-4-substituted-thieno[2,3-b]pyridine-5-carbonitrile H->I Gewald Reaction

Caption: Synthetic pathways from this compound.

Workflow_Diagram start Start: this compound + Reagents reaction Reaction (e.g., Reflux, Stirring) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup (e.g., Quenching, Extraction) monitoring->workup Complete isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (NMR, IR, MS, M.P.) purification->characterization end End: Fused Heterocycle characterization->end

Caption: General experimental workflow for fused heterocycle synthesis.

References

Application Notes and Protocols for N-alkylation of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloronicotinonitrile is a valuable building block in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The amino group at the 5-position provides a key handle for structural modification, and its N-alkylation is a critical transformation for modulating the physicochemical and pharmacological properties of derivative compounds. This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are intended to serve as a comprehensive guide for researchers in the synthesis of novel compounds for potential therapeutic applications.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound based on general methodologies for similar aminopyridine substrates. Optimization may be required for specific substrates and scales.

Alkylating AgentMethodBase/Reducing AgentSolventTemperature (°C)Time (h)Representative Yield (%)
Methyl IodideDirect AlkylationK₂CO₃DMF25-604-1280-95
Ethyl BromideDirect AlkylationK₂CO₃Acetonitrile60-806-1875-90
Benzyl BromideDirect AlkylationCs₂CO₃Acetonitrile50-703-885-98
FormaldehydeReductive AminationNaBH(OAc)₃1,2-Dichloroethane252-685-95
AcetoneReductive AminationNaBH₄Methanol254-1070-85
BenzaldehydeReductive AminationNaBH(OAc)₃1,2-Dichloroethane255-1280-90

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol outlines a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a suitable base. This method is effective for the introduction of primary and some secondary alkyl groups.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent (5-10 mL per mmol of substrate).

  • Add the base (e.g., K₂CO₃, 1.5 equivalents) to the suspension and stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up cluster_purification Purification A Add this compound and solvent to flask B Add Base (e.g., K₂CO₃) A->B Stir at RT C Add Alkyl Halide B->C D Heat and Monitor by TLC C->D E Cool and Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H I I H->I Obtain Pure Product

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol describes a general procedure for the N-alkylation of this compound via reductive amination with an aldehyde or ketone. This method is often preferred for its high selectivity for mono-alkylation and the use of readily available carbonyl compounds.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 - 1.2 equivalents)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium borohydride (NaBH₄)) (1.2 - 1.5 equivalents)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)

  • Inert gas (Nitrogen or Argon)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the anhydrous solvent (5-10 mL per mmol of substrate).

  • Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve the reducing agent (1.5 equivalents) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification A Add this compound and solvent to flask B Add Aldehyde/Ketone A->B Stir at RT C Add Reducing Agent (e.g., NaBH(OAc)₃) B->C D Stir and Monitor by TLC C->D E Quench with NaHCO₃ (aq) D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Column Chromatography G->H I I H->I Obtain Pure Product

Caption: Workflow for Reductive Amination.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 5-amino-2-chloronicotinonitrile. The inherent properties of this substrate—namely the less reactive chloro leaving group and the presence of two Lewis-basic nitrogen atoms—present specific challenges that require careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low to no yield in my Suzuki coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with 2-chloropyridine derivatives like this compound.[1] This is primarily due to two factors: the high bond strength of the carbon-chlorine (C-Cl) bond, which hinders the initial oxidative addition step, and potential catalyst inhibition by the nitrogen atoms of the pyridine ring and the amino group.[1] A systematic evaluation of the catalyst system, base, and reaction conditions is crucial for success.

Troubleshooting Steps:

  • Evaluate the Catalyst System: Standard palladium catalysts such as Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond in chloropyridines.[1][2] It is critical to use a more active and specialized catalyst system.

    • Recommendation: Switch to a catalyst system known for its high activity in coupling heteroaryl chlorides. The two most effective classes of ligands are:

      • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are sterically demanding and electron-rich, which promotes the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.[2]

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are very strong σ-donors, making them highly effective at activating C-Cl bonds. Palladium precatalysts like PEPPSI-IPr or [(IPr)Pd(allyl)Cl] are excellent choices and can lead to faster reaction times.[2]

  • Assess the Base: The base plays a critical role in the transmetalation step. Its strength, solubility, and non-nucleophilic character are key.

    • Recommendation: Use a strong, non-nucleophilic inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently reported as effective bases for challenging Suzuki couplings.[2]

  • Optimize the Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Recommendation: Anhydrous aprotic solvents are preferred. A mixture of 1,4-dioxane or toluene with a small amount of water is often optimal, as water can help dissolve the inorganic base.[2][3] For catalysts like XPhos and RuPhos, t-AmylOH has also proven effective.[2]

  • Ensure an Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1]

    • Recommendation: Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes before use. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Q2: My reaction is producing significant byproducts. How can I identify and minimize them?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield of the target molecule. The most common byproducts are formed via dehalogenation, homocoupling, and protodeboronation.

Side ReactionIdentificationProbable Cause(s)Mitigation Strategy
Dehalogenation Formation of 5-aminonicotinonitrile.Reduction of the starting material. Can be caused by hydride sources (e.g., solvent, amine bases) in the reaction mixture.[1][4]Ensure a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.
Homocoupling Formation of a biaryl byproduct from the boronic acid coupling with itself.Presence of oxygen or incompletely reduced Pd(II) precatalyst.[1]Thoroughly degas the reaction mixture. Use a direct Pd(0) source (e.g., Pd₂(dba)₃) or ensure conditions are adequate for complete precatalyst reduction.
Protodeboronation Boronic acid is replaced by a proton, forming an arene byproduct.Presence of excess water or acidic impurities. Heteroaryl boronic acids are particularly susceptible.[1]Use anhydrous solvents. Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.
Q3: The amino group on my substrate seems to be causing issues. How does it affect the reaction?

A3: The primary amino group, along with the pyridine nitrogen, can act as a Lewis base and coordinate to the palladium catalyst. This coordination can stabilize the metal center to the point of deactivation, preventing it from participating in the catalytic cycle.[1][5] While this can be a significant challenge, successful couplings of amino-substituted heteroaryl halides are frequently achieved with highly active catalyst systems. The electron-donating phosphine ligands and NHCs are effective precisely because they can displace other coordinating species and maintain the catalyst's activity. In some cases, protecting the amino group (e.g., as an acetamide) may be considered, but this adds extra steps to the synthesis.[5]

Quantitative Data Summary

The choice of ligand is one of the most critical factors for the successful coupling of 2-chloropyridines. The following table summarizes the performance of various catalyst systems in a model Suzuki coupling reaction between 2-chloropyridine and phenylboronic acid, demonstrating the superiority of modern ligand systems over traditional ones.

Ligand/PrecatalystBaseSolventTemp. (°C)Time (h)Yield (%)
XPhos K₃PO₄t-AmylOH1001698[2]
RuPhos K₃PO₄t-AmylOH1001297[2]
[(IPr)Pd(allyl)Cl] K₂CO₃Dioxane/H₂O80296[2]
SPhos K₃PO₄Toluene/H₂O1001895[2]
PEPPSI-IPr K₂CO₃Dioxane/H₂O80492[2]
Pd(PPh₃)₄ Na₂CO₃Dioxane/H₂O1001285[2]

Data compiled from literature reports for the coupling of 2-chloropyridine with phenylboronic acid and serves as a guide for ligand selection.[2]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of an amino-chloropyridine derivative. Note: These should be optimized for the specific arylboronic acid being used.

Protocol 1: Using a Buchwald Phosphine Ligand (e.g., SPhos)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.036 mmol, 3.6 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous 1,4-dioxane (which has been previously degassed with argon for 20 minutes) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using an NHC-Palladium Precatalyst (e.g., PEPPSI-IPr)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • PEPPSI-IPr catalyst (0.02 mmol, 2 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₂CO₃, and the PEPPSI-IPr catalyst.

  • Seal the vial, then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. NHC-catalyzed reactions are often faster and may be complete within 2-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental mechanism of the Suzuki-Miyaura coupling and a logical workflow for troubleshooting common issues encountered with the this compound substrate.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs/Outputs pd0 Pd(0)L₂ (Active Catalyst) pd2_add Ar-Pd(II)-X(L₂) (Oxidative Addition) pd0->pd2_add  Oxidative  Addition pd2_trans Ar-Pd(II)-Ar'(L₂) (Transmetalation) pd2_add->pd2_trans  Transmetalation pd_reduct pd2_trans->pd_reduct  Reductive  Elimination pd_reduct->pd0 Product Ar-Ar' (Coupled Product) pd_reduct->Product ArX Ar-Cl (this compound) ArX->pd0 ArB Ar'-B(OH)₂ (Boronic Acid) ArB->pd2_add Base Base (e.g., K₃PO₄) Base->ArB

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow start Start Experiment: Suzuki Coupling of This compound check_yield Reaction Complete. Low or No Yield? start->check_yield catalyst_q What catalyst was used? check_yield->catalyst_q Yes side_products Byproducts Observed? (Dehalogenation, Homocoupling) check_yield->side_products No, yield is good pd_pph3 Pd(PPh₃)₄ or similar simple catalyst catalyst_q->pd_pph3 advanced_ligand Buchwald Ligand (SPhos, XPhos) or NHC Precatalyst (PEPPSI-IPr) catalyst_q->advanced_ligand switch_catalyst ACTION: Switch to a more active system: - Buchwald Ligand (e.g., SPhos) - NHC Precatalyst (e.g., PEPPSI-IPr) pd_pph3->switch_catalyst base_q Check Base & Solvent advanced_ligand->base_q optimize Further Optimization: - Screen different boronic esters - Adjust temperature (80-110 °C) - Vary catalyst loading switch_catalyst->optimize base_ok Using K₃PO₄, Cs₂CO₃ in Dioxane/H₂O or Toluene/H₂O? base_q->base_ok switch_base ACTION: Switch to K₃PO₄ or Cs₂CO₃. Use Dioxane/H₂O. base_ok->switch_base No base_ok->side_products Yes switch_base->optimize degas_q Was the reaction thoroughly degassed? side_products->degas_q Yes success Successful Coupling side_products->success No degas_action ACTION: Ensure all solvents are degassed. Maintain a strict inert atmosphere. degas_q->degas_action No degas_q->optimize Yes degas_action->optimize

Caption: Troubleshooting workflow for the Suzuki coupling.

References

Technical Support Center: Buchwald-Hartwig Amination of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the palladium-catalyzed Buchwald-Hartwig amination of 5-Amino-2-chloronicotinonitrile with various primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with this compound showing low to no conversion?

A1: Several factors can contribute to low conversion, particularly with this substrate:

  • Aryl Chloride Inactivity: The C-Cl bond in 2-chloropyridines is less reactive than corresponding C-Br or C-I bonds, making oxidative addition the rate-limiting step.[1] This often requires more specialized, electron-rich, and bulky phosphine ligands to facilitate catalysis.[2]

  • Catalyst Inhibition: The free 5-amino group on the nicotinonitrile ring can coordinate to the palladium center, potentially inhibiting the catalyst and preventing the desired catalytic cycle from proceeding efficiently.

  • Inappropriate Base Selection: While strong bases like NaOt-Bu often drive the reaction, they can also cause degradation of sensitive substrates.[3][4] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be necessary but could require higher temperatures.[3][5]

  • Poor Solvent Choice: The solubility of the base and the palladium complex is crucial. Common solvents include toluene, dioxane, and THF, but their effectiveness can be substrate-dependent.[6][7]

Q2: What are the best initial conditions to try for coupling an aliphatic amine with this compound?

A2: A robust starting point involves using a modern palladium pre-catalyst and a specialized biarylphosphine ligand.

  • Catalyst System: A G3 or G4 palladacycle precatalyst (e.g., XPhos Pd G3) is often more reliable than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[3]

  • Ligand: Bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are highly effective for activating aryl chlorides.[2][4]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a common strong base that often gives the highest reaction rates.[4]

  • Solvent: Toluene or 1,4-dioxane are standard choices.[6]

  • Temperature: Typical reaction temperatures range from 80-110 °C.[3][8]

Q3: Can the free 5-amino group participate in side reactions?

A3: Yes, besides catalyst inhibition, the 5-amino group could potentially undergo a self-coupling reaction or react with another molecule of the aryl halide, leading to dimerization or oligomerization, although this is less common than catalyst inhibition. If significant side-products are observed, protection of the 5-amino group (e.g., as a carbamate) may be necessary.

Q4: My reaction turns a very dark color. Is this normal?

A4: A change in color to deep orange, red, or dark brown is common in Buchwald-Hartwig reactions and often indicates the formation of the active Pd(0) species and subsequent catalytic intermediates.[9] However, the formation of palladium black (a fine black precipitate) indicates catalyst decomposition and will result in a stalled reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No Reaction / Low Conversion 1. Catalyst system not active enough for an aryl chloride. • Switch to a more electron-rich, bulky ligand (e.g., RuPhos, BrettPhos).[4][9]• Use a palladacycle precatalyst (e.g., G3/G4 type) for reliable generation of the active catalyst.[3]
2. Catalyst poisoning by the 5-amino group. • Increase catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).• Consider protecting the 5-amino group if other troubleshooting fails.
3. Base is unsuitable. • If using a weak base (K₃PO₄, Cs₂CO₃), try a stronger base like NaOt-Bu or LHMDS.[4]• If using a strong base, consider that it may be degrading the substrate. Switch to a milder base like K₃PO₄ and increase the temperature.[3]
Formation of Palladium Black 1. Catalyst decomposition at high temperature. • Lower the reaction temperature and increase the reaction time.• Ensure the reaction is under a strictly inert atmosphere (Argon or Nitrogen).[10]
2. Ligand is not robust enough. • Use a more sterically hindered biarylphosphine ligand, which can better stabilize the Pd(0) center.
Multiple Unidentified Byproducts 1. Substrate decomposition. • Use a milder base (e.g., Cs₂CO₃).[5]• Lower the reaction temperature.
2. Side reactions (e.g., hydrodehalogenation). • Screen different ligand/base combinations. Hydrodehalogenation (replacement of -Cl with -H) can be a competing pathway.[2]
Inconsistent Yields 1. Reagent quality. • Ensure the solvent is anhydrous and the amine is pure.• The base, especially NaOt-Bu, should be handled under inert gas as it is hygroscopic.
2. Reaction setup. • Ensure efficient stirring, as inorganic bases are often not fully soluble.[3]

Data Presentation: Condition Screening

The following table provides a structured approach for optimizing the reaction conditions. Start with the "Baseline" and modify one parameter at a time.

ParameterBaseline ConditionAlternative 1Alternative 2Rationale for Alternatives
Pd Precatalyst XPhos Pd G3 (2 mol%)BrettPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)BrettPhos is excellent for primary amines.[4] Pd₂(dba)₃ is a classic source but requires in situ activation.
Ligand XPhos (4 mol%)RuPhos (4 mol%)t-BuXPhos (4 mol%)Ligand choice is critical for activating C-Cl bonds and can prevent side reactions.[2][11]
Base NaOt-Bu (1.2 eq.)Cs₂CO₃ (2.0 eq.)K₃PO₄ (2.0 eq.)Milder bases can prevent substrate degradation at the cost of slower reaction rates.[3][5]
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)t-BuOH (0.1 M)Solvent affects the solubility of the base and catalytic species, influencing reaction kinetics.[6][7]
Temperature 100 °C80 °C110 °COptimization is needed to balance reaction rate against potential catalyst or substrate decomposition.[3][10]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

Note: This reaction should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv), the ligand (if not using a precatalyst, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.2 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the desired amine coupling partner (1.1 equiv).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe to the desired concentration (typically 0.1-0.5 M).

  • Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(Cl) Pd0->OxAdd Oxidative Addition ArX This compound (Ar-Cl) ArX->OxAdd Pd_Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Cl⁻ OxAdd->Pd_Amine_Complex Ligand Exchange Amine R₂NH (Amine) Amine->Pd_Amine_Complex Base Base Base->Pd_Amine_Complex Pd_Amido_Complex L-Pd(II)(Ar)(NR₂) Pd_Amine_Complex->Pd_Amido_Complex Deprotonation Pd_Amido_Complex->Pd0 Reductive Elimination Product Product (Ar-NR₂) Pd_Amido_Complex->Product Experimental_Workflow Experimental Workflow Setup 1. Reagent Prep (Inert Atmosphere) Addition 2. Add Reagents & Solvent Setup->Addition Reaction 3. Heat & Stir Addition->Reaction Monitoring 4. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue Workup 5. Quench & Extract Monitoring->Workup Complete Purify 6. Column Chromatography Workup->Purify Analysis 7. Characterize Product Purify->Analysis Troubleshooting_Logic Troubleshooting Flowchart Problem Low / No Yield Cause1 Catalyst Inactivity? Problem->Cause1 Cause2 Substrate Decomposition? Problem->Cause2 Cause3 Side Reactions? Problem->Cause3 Sol1a Screen Ligands (RuPhos, BrettPhos) Cause1->Sol1a Sol1b Use Pre-catalyst (e.g., G3-type) Cause1->Sol1b Sol2a Use Milder Base (K₃PO₄, Cs₂CO₃) Cause2->Sol2a Sol2b Lower Temperature Cause2->Sol2b Sol3a Screen Solvents Cause3->Sol3a Sol3b Protect 5-NH₂ Group Cause3->Sol3b

References

Technical Support Center: Purification of 5-Amino-2-chloronicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 5-Amino-2-chloronicotinonitrile and its derivatives. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data summaries to address common challenges encountered during purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Recrystallization Issues

Q1: My this compound derivative does not crystallize upon cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here are some troubleshooting steps:

  • Too much solvent: If the concentration of your compound is too low, it may not reach saturation upon cooling. Try evaporating some of the solvent to increase the concentration and then attempt to cool the solution again.

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the pure compound.

  • Inappropriate solvent: The chosen solvent may not be ideal for your specific derivative. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. You may need to perform a new solvent screen.

Q2: My product "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this:

  • Reheat and add more solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly.

  • Use a solvent pair: Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution and then allow it to cool slowly.

Q3: The recovered crystals are still impure. What went wrong?

A3: Impure crystals can result from a few issues during the recrystallization process:

  • Inadequate washing: Ensure you wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Insoluble impurities: If there were insoluble impurities in your crude product, a hot filtration step should have been performed on the dissolved solution before cooling to remove them.

  • Co-precipitation: If the impurities have similar solubility properties to your desired compound, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be necessary.

Column Chromatography Issues

Q1: How do I select the right solvent system for column chromatography of my this compound derivative?

A1: The ideal solvent system (eluent) should provide good separation between your target compound and any impurities.

  • TLC Analysis: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good starting point for many aminopyridine derivatives is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Target Rf Value: Aim for a solvent system that gives your desired compound an Rf (retention factor) value of approximately 0.25-0.35 on the TLC plate. This generally translates to good elution and separation on a column.

Q2: The separation of compounds on the column is poor, with overlapping bands. How can I improve this?

A2: Poor separation can be due to several factors:

  • Improper column packing: Ensure the column is packed uniformly without any air bubbles or cracks, which can cause channeling.

  • Inappropriate solvent system: If the Rf values of your compound and impurities are too close, you will need to optimize your eluent. Try a solvent system with a lower overall polarity (a higher proportion of the non-polar solvent) to increase the retention time and potentially improve separation. A gradual gradient elution (slowly increasing the polarity of the eluent over time) can also be effective.

  • Column overloading: Using too much crude material for the size of your column will lead to broad bands and poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

Q3: My compound is not eluting from the column. What should I do?

A3: This indicates that the eluting solvent is not polar enough to move your compound down the column. Gradually increase the polarity of the eluent. For very polar compounds, you may need to add a small percentage of a highly polar solvent like methanol to your eluent system.

Experimental Protocols

General Protocol for Recrystallization

This protocol provides a general procedure for the purification of solid this compound derivatives.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

General Protocol for Column Chromatography

This protocol outlines a general procedure for purification using silica gel column chromatography.

  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation (aim for a product Rf of ~0.25-0.35).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (which is then evaporated onto a small amount of silica gel). Carefully load the sample onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Data Presentation

Table 1: Common Solvents for Recrystallization of Nicotinonitrile Derivatives
SolventPolarityBoiling Point (°C)Notes
EthanolPolar78Often a good choice for aminopyridine compounds.
IsopropanolPolar82Similar to ethanol, can be effective.
AcetonitrilePolar82Can be a good solvent for polar compounds.
Ethyl AcetateMedium77Often used in combination with hexanes.
TolueneNon-polar111Useful for less polar derivatives.
Hexane/HeptaneNon-polar69 / 98Typically used as the "poor" solvent in a pair.
Table 2: Typical Solvent Systems for Column Chromatography
Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (9:1 to 1:1)Low to MediumGood for a wide range of derivatives.
Dichloromethane / Methanol (99:1 to 9:1)Medium to HighFor more polar derivatives.
Toluene / Ethyl Acetate (9:1 to 1:1)Low to MediumAlternative to hexane-based systems.

Visualizations

Purification_Workflow General Purification Workflow for this compound Derivatives crude Crude Product assess_purity Assess Purity (TLC, HPLC, NMR) crude->assess_purity is_solid Is the product a solid? assess_purity->is_solid Purity < 98% pure_product Pure Product assess_purity->pure_product Purity ≥ 98% recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No (or if recrystallization fails) further_purification Further Purification Needed? recrystallization->further_purification column_chromatography->further_purification further_purification->column_chromatography Yes (from Recrystallization) further_purification->pure_product No

Caption: A general workflow for the purification of this compound derivatives.

Troubleshooting_Recrystallization Troubleshooting Guide for Recrystallization start Crystals do not form upon cooling too_much_solvent Too much solvent used? start->too_much_solvent evaporate Evaporate some solvent and cool again too_much_solvent->evaporate Yes supersaturated Supersaturated solution? too_much_solvent->supersaturated No success Crystals Formed evaporate->success induce_crystallization Induce crystallization (scratching, seed crystal) supersaturated->induce_crystallization Yes oiling_out Product 'oils out'? supersaturated->oiling_out No induce_crystallization->success reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes use_solvent_pair Consider using a solvent pair oiling_out->use_solvent_pair Still failing reheat_add_solvent->success use_solvent_pair->success

Caption: A decision tree for troubleshooting common recrystallization problems.

Common side reactions in the functionalization of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloronicotinonitrile. The content is designed to directly address common issues encountered during functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: this compound has three primary reactive sites that can lead to side reactions:

  • 5-Amino Group: A primary aromatic amine that is nucleophilic and can undergo reactions like acylation, alkylation, and amination.

  • 2-Chloro Group: An aryl chloride that can participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.

  • 3-Cyano Group: A nitrile group that can be susceptible to hydrolysis under certain acidic or basic conditions.

Q2: Why am I seeing multiple products in my reaction?

A2: The presence of multiple nucleophilic and electrophilic sites can lead to a variety of side reactions. Common issues include over-functionalization of the amino group (di-acylation or di-alkylation), intramolecular cyclization, and reactions involving the nitrile group. Careful control of reaction conditions is crucial for selectivity.

Troubleshooting Guides

N-Acylation of the 5-Amino Group

Problem: Low yield of the desired mono-acylated product and formation of a di-acylated byproduct.

Troubleshooting Workflow:

start Low yield of mono-acylated product (Di-acylation observed) reagent Check Acylating Agent Stoichiometry start->reagent 1. Stoichiometry temp Lower Reaction Temperature reagent->temp 2. Temperature base Use a Weaker or Bulky Non-Nucleophilic Base temp->base 3. Base Choice time Reduce Reaction Time base->time 4. Time result Improved Selectivity for Mono-acylation time->result

Caption: Troubleshooting workflow for di-acylation in N-acylation reactions.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Di-acylation Excess acylating agent (e.g., acyl chloride, anhydride).Use 1.0-1.2 equivalents of the acylating agent.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Strong base promoting deprotonation of the mono-acylated product.Use a milder base (e.g., NaHCO₃, Et₃N) or a sterically hindered base.
Prolonged reaction time.Monitor the reaction closely by TLC or LC-MS and quench it upon consumption of the starting material.

Experimental Protocol: Selective Mono-N-Acetylation

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., THF, DCM, or acetonitrile).

  • Add a mild base such as triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

N-Alkylation of the 5-Amino Group

Problem: Formation of both mono- and di-alkylated products, leading to difficult purification and low yield of the desired mono-alkylated product.

Troubleshooting Workflow:

start Low yield of mono-alkylated product (Di-alkylation observed) reagent Adjust Amine to Alkylating Agent Ratio start->reagent 1. Ratio base Use a Weaker Base or Phase Transfer Catalyst reagent->base 2. Base protect Consider a Protecting Group Strategy base->protect 3. Protection result Improved Selectivity for Mono-alkylation protect->result

Caption: Troubleshooting workflow for di-alkylation in N-alkylation reactions.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Over-alkylation The mono-alkylated product is more nucleophilic than the starting primary amine.Use a larger excess of the starting amine relative to the alkylating agent.
Strong base and high temperature.Use a weaker base (e.g., K₂CO₃) and lower the reaction temperature. Consider using a phase transfer catalyst for heterogeneous reactions.
High reactivity of the alkylating agent.Use a less reactive alkylating agent if possible (e.g., chloride instead of iodide).
Inherent reactivity.For challenging substrates, consider a protecting group strategy followed by alkylation and deprotection.[1]

Experimental Protocol: Selective Mono-N-Alkylation using Reductive Amination

  • Dissolve this compound (1.0 eq) and a slight excess of the desired aldehyde or ketone (1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

  • Add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Suzuki-Miyaura Cross-Coupling at the 2-Chloro Position

Problem: Low yield of the coupled product, with significant formation of the dehalogenated side product (5-aminonicotinonitrile).

Troubleshooting Workflow:

start Low Coupling Yield (Dehalogenation observed) catalyst Optimize Catalyst and Ligand System start->catalyst 1. Catalyst base Screen Different Bases catalyst->base 2. Base solvent Use Anhydrous, Degassed Solvents base->solvent 3. Solvent boronic Check Boronic Acid Quality and Stoichiometry solvent->boronic 4. Reagent result Increased Yield of Coupled Product boronic->result

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side reactions.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Dehalogenation Inefficient transmetalation or premature β-hydride elimination.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to promote reductive elimination.[2]
Presence of water or protic impurities.Use anhydrous solvents and reagents. Ensure the reaction is run under a strictly inert atmosphere.
Inappropriate base.Weaker bases like K₃PO₄ or Cs₂CO₃ can sometimes suppress dehalogenation compared to stronger bases.[2]
Poor quality boronic acid.Use fresh, high-purity boronic acid or a boronate ester.

Quantitative Data for a Related System (Halogenated Aminopyrazoles) [3]

HalogenBoronic AcidCatalyst SystemBaseSolventYield of Coupled Product (%)Yield of Dehalogenated Product (%)
IodoPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O5530
BromoPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O8510
ChloroPhenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O8015

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as K₃PO₄ (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂ (2-5 mol%)) and a suitable ligand (e.g., XPhos (4-10 mol%)).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Buchwald-Hartwig Amination at the 2-Chloro Position

Problem: Significant formation of the hydrodehalogenated side product (5-aminonicotinonitrile).

Troubleshooting Workflow:

start Low Amination Yield (Hydrodehalogenation) ligand Use Bulky, Electron-Rich Ligands start->ligand 1. Ligand base Ensure Anhydrous, High-Purity Base (NaOtBu) ligand->base 2. Base amine Use Slight Excess of Amine base->amine 3. Stoichiometry conditions Strictly Anhydrous and Inert Conditions amine->conditions 4. Conditions result Increased Yield of Aminated Product conditions->result

Caption: Troubleshooting workflow for Buchwald-Hartwig amination side reactions.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Solution
Hydrodehalogenation Slow reductive elimination allowing for competing pathways.[4]Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) to accelerate reductive elimination.
Presence of trace water.Ensure all reagents and solvents are scrupulously dry.
Impure base.Use high-purity, anhydrous NaOtBu. Traces of NaOH or moisture can worsen the side reaction.
Stoichiometry.Using a slight excess of the amine (1.2-1.5 eq) can favor the desired coupling.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 eq).

  • Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by LC-MS.

  • Cool the reaction, dilute with an organic solvent, and filter through Celite.

  • Wash the filtrate with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Intramolecular Cyclization

Problem: Formation of a cyclized byproduct, especially when the functionalizing group contains a nucleophile.

Logical Relationship Diagram:

start Functionalization with Reagent containing a Nucleophilic Group (e.g., -NHR, -OH) intermediate Formation of Functionalized Intermediate start->intermediate intermolecular Desired Intermolecular Reaction (e.g., further substitution) intermediate->intermolecular Desired Pathway intramolecular Side Reaction: Intramolecular S_NAr intermediate->intramolecular Competing Pathway cyclized Formation of Cyclized Byproduct intramolecular->cyclized

References

How to improve the yield of reactions with 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of reactions involving 5-Amino-2-chloronicotinonitrile. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the primary reasons for this?

A1: Low yields in Suzuki-Miyaura couplings with this compound, a substituted chloropyridine, are common and can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the amino group can coordinate with the palladium catalyst, leading to deactivation.[1][2]

  • Poor Reactivity of the C-Cl Bond: The carbon-chlorine bond in chloropyridines is stronger than C-Br or C-I bonds, making the oxidative addition step in the catalytic cycle more challenging and often rate-limiting.[1]

  • Side Reactions: Competing reactions such as protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid can reduce the yield of the desired product.[1]

Q2: In my Buchwald-Hartwig amination, I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-rich amines or when the reductive elimination of the desired product is slow. To suppress this:

  • Ligand Selection: Employ bulky, electron-rich ligands that promote reductive elimination.

  • Base Purity: Ensure the use of a high-purity, anhydrous base. Traces of water or hydroxide can facilitate hydrodehalogenation.

  • Amine Stoichiometry: Using a slight excess of the amine coupling partner can favor the desired C-N bond formation.

  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.

Q3: What are the initial steps to troubleshoot a failed or low-yield reaction with this compound?

A3: A systematic approach is crucial. First, verify the integrity of your catalyst system, including the palladium source and ligand. For a challenging substrate like a chloropyridine, standard catalysts may be insufficient. Next, evaluate your reaction conditions, particularly the temperature and the maintenance of an inert atmosphere, as oxygen can deactivate the catalyst. Finally, consider the purity and stoichiometry of your reagents, especially the base and the coupling partner.

Troubleshooting Guides

Low or No Product Formation in Suzuki-Miyaura Coupling

If you are observing low to no yield in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps:

  • Catalyst and Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective for the less reactive this compound.[1] It is advisable to switch to a more active catalytic system. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often more successful in activating C-Cl bonds.[1]

  • Base Selection: The choice of base is critical for the transmetalation step. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[2]

  • Solvent System: A mixture of an organic solvent and water, such as dioxane/water or toluene/water, can be beneficial for dissolving both the organic substrates and the inorganic base.[1]

  • Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (typically in the range of 80-120 °C) may be necessary to facilitate the oxidative addition step.[1]

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1]

Common Side Reactions and Their Mitigation
Side ReactionCauseMitigation Strategies
Protodeboronation Presence of water or other proton sources leading to the replacement of the boronic acid group with a hydrogen atom.[1]Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable. A less nucleophilic or weaker base may also help.[1]
Homocoupling Often promoted by the presence of oxygen or can be catalyzed by palladium.Ensure thorough degassing of the reaction mixture and maintain a strict inert atmosphere.[1]
Hydrodehalogenation Reduction of the C-Cl bond, replacing the chlorine with a hydrogen atom.Optimize the ligand to accelerate reductive elimination. Ensure anhydrous conditions and high-purity base.

Data Presentation

The following tables provide representative data for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions with substrates similar to this compound. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines [2]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10018High
2Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Toluene11012Moderate to High
3PdCl₂(dppf) (3)-K₂CO₃ (3)DMF/H₂O (4:1)9024Moderate

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)Toluene10016High
2Pd₂(dba)₃ (2)BrettPhos (4)K₃PO₄ (2)Dioxane11020Moderate to High
3PdCl₂(Amphos)₂ (3)-Cs₂CO₃ (2)t-BuOH9024Moderate

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (or palladium source and ligand) and the base (e.g., NaOtBu, 1.5 equiv) to an oven-dried reaction vessel.

  • Add the degassed solvent (e.g., toluene).

  • Add the amine (1.2 equiv) followed by this compound (1.0 equiv).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 LPd(0) PdII_complex L(Ar)Pd(II)-Cl Pd0->PdII_complex Oxidative Addition ArylHalide Ar-Cl (this compound) OxAdd Oxidative Addition PdII_R_complex L(Ar)Pd(II)-R PdII_complex->PdII_R_complex Transmetalation BoronicAcid R-B(OH)₂ Base Base Transmetalation Transmetalation PdII_R_complex->Pd0 Reductive Elimination Product Ar-R (Product) PdII_R_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 LPd(0) PdII_complex L(Ar)Pd(II)-Cl Pd0->PdII_complex Oxidative Addition ArylHalide Ar-Cl (this compound) OxAdd Oxidative Addition Amido_complex L(Ar)Pd(II)-NR₂ PdII_complex->Amido_complex Ligand Exchange & Deprotonation Amine R₂NH Base Base Ligand_Exchange Ligand Exchange & Deprotonation Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_complex->Product RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Start Low or No Yield Observed CheckCatalyst Is the catalyst system appropriate for a chloropyridine? Start->CheckCatalyst ChangeCatalyst Switch to a more active catalyst system (e.g., Pd G3/G4 precatalyst with a Buchwald ligand). CheckCatalyst->ChangeCatalyst No CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes ChangeCatalyst->CheckConditions IncreaseTemp Increase reaction temperature (80-120 °C). CheckConditions->IncreaseTemp No CheckBase Is the base effective? CheckConditions->CheckBase Yes IncreaseTemp->CheckBase ChangeBase Screen stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃). CheckBase->ChangeBase No CheckInert Is the system properly degassed and under an inert atmosphere? CheckBase->CheckInert Yes ChangeBase->CheckInert Degas Thoroughly degas solvents and ensure a positive pressure of inert gas. CheckInert->Degas No AnalyzeByproducts Analyze for side products (e.g., protodeboronation, homocoupling). CheckInert->AnalyzeByproducts Yes Degas->AnalyzeByproducts

Caption: A troubleshooting workflow for low-yield reactions.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the cross-coupling of 5-Amino-2-chloronicotinonitrile.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is giving a low yield. What are the potential causes related to catalyst deactivation?

A1: Low yields in cross-coupling reactions involving this compound can often be attributed to catalyst deactivation. The primary reasons for this include:

  • Substrate-Induced Deactivation: The 5-amino group and the pyridine nitrogen of your substrate can chelate to the palladium catalyst. This coordination can form dormant or inactive catalyst complexes, which hinder key steps in the catalytic cycle like oxidative addition or reductive elimination.[1][2][3]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade over the course of the reaction, especially at elevated temperatures. This can lead to the formation of palladium black (inactive palladium nanoparticles).[4]

  • Presence of Impurities: Trace amounts of water or oxygen can be detrimental. Water can lead to the hydrolysis of reagents and catalyst poisoning, while oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species.[5][6]

  • Product Inhibition: In some C-N coupling reactions, the product can bind to the catalyst, leading to deactivation. However, this can sometimes release the ligand back into the reaction mixture.[7]

Q2: I am observing the formation of significant amounts of homocoupled byproducts. How can I minimize this?

A2: Homocoupling of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig coupling) is a common side reaction that points towards issues with the catalytic cycle. Key strategies to mitigate this include:

  • Rigorous Degassing: The presence of oxygen is a major contributor to homocoupling. Ensure all solvents and the reaction headspace are thoroughly deoxygenated by sparging with an inert gas (e.g., Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Choice of Palladium Source: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species can be beneficial over Pd(II) sources which may not be fully reduced.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.

Q3: The reaction starts well but then stalls before completion. What does this indicate?

A3: A stalling reaction is a classic sign of catalyst deactivation during the reaction. Possible causes include:

  • Formation of Off-Cycle Dormant Species: The substrate, this compound, can displace the phosphine ligand, leading to the formation of catalytically dormant palladium complexes. These complexes may only reactivate upon heating, which might not be sufficient to drive the reaction to completion at the set temperature.[1]

  • Inhibition by Reaction Byproducts: As the reaction progresses, the concentration of byproducts (e.g., salts) increases. In some cases, these byproducts can inhibit the catalyst. For instance, in reactions involving aryl iodides, the formation of NaI can have an inhibitory effect.[8][9]

  • Ligand Instability: The chosen ligand may not be stable under the reaction conditions for extended periods, leading to gradual catalyst decomposition.

Troubleshooting Guides

Issue: Low to No Conversion
Potential Cause Troubleshooting Action
Catalyst Poisoning by Substrate Use bulky, electron-rich ligands (e.g., Buchwald-type biarylphosphine ligands) to sterically hinder the coordination of the amino and pyridine groups to the palladium center.[2][10]
Inefficient Oxidative Addition 2-chloropyridines can be challenging substrates for oxidative addition.[8][11] Switch to a more electron-rich ligand to facilitate this step. Consider using a pre-catalyst designed for activating aryl chlorides.
Poor Solubility of Base For heterogeneous bases like K₃PO₄, ensure vigorous stirring to maximize surface area and reactivity. Grinding the base to a fine powder can also improve results.[12]
Presence of Water/Oxygen Ensure all reagents and solvents are anhydrous and properly degassed. Use of a glovebox for reaction setup is highly recommended.
Issue: Formation of Side Products (e.g., Hydrodehalogenation)
Potential Cause Troubleshooting Action
β-Hydride Elimination This can be a competing pathway, especially with certain ligands and substrates.[13] The choice of a suitable bulky ligand can often suppress this side reaction.
Protodeboronation (Suzuki Coupling) The boronic acid may be unstable under the reaction conditions. Consider switching to a more stable boronate ester (e.g., a pinacol ester) or using milder reaction conditions (lower temperature, different base).

Quantitative Data Summary

The selection of the appropriate ligand is crucial for the successful cross-coupling of challenging substrates like aminopyridines. The following table summarizes the performance of different ligands in a representative C-N cross-coupling of 3-bromo-2-aminopyridine with morpholine, which shares similar challenges with this compound.

Table 1: Ligand Screen for a Representative Aminopyridine Cross-Coupling

LigandCatalyst SystemYield (%)
RuPhos (L3)Pd₂(dba)₃/Ligand71
RuPhos Pre-catalyst (Pre-L3)Pre-catalyst83
SPhos (L4)Pd₂(dba)₃/Ligand76
BINAP (L9)Pd₂(dba)₃/Ligand71
XPhos (L1)Pd₂(dba)₃/Ligand40
(Data adapted from a study on 3-bromo-2-aminopyridine, which presents similar electronic and chelating properties to this compound)[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial inside a glovebox, weigh the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%).

  • Reaction Assembly: Seal the Schlenk flask, evacuate, and backfill with an inert gas (e.g., Argon). Repeat this process three times.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1) to the flask via syringe, followed by the catalyst/ligand mixture.

  • Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%), the base (e.g., NaOt-Bu, 1.5 equiv.), and a magnetic stir bar to an oven-dried reaction vessel.

  • Reaction Assembly: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the degassed solvent (e.g., toluene or dioxane).

  • Execution: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite to remove insoluble salts, concentrated, and the residue is purified by chromatography.

Visualizations

Catalyst_Deactivation_Pathways Active_Catalyst Active L-Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) Active_Catalyst->Oxidative_Addition Catalytic Cycle Deactivated_Complex Substrate Chelation (Dormant Complex) Active_Catalyst->Deactivated_Complex Deactivation Pd_Black Ligand Degradation (Pd Black) Active_Catalyst->Pd_Black Deactivation Oxidized_Pd Oxidation (Inactive Pd(II)) Active_Catalyst->Oxidized_Pd Deactivation Transmetalation Transmetalation (Amine) Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Regeneration Product C-N Coupled Product Reductive_Elimination->Product

Caption: Catalyst deactivation pathways branching from the active catalytic species.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Inertness Verify Inert Atmosphere (Degas Solvents, Use Glovebox) Start->Check_Inertness Check_Inertness->Start Oxygen/Water Present Screen_Ligands Screen Bulky Electron-Rich Ligands (e.g., Buchwald type) Check_Inertness->Screen_Ligands Atmosphere is Inert Optimize_Base Optimize Base (e.g., K3PO4, NaOt-Bu) Screen_Ligands->Optimize_Base Change_Precatalyst Use Pre-catalyst for Ar-Cl Activation Optimize_Base->Change_Precatalyst Adjust_Temp Adjust Temperature Change_Precatalyst->Adjust_Temp Success Improved Yield Adjust_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Overcoming Low Reactivity of 5-Amino-2-chloronicotinonitrile in SNAr Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low reactivity of 5-Amino-2-chloronicotinonitrile in Nucleophilic Aromatic Substitution (SNAr) reactions.

Understanding the Challenge

This compound presents a significant challenge in SNAr reactions. The electron-donating nature of the 5-amino group counteracts the electron-withdrawing effects of the pyridine nitrogen and the 3-cyano group, deactivating the ring towards nucleophilic attack. This inherent low reactivity often leads to poor yields, slow reaction times, or complete failure of the desired substitution. This guide offers strategies and detailed protocols to enhance reactivity and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in SNAr reactions?

A1: The primary reason for the low reactivity is the presence of the electron-donating amino group at the 5-position. In the mechanism of SNAr reactions, a negatively charged intermediate (Meisenheimer complex) is formed. Electron-donating groups destabilize this intermediate, thus increasing the activation energy of the reaction. While the pyridine nitrogen and the cyano group are electron-withdrawing and activate the ring for SNAr, the powerful electron-donating effect of the amino group significantly diminishes this activation.

Q2: What are the initial steps to improve the yield of my SNAr reaction with this substrate?

A2: Before exploring catalytic methods, optimizing the reaction conditions is crucial. This includes:

  • Increasing Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier. Reactions can be heated conventionally or with microwave irradiation for rapid and efficient heating.

  • Using a High-Boiling Point Solvent: Solvents like DMF, DMAc, NMP, or DMSO are suitable for high-temperature reactions.

  • Choice of Base: A strong, non-nucleophilic base is often required to deprotonate the nucleophile or neutralize the HCl generated. Common choices include NaH, K₂CO₃, Cs₂CO₃, or organic bases like DBU and DIPEA.

  • Nucleophile Concentration: Using a slight excess of the nucleophile can help drive the reaction forward.

Q3: When should I consider using a catalyst?

A3: If optimizing thermal conditions does not provide satisfactory results, catalytic methods are the next logical step. Catalysts can activate the substrate towards nucleophilic attack. This is particularly useful for challenging substrates like this compound.

Q4: Can I use palladium catalysis for this transformation?

A4: While palladium catalysis, particularly Buchwald-Hartwig amination, is a powerful tool for C-N bond formation, it operates through a different mechanism than SNAr. For the substitution of the chloro group with an amine, Buchwald-Hartwig conditions can be a viable alternative if direct SNAr fails. However, it's important to note that this is not a direct enhancement of the SNAr reaction itself.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No reaction or very low conversion 1. Insufficient activation of the pyridine ring. 2. Reaction temperature is too low. 3. Nucleophile is not sufficiently reactive. 4. Inappropriate solvent or base.1. Increase Temperature: Utilize high-boiling point solvents (DMF, DMAc, NMP, DMSO) and heat to 120-180 °C. Consider using a sealed tube or microwave reactor to reach higher temperatures safely. 2. Catalysis: Introduce a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to activate the pyridine ring. Alternatively, explore transition metal catalysis (e.g., Ru-based catalysts for π-complexation). 3. Stronger Nucleophile/Base: If using an alcohol or amine nucleophile, ensure its deprotonation with a strong base (e.g., NaH, KOtBu) to form the more reactive alkoxide or amide.
Formation of multiple byproducts 1. Decomposition of starting material or product at high temperatures. 2. Side reactions involving the amino or cyano group. 3. Reaction with the solvent (e.g., hydrolysis with residual water in DMF).1. Lower Temperature with Catalyst: Use a catalytic system to enable the reaction at a lower, more controlled temperature. 2. Protecting Groups: Consider protecting the 5-amino group (e.g., as an acetamide) to prevent side reactions, although this adds extra synthetic steps. 3. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to prevent hydrolysis.
Reaction stalls after partial conversion 1. Catalyst deactivation. 2. Product inhibition. 3. Reversible reaction.1. Add more catalyst: If using a catalyst, a second charge may be necessary. 2. Remove Product: In some systems, continuous removal of the product could drive the reaction to completion, although this is often not practical on a lab scale. 3. Use a larger excess of the nucleophile.
Inconsistent results 1. Purity of starting materials. 2. Presence of moisture or oxygen. 3. Variations in heating.1. Purify Starting Materials: Ensure the this compound and the nucleophile are pure. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). 3. Consistent Heating: Use a reliable heating mantle with a temperature controller or a microwave reactor for precise temperature control.

Experimental Protocols

Protocol 1: High-Temperature Uncatalyzed SNAr

This protocol is a starting point for the uncatalyzed reaction with a generic amine nucleophile.

Materials:

  • This compound

  • Amine nucleophile (1.2 - 2.0 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol), the amine nucleophile (1.2 - 2.0 mmol), and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5-10 mL).

  • Seal the vessel and heat the reaction mixture to 120-150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, pour into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data (Representative for similar systems):

NucleophileTemperature (°C)Time (h)Yield (%)
Morpholine1401260-75
Piperidine1301655-70
Aniline1502440-55

Note: These are estimated yields based on reactions with similarly deactivated chloropyridines. Actual yields may vary.

Protocol 2: Lewis Acid-Catalyzed SNAr

Lewis acids can activate the pyridine ring towards nucleophilic attack by coordinating to the ring nitrogen.

Materials:

  • This compound

  • Amine nucleophile (1.2 equivalents)

  • Zinc chloride (ZnCl₂, 1.1 equivalents, anhydrous)

  • Triethylamine (Et₃N, 2.5 equivalents)

  • Anhydrous acetonitrile or 1,4-dioxane

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add anhydrous ZnCl₂ (1.1 mmol).

  • Add anhydrous acetonitrile or 1,4-dioxane (5 mL) and stir to dissolve.

  • Add this compound (1.0 mmol) and stir for 15 minutes.

  • Add the amine nucleophile (1.2 mmol) followed by triethylamine (2.5 mmol).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Quantitative Data (Representative):

NucleophileTemperature (°C)Time (h)Yield (%)
Morpholine90875-85
Aniline1001260-70
Protocol 3: Microwave-Assisted SNAr

Microwave irradiation can significantly accelerate the reaction rate.

Materials:

  • This compound

  • Amine nucleophile (1.5 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave reaction vial, combine this compound (1.0 mmol), the amine nucleophile (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add DMF (3-5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 150-180 °C for 30-90 minutes.

  • After cooling, work up the reaction as described in Protocol 1.

Quantitative Data (Representative for similar systems):

NucleophileTemperature (°C)Time (min)Yield (%)
Benzylamine1604580-90
4-Methoxyaniline1806070-80

Visualizing Reaction Strategies

General SNAr Workflow

G start Start: 5-Amino-2- chloronicotinonitrile reagents Add Nucleophile, Base, and Solvent start->reagents thermal Thermal Conditions (Conventional or Microwave Heating) reagents->thermal Option 1 catalysis Catalytic Conditions (Lewis Acid or Transition Metal) reagents->catalysis Option 2 workup Aqueous Workup and Extraction thermal->workup catalysis->workup purification Column Chromatography workup->purification product Product: 2-Substituted-5- aminonicotinonitrile purification->product

Caption: General workflow for the SNAr reaction of this compound.

Troubleshooting Logic

G start Low/No Product Formation check_temp Increase Temperature? (up to 180°C) start->check_temp check_base Use Stronger Base? (e.g., NaH, KOtBu) check_temp->check_base No Improvement success Successful Reaction check_temp->success Yes check_catalyst Add Catalyst? (Lewis Acid or other) check_base->check_catalyst No Improvement check_base->success Yes check_catalyst->success Yes failure Consider Alternative Strategy (e.g., Buchwald-Hartwig) check_catalyst->failure No Improvement

Caption: A logical approach to troubleshooting failed SNAr reactions.

Preventing hydrodehalogenation in 5-Amino-2-chloronicotinonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-chloronicotinonitrile. The focus is on preventing the common side reaction of hydrodehalogenation in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Preventing Hydrodehalogenation

Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling reactions of this compound. This guide provides a systematic approach to diagnosing and mitigating this issue.

dot

Caption: Troubleshooting workflow for minimizing hydrodehalogenation.

Problem Potential Cause Recommended Solution
Significant formation of 5-Aminonicotinonitrile (hydrodehalogenated product) Inappropriate Catalyst System: The ligand may not be sufficiently bulky or electron-donating to promote reductive elimination over competing side reactions.Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the desired cross-coupling pathway.[1]
Inefficient Generation of Active Pd(0): Incomplete reduction of a Pd(II) precursor can lead to side reactions.Employ a pre-formed Pd(0) source like Pd₂(dba)₃ or use a palladacycle precatalyst (e.g., XPhos Pd G2/G3) that readily forms the active catalyst.
Presence of Hydride Sources: Protic solvents (e.g., alcohols), water, or certain bases can act as hydride donors, leading to reductive dehalogenation.Use anhydrous, aprotic solvents like toluene, dioxane, or CPME. Ensure all reagents and glassware are thoroughly dried.
Inappropriate Base: Strong alkoxide bases (e.g., NaOtBu) can sometimes promote hydrodehalogenation, especially at elevated temperatures.Switch to a weaker, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical in suppressing this side reaction.[1]
High Reaction Temperature: Elevated temperatures can increase the rate of hydrodehalogenation.Optimize the reaction temperature. While C-Cl bond activation often requires heat, excessively high temperatures may be detrimental. Aim for the lowest temperature that provides a reasonable reaction rate.
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and the formation of species that promote side reactions.Ensure the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). Degas all solvents and reagents thoroughly.

Frequently Asked Questions (FAQs)

Q1: Why is hydrodehalogenation a common problem with this compound?

A1: The pyridine ring in this compound is electron-deficient due to the presence of the nitrile group and the nitrogen atom in the ring. While this activates the C-Cl bond for oxidative addition to the palladium catalyst, it can also make the resulting organopalladium intermediate susceptible to side reactions. Hydrodehalogenation can occur through various mechanisms, including β-hydride elimination from an amide intermediate in Buchwald-Hartwig reactions or reaction with hydride sources present in the reaction mixture.[2]

Q2: How do bulky, electron-rich phosphine ligands help prevent hydrodehalogenation?

A2: These ligands, often referred to as Buchwald or Fu type ligands, play a crucial role in stabilizing the palladium catalyst and promoting the desired reaction pathway.[1] Their steric bulk can hinder the approach of small hydride donors to the metal center, and their electron-donating properties can increase the rate of the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[3]

dot

Ligand_Effect cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Hydrodehalogenation Pathway Bulky_Ligand Bulky, Electron-Rich Phosphine Ligand Accelerated_RE Accelerated Reductive Elimination Bulky_Ligand->Accelerated_RE Promotes Product Desired Product Accelerated_RE->Product Small_Ligand Less Bulky/ Electron-Poor Ligand Hydride_Attack Susceptible to Hydride Attack Small_Ligand->Hydride_Attack Allows Byproduct Hydrodehalogenated Byproduct Hydride_Attack->Byproduct

Caption: The role of ligand choice in directing the reaction pathway.

Q3: Can the choice of base influence the extent of hydrodehalogenation?

A3: Yes, the base is a critical parameter. Stronger bases, particularly alkoxides like NaOtBu, can sometimes act as hydride sources or promote pathways leading to hydrodehalogenation. Weaker inorganic bases such as K₃PO₄ and Cs₂CO₃ are often preferred for challenging cross-couplings of chloropyridines as they are less prone to causing this side reaction.[1]

Q4: What is the recommended solvent for these reactions?

A4: Anhydrous, aprotic solvents are highly recommended. Toluene and 1,4-dioxane are commonly used and generally give good results. It is crucial to ensure the solvent is thoroughly dried and degassed before use to minimize potential hydride sources and oxygen.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling with Minimized Hydrodehalogenation

dot

Suzuki_Workflow step_node step_node reagent_node reagent_node condition_node condition_node product_node product_node setup 1. Reaction Setup reagents Add Substrates, Base, Catalyst, and Ligand to a dry Schlenk flask setup->reagents inert 2. Inert Atmosphere reagents->inert evacuate Evacuate and backfill with N2 or Ar (3x) inert->evacuate solvent 3. Solvent Addition evacuate->solvent add_solvent Add anhydrous, degassed solvent via syringe solvent->add_solvent reaction 4. Reaction add_solvent->reaction heat Heat to 80-100 °C with vigorous stirring reaction->heat workup 5. Work-up & Purification heat->workup extract Cool, dilute, wash, dry, and concentrate workup->extract purify Purify by column chromatography extract->purify final_product Desired Product purify->final_product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane or toluene

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Minimized Hydrodehalogenation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Cs₂CO₃ (1.5 equiv, finely ground and dried)

  • Anhydrous, degassed toluene

Procedure:

  • To a glovebox, add this compound, Cs₂CO₃, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the vial and heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes general recommendations for catalyst, base, and solvent selection to minimize hydrodehalogenation based on literature for similar substrates.[1][4]

Reaction Type Recommended Catalyst System Recommended Base Recommended Solvent Expected Outcome
Suzuki-Miyaura Coupling Pd₂(dba)₃ / XPhos or SPhosK₃PO₄, Cs₂CO₃Anhydrous Toluene or 1,4-DioxaneHigher selectivity for the desired coupled product over the hydrodehalogenated byproduct.
Buchwald-Hartwig Amination XPhos Pd G3 or RuPhos Pd G3Cs₂CO₃, K₂CO₃Anhydrous Toluene or CPMEMinimized formation of 5-Aminonicotinonitrile.

Disclaimer: The information provided in this document is for guidance purposes only. Reaction conditions should be optimized for each specific substrate and application. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Managing protodeboronation in Suzuki reactions of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 5-Amino-2-chloronicotinonitrile and related heteroaromatic substrates. The focus is on identifying and mitigating the common side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, converting it into a simple arene or heteroarene, which reduces the overall yield of the desired coupled product and complicates purification.[2][3]

Q2: Why is a substrate like this compound particularly prone to protodeboronation?

A2: Heteroaromatic boronic acids, especially those containing nitrogen atoms like pyridines, are highly susceptible to protodeboronation.[2][4][5] The nitrogen atom can influence the electronic properties of the ring and can also coordinate to the palladium catalyst, potentially affecting the reaction pathway.[5] Additionally, electron-deficient aromatic systems can be more prone to this side reaction under certain conditions.[2][6]

Q3: How can I confirm that protodeboronation is occurring in my reaction?

A3: The most direct method is to analyze the crude reaction mixture using techniques like LC-MS, GC-MS, or NMR spectroscopy. The primary evidence of protodeboronation is the detection of a byproduct corresponding to the protonated version of your boronic acid starting material (Ar-H instead of Ar-B(OR)₂).[2] This will often be accompanied by a low yield of the desired product and unreacted this compound.

Q4: What is the most critical factor influencing protodeboronation?

A4: While several factors play a role, the choice of base and the presence of water are among the most critical.[2] The base is necessary to activate the boronic acid for transmetalation, but strong bases, especially in the presence of water, can significantly accelerate the rate of protodeboronation.[7] The pH of the reaction medium is a key variable to control.[3]

Q5: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?

A5: Using a boronic ester, such as a pinacol or MIDA boronate, is a highly recommended strategy to suppress protodeboronation.[3][4] These esters are generally more stable than the corresponding boronic acids and act as a "slow-release" source of the active boron species, keeping its concentration low throughout the reaction and minimizing the opportunity for side reactions.[1][8]

Troubleshooting Guide

Problem: Low yield of the coupled product with a significant amount of the protodeboronated byproduct detected.

Potential CauseRecommended Solution
Inappropriate Base Selection Strong bases like NaOH or KOH can accelerate protodeboronation.[7] Solution: Switch to weaker, non-hydroxide bases. Mild bases are often sufficient for the Suzuki coupling while minimizing the side reaction.[7] Screen bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[7]
Presence of Water Water acts as a proton source for protodeboronation. Even stable pinacol esters can hydrolyze to the more susceptible boronic acid in the presence of excess water.[7][8] Solution: Ensure strictly anhydrous conditions. Use anhydrous solvents, bake glassware, and run the reaction under an inert atmosphere (Nitrogen or Argon).[7] Consider adding activated 4Å molecular sieves.
High Reaction Temperature Elevated temperatures can increase the rate of protodeboronation more than the desired coupling reaction.[3][7] Solution: Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, starting in the 60-80 °C range.[7] If the reaction is too slow, consider a more active catalyst system rather than increasing the heat.
Inefficient Catalytic System If the desired Suzuki coupling is slow, the boronic ester is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.[7] Solution: Optimize the catalyst system. Increase the catalyst loading modestly or screen more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) known to promote rapid cross-coupling.[7] Note that some bulky ligands have been shown to promote protodeboronation, so ligand choice must be carefully evaluated.[9][10]

Problem: Reaction is slow or stalls completely.

Potential CauseRecommended Solution
Catalyst Deactivation The pyridine nitrogen in the substrate can coordinate to the palladium center, leading to catalyst inhibition.[5] The presence of oxygen can also deactivate the catalyst. Solution: Ensure a thoroughly inert atmosphere by degassing the solvent and reagents.[3] Use fresh, high-purity catalysts and ligands. Consider screening different palladium precatalysts (e.g., G3 or G4 palladacycles) that are designed for challenging substrates.
Poor Reagent Purity Impurities in the starting materials, particularly the boronic ester, can interfere with the catalytic cycle.[5] Solution: Ensure all reagents are of high purity. Purify starting materials if necessary.

Data Presentation

The following tables summarize the expected impact of different reaction parameters on the Suzuki coupling of heteroaryl chlorides, based on literature precedents. This data is illustrative and serves as a starting point for optimization.

Table 1: Illustrative Effect of Different Bases on Reaction Outcome Reaction Conditions: this compound (1.0 eq), Arylboronic Pinacol Ester (1.2 eq), Pd Catalyst (2 mol%), Ligand (4 mol%), Solvent, 80 °C, 12 h.

Base (2.5 eq)SolventApprox. Yield of Product (%)Approx. Yield of Protodeboronation (%)
KOH1,4-Dioxane/H₂O (4:1)< 20%> 70%
K₂CO₃1,4-Dioxane/H₂O (4:1)45%40%
K₃PO₄1,4-Dioxane (anhydrous)85%< 10%
Cs₂CO₃Toluene (anhydrous)90%< 5%

Note: The trend of weaker, non-aqueous bases minimizing protodeboronation is well-documented.[5][7][11]

Table 2: Illustrative Effect of Ligand and Temperature Reaction Conditions: this compound (1.0 eq), Arylboronic Pinacol Ester (1.2 eq), Pd₂(dba)₃ (2 mol%), K₃PO₄ (2.5 eq), 1,4-Dioxane (anhydrous), 12 h.

Ligand (4 mol%)Temperature (°C)Approx. Yield of Product (%)Approx. Yield of Protodeboronation (%)
PPh₃100 °C50%35%
SPhos100 °C75%15%
SPhos80 °C88%< 10%
XPhos80 °C92%< 5%

Note: Electron-rich, bulky phosphine ligands often accelerate the desired coupling, which can outcompete protodeboronation, especially at lower temperatures.[7][12][13]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid pinacol ester

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Buchwald-type ligand (e.g., XPhos)

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Activated 4Å molecular sieves (optional)

Procedure:

  • Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas (Argon or Nitrogen).

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the anhydrous base (e.g., K₃PO₄, 2.5 eq), the palladium precatalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%). If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand separately.

  • Add activated molecular sieves if desired.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Add the arylboronic acid pinacol ester (1.2 - 1.5 eq) to the reaction mixture.

  • Degas the resulting mixture by bubbling inert gas through the solution for 10-15 minutes.

  • Heat the mixture to the desired temperature (e.g., 80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Protodeboronation by LC-MS

  • Prepare a standard of the expected protodeboronated byproduct (the arene/heteroarene corresponding to the boronic ester used).

  • At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile).

  • Filter the sample through a syringe filter (0.22 µm) into an LC-MS vial.

  • Analyze the sample using a standard C18 reverse-phase column.

  • Quantify the relative amounts of the desired product, unreacted this compound, and the protodeboronated byproduct by comparing their peak areas in the chromatogram.

Visualizations

G Key Factors Influencing Suzuki vs. Protodeboronation Pathways cluster_conditions Reaction Conditions reagents Reaction Mixture (Aryl-Cl + Ar'-B(OR)2) base Weak Base (K3PO4, Cs2CO3) anhydrous Anhydrous Conditions low_temp Lower Temp (e.g., 80°C) fast_cat Efficient Catalyst (e.g., XPhos Pd G3) strong_base Strong Base (KOH) or Water Present high_temp High Temp (>100°C) slow_cat Inefficient Catalyst suzuki Desired Suzuki Product (Aryl-Ar') base->suzuki anhydrous->suzuki low_temp->suzuki fast_cat->suzuki proto Protodeboronation Byproduct (Ar'-H) strong_base->proto high_temp->proto slow_cat->proto

Caption: Logical diagram of factors promoting the desired Suzuki coupling over undesired protodeboronation.

G Experimental Workflow for Reaction Optimization cluster_opt Optimization Cycle start Start: Initial Reaction (e.g., K3PO4, Dioxane, 80°C) analyze Analyze Crude Reaction (LC-MS) start->analyze decision Protodeboronation > 10%? analyze->decision opt1 Step 1: Confirm Anhydrous Conditions (Dry Solvents/Glassware) decision->opt1 Yes finish Reaction Optimized Proceed to Purification decision->finish No opt2 Step 2: Lower Temperature (e.g., from 80°C to 70°C) opt1->opt2 opt3 Step 3: Screen Ligands (e.g., XPhos, RuPhos) opt2->opt3 opt4 Step 4: Screen Bases (e.g., Cs2CO3, K2CO3) opt3->opt4 opt4->analyze Re-run and Analyze

Caption: Workflow for systematically troubleshooting and optimizing the Suzuki reaction to minimize protodeboronation.

References

Technical Support Center: Scalable Synthesis and Purification of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis and purification of 5-Amino-2-chloronicotinonitrile. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful and efficient production of this important chemical intermediate.

Synthesis Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the ammonolysis of 2,5-dichloronicotinonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient reaction temperature or pressure.2. Inadequate concentration of ammonia.3. Catalyst (if used) is inactive or poisoned.1. Gradually increase the reaction temperature and pressure within safe limits of the equipment. Monitor the reaction progress by TLC or HPLC.2. Ensure a sufficient excess of aqueous ammonia is used. For scalable synthesis, consider using anhydrous ammonia in a suitable solvent under pressure.3. If using a copper catalyst, ensure it is freshly prepared or activated. Check for potential catalyst poisons in the starting materials or solvent.
Formation of Side Products (e.g., Diamino or Hydroxylated Species) 1. Reaction temperature is too high, leading to competing side reactions.2. Presence of water leading to hydrolysis of the chloro group to a hydroxyl group.1. Optimize the reaction temperature. A lower temperature may reduce side product formation but may also decrease the reaction rate.2. Use anhydrous conditions if possible. If using aqueous ammonia, minimize reaction time once the desired conversion is reached to reduce hydrolysis.
Product is a Dark Color or Oily 1. Presence of polymeric byproducts.2. Degradation of the product or starting material at high temperatures.1. After the reaction, perform a work-up with a suitable organic solvent and wash with brine to remove some colored impurities.2. Consider performing the reaction at a lower temperature for a longer duration. The crude product may require purification by column chromatography before crystallization.
Difficulty in Isolating the Product 1. Product is highly soluble in the reaction solvent.2. Incomplete reaction leading to a complex mixture.1. After the reaction, carefully remove the solvent under reduced pressure. Perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove excess ammonia and salts.2. Ensure the reaction has gone to completion by monitoring with TLC or HPLC before attempting to isolate the product.

Purification Troubleshooting Guide

This guide focuses on challenges that may arise during the purification of this compound by recrystallization.

Issue Potential Cause(s) Recommended Solution(s)
Product Does Not Dissolve in the Recrystallization Solvent 1. Incorrect solvent choice.2. Insufficient solvent volume.1. Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good candidates include ethanol, isopropanol, or toluene.2. Gradually add more hot solvent until the product dissolves completely. Avoid a large excess of solvent to ensure good recovery.
Product "Oils Out" Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the product.2. The solution is cooled too rapidly.3. High concentration of impurities.1. Choose a solvent with a lower boiling point.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding with a small crystal of pure product can promote crystallization.3. Consider a preliminary purification step, such as passing the crude product through a short plug of silica gel.
Low Recovery of Purified Product 1. Too much solvent was used for recrystallization.2. The product is significantly soluble in the cold recrystallization solvent.3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.3. Preheat the funnel and filter flask before hot filtration to prevent the product from crystallizing on the filter paper.
Purified Product is Still Colored 1. Colored impurities are co-crystallizing with the product.2. Insufficient decolorization.1. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the product, so use it sparingly.2. Ensure the activated charcoal is thoroughly mixed and heated with the solution for a sufficient time (5-10 minutes) before hot filtration.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable synthesis route for this compound?

A1: The most common and scalable method is the nucleophilic aromatic substitution (ammonolysis) of 2,5-dichloronicotinonitrile with ammonia. This reaction is typically carried out in a sealed reactor under elevated temperature and pressure.

Q2: What are the typical reaction conditions for the ammonolysis of 2,5-dichloronicotinonitrile?

A2: While specific conditions can vary, a general starting point is to heat 2,5-dichloronicotinonitrile with a concentrated aqueous solution of ammonia (e.g., 28-30%) in a sealed vessel at a temperature range of 120-160 °C. The reaction is usually monitored for several hours until completion. For larger scales, using anhydrous ammonia in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) in a pressure reactor can offer better control and potentially higher yields.

Q3: What are the potential impurities I should look for in the synthesis of this compound?

A3: Potential impurities include unreacted 2,5-dichloronicotinonitrile, the isomeric byproduct 2-amino-5-chloronicotinonitrile (if the starting material contains impurities), and the over-aminated product 2,5-diaminonicotinonitrile. Hydrolysis of the chloro group can also lead to the formation of 5-amino-2-hydroxynicotinonitrile.

Q4: What is the best method for purifying crude this compound on a large scale?

A4: Recrystallization is a highly effective and scalable method for purifying this compound. Suitable solvents include ethanol, isopropanol, or toluene. For highly impure material, column chromatography may be necessary as a preliminary purification step before recrystallization.

Q5: How can I monitor the progress of the synthesis and the purity of the final product?

A5: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction progress. For quantitative analysis of purity and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.

Experimental Protocols

Synthesis of this compound via Ammonolysis

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for larger-scale production with appropriate engineering controls.

Materials:

  • 2,5-dichloronicotinonitrile

  • Concentrated aqueous ammonia (28-30%)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Equipment:

  • High-pressure reaction vessel (autoclave) with a stirrer and temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a high-pressure reaction vessel, place 2,5-dichloronicotinonitrile (1 part by weight).

  • Add concentrated aqueous ammonia (10-15 parts by volume).

  • Seal the reactor and heat the mixture to 140-150 °C with stirring.

  • Maintain the temperature and stirring for 6-8 hours. Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing by TLC or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 5 parts by volume).

  • Combine the organic layers and wash with deionized water (2 x 3 parts by volume) and then with brine (1 x 3 parts by volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Activated charcoal (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Condenser

  • Buchner funnel and flask

  • Vacuum source

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring until the solid is completely dissolved. Add more hot ethanol in small portions if necessary.

  • (Optional) If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Perform a hot filtration to remove any insoluble impurities (and activated charcoal if used).

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a vacuum oven to a constant weight.

Quantitative Data

Parameter Synthesis (Ammonolysis) Purification (Recrystallization)
Typical Yield 70-85%85-95%
Typical Purity (by HPLC) >95% (crude)>99.5%
Reaction Temperature 120-160 °CN/A
Reaction Pressure 10-15 bar (autogenous)N/A
Reaction Time 4-10 hoursN/A

Visualizations

SynthesisWorkflow start Start: 2,5-Dichloronicotinonitrile reaction Ammonolysis (Aqueous Ammonia, 140-150°C, 6-8h) start->reaction workup Work-up (Extraction with Ethyl Acetate, Washing) reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization from Ethanol) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic start Low Yield in Synthesis? check_conversion Check Conversion by TLC/HPLC start->check_conversion incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction Low side_products Significant Side Products check_conversion->side_products High poor_isolation Poor Isolation check_conversion->poor_isolation Good Conversion, Low Isolated Yield increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time optimize_temp Optimize Temperature side_products->optimize_temp improve_workup Improve Work-up Protocol poor_isolation->improve_workup

Caption: Logical relationship for troubleshooting low yield in synthesis.

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Amino-2-chloronicotinonitrile and 2-Amino-5-chloropyridine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of two key pyridine-based building blocks, supported by theoretical principles and experimental data.

This guide provides a detailed comparison of the chemical reactivity of 5-Amino-2-chloronicotinonitrile and 2-Amino-5-chloropyridine, two important intermediates in the synthesis of novel pharmaceutical compounds. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions. This analysis focuses on three pivotal reaction classes in drug discovery: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of substituted pyridines is primarily governed by the electronic properties of the substituents and their positions on the pyridine ring. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

This compound: In this molecule, the chlorine atom is situated at the 2-position, which is ortho to the ring nitrogen. This proximity allows for effective stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, thereby facilitating substitution reactions. Furthermore, the presence of a strongly electron-withdrawing nitrile (-CN) group at the 3-position is expected to further enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The amino group at the 5-position is an electron-donating group, which can modulate the overall reactivity.

2-Amino-5-chloropyridine: Conversely, in 2-Amino-5-chloropyridine, the chlorine atom is at the 5-position, which is meta to the ring nitrogen. This position does not benefit from the same degree of resonance stabilization for the Meisenheimer intermediate during a nucleophilic attack. Consequently, 2-Amino-5-chloropyridine is predicted to be significantly less reactive in SNAr reactions compared to its isomer where the chlorine is at an activated position.

Based on these fundamental principles, This compound is predicted to be the more reactive isomer in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions compared to 2-Amino-5-chloropyridine. This enhanced reactivity is primarily attributed to the location of the chlorine atom at an activated position (ortho to the ring nitrogen) and the additional activating effect of the electron-withdrawing nitrile group.

G Comparative Reactivity Prediction cluster_0 This compound cluster_1 2-Amino-5-chloropyridine A1 Cl at C2 (ortho to N) - Strong activation A_Conclusion Predicted HIGH Reactivity A1->A_Conclusion A2 CN at C3 - Strong electron-withdrawing group - Further activation A2->A_Conclusion A3 NH2 at C5 - Electron-donating group A3->A_Conclusion Conclusion Overall Reactivity: This compound > 2-Amino-5-chloropyridine A_Conclusion->Conclusion B1 Cl at C5 (meta to N) - Weak activation B_Conclusion Predicted LOWER Reactivity B1->B_Conclusion B2 NH2 at C2 - Electron-donating group B2->B_Conclusion B_Conclusion->Conclusion

Predicted reactivity based on substituent effects.

Quantitative Data Comparison

While direct, head-to-head kinetic data for the comparative reactivity of this compound and 2-Amino-5-chloropyridine under identical conditions is not extensively available in the public domain, the following tables summarize representative yields for key reactions from the literature for each compound, illustrating their general reactivity profiles. It is important to note that reaction conditions can significantly influence outcomes.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactivity

CompoundNucleophileConditionsProductYield
This compound AmineBase, Solvent, Heat2-Amino-5-aminonicotinonitrile derivative(Predicted High)
2-Amino-5-chloropyridine AmineBase, Solvent, Heat2,5-Diaminopyridine derivative(Moderate to Good)

Table 2: Suzuki-Miyaura Coupling Reactivity

CompoundBoronic AcidCatalyst SystemProductYield
This compound Arylboronic acidPd catalyst, ligand, base5-Amino-2-arylnicotinonitrile(Predicted High)
2-Amino-5-chloropyridine 3-Pyridylboronic acidPd(OAc)₂, XPhos, K₃PO₄2-Amino-5-(3-pyridyl)pyridineGood[1]

Table 3: Buchwald-Hartwig Amination Reactivity

CompoundAmineCatalyst SystemProductYield
This compound Primary/Secondary AminePd catalyst, ligand, baseN-substituted-5-amino-2-aminonicotinonitrile(Predicted High)
2-Amino-5-chloropyridine AnilinePd(OAc)₂, Xantphos, Cs₂CO₃N-phenyl-5-chloro-2-pyridinamine96%[2]

Experimental Protocols

The following are detailed, standardized protocols that can be employed to experimentally validate the predicted reactivity differences between this compound and 2-Amino-5-chloropyridine.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: To compare the rate of substitution of the chloro group by an amine nucleophile.

Materials:

  • This compound or 2-Amino-5-chloropyridine (1.0 equiv)

  • Amine nucleophile (e.g., morpholine, 1.2 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloropyridine derivative (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To compare the efficiency of C-C bond formation with an arylboronic acid.

Materials:

  • This compound or 2-Amino-5-chloropyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Degassed 1,4-dioxane/water (4:1)

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a Schlenk flask, combine the chloropyridine isomer (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Objective: To compare the efficiency of C-N bond formation with a primary or secondary amine.

Materials:

  • This compound or 2-Amino-5-chloropyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Standard Schlenk flask and inert atmosphere setup

Procedure:

  • In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add the chloropyridine isomer (1.0 mmol) and the amine (1.2 mmol).

  • Remove the flask from the glovebox and add anhydrous toluene (5 mL) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by flash column chromatography.

G Generalized Experimental Workflow Start Start: Select Reactant (this compound or 2-Amino-5-chloropyridine) Reaction_Setup Reaction Setup - Add reactants, catalyst, ligand, base - Add anhydrous, degassed solvent Start->Reaction_Setup Reaction_Conditions Reaction Conditions - Inert atmosphere (N2 or Ar) - Controlled temperature (Heat) Reaction_Setup->Reaction_Conditions Monitoring Reaction Monitoring - TLC - LC-MS Reaction_Conditions->Monitoring Workup Work-up - Quench reaction - Extraction Monitoring->Workup Reaction Complete Purification Purification - Column chromatography Workup->Purification Analysis Analysis - NMR, MS - Determine yield and purity Purification->Analysis End End: Comparative Data Analysis->End

Workflow for comparing reactivity.

Conclusion

Based on fundamental principles of heterocyclic chemistry, this compound is predicted to be a more reactive substrate than 2-Amino-5-chloropyridine in key synthetic transformations such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. This is due to the activating effect of the chlorine atom at the C2 position and the presence of the electron-withdrawing nitrile group. While direct comparative quantitative data is limited, the provided experimental protocols offer a framework for researchers to generate their own data to validate these predictions and inform the selection of optimal starting materials and reaction conditions for their specific synthetic targets.

References

A Comparative Guide to 5-Amino-2-chloronicotinonitrile as a Synthon for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a starting synthon is a critical decision that dictates the efficiency of a synthetic route and the diversity of the resulting compound library. 5-Amino-2-chloronicotinonitrile has emerged as a versatile building block, particularly for the synthesis of fused heterocyclic scaffolds prevalent in modern kinase inhibitors. This guide provides an objective comparison of this compound against a common alternative, 2-Amino-5-chloropyridine, for the synthesis of biologically active molecules, supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a trifunctional pyridine ring, featuring an amino group, a chloro leaving group, and a nitrile moiety. This unique arrangement of functional groups allows for a variety of chemical transformations, making it an attractive starting point for constructing complex heterocyclic systems such as pyrazolo[3,4-b]pyridines. These scaffolds are recognized as "privileged structures" in drug discovery, particularly for their ability to target the ATP-binding site of protein kinases. Dysregulation of kinase signaling is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of pharmaceutical research.

Comparison with an Alternative Synthon: 2-Amino-5-chloropyridine

A common alternative starting material for synthesizing pyridine-based compounds is 2-Amino-5-chloropyridine. While isomeric to our synthon of interest, the differing placement of the chloro and nitrile (or lack thereof) groups significantly influences reactivity and the types of synthetic routes that can be employed.

The primary advantage of this compound lies in its suitability for constructing the pyrazolo[3,4-b]pyridine core, a key component of many Janus kinase (JAK) inhibitors. The electron-withdrawing nature of the adjacent nitrile group enhances the reactivity of the C2-chloro position towards nucleophilic substitution, a key step in the cyclization process. In contrast, the chloro group in 2-Amino-5-chloropyridine is at the C5 position, which is less activated towards nucleophilic aromatic substitution (SNAr) by the ring nitrogen[1][2].

Data Presentation: Synthon Reactivity and Resulting Inhibitor Potency

The following tables summarize key comparative data between the two synthons, focusing on their application in synthesizing pyrazolo[3,4-b]pyridine-based kinase inhibitors.

Table 1: Comparison of Synthon Properties and Synthetic Utility

PropertyThis compound2-Amino-5-chloropyridineRationale & References
Primary Scaffold Synthesized Pyrazolo[3,4-b]pyridinesGeneral pyridine derivativesThe arrangement of the amino and nitrile groups in this compound is ideal for Friedländer-type annulations to form the fused pyrazole ring.
Reactivity of Chloro Group High (Activated by ring N and CN)Moderate (Less activated at C5)The chloro group at the 2-position is ortho to the ring nitrogen and adjacent to an electron-withdrawing nitrile, facilitating SNAr reactions.[1][2]
Key Reaction Type Friedländer AnnulationNucleophilic Substitution, Cross-CouplingThis synthon is primed for condensation with active methylene compounds to build the fused pyridine ring of the pyrazolopyridine core.
Typical Yields for Core Moderate to Good (Varies with substrate)Not directly comparable for this scaffoldYields for pyrazolo[3,4-b]pyridine synthesis from aminopyrazoles generally range from moderate to good, depending on the specific reagents and conditions.[3][4]

Table 2: Performance of Resulting Kinase Inhibitors (Illustrative Data)

PropertyInhibitors from Pyrazolo[3,4-b]pyridine ScaffoldsNotes & References
Target Class Janus Kinases (JAK1, JAK2, JAK3, TYK2)The pyrazolopyridine core mimics the adenine of ATP, making it a potent hinge-binding motif for many kinases.
Example IC50 Values (JAK1) 5.9 nM (Baricitinib), 29 nM (Abrocitinib)These values represent the potency of approved drugs containing related heterocyclic cores. Direct comparison requires synthesis and testing of derivatives from each specific synthon.[5][6]
Example IC50 Values (JAK2) 5.7 nM (Baricitinib), 0.29 - 5.0 nM (Ruxolitinib analogues)Potency is highly dependent on the specific substitutions made to the core scaffold.[3][5]
Example IC50 Values (JAK3) ~2.9 µM (Derivatives)Selectivity across the JAK family is a key challenge in inhibitor design.[7]

Note: The IC50 values are for representative, highly optimized drugs containing similar core structures and are provided for context. The performance of novel compounds derived directly from either synthon would require specific experimental validation.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of the core heterocyclic structures.

Protocol 1: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine from a 5-Aminopyrazole Derivative

This protocol illustrates a common method for forming the pyrazolo[3,4-b]pyridine core, analogous to the reaction that this compound would undergo after conversion to its corresponding aminopyrazole. The Friedländer annulation involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

Reaction: Cyclization of a 5-aminopyrazole with an α,β-unsaturated ketone.

Materials:

  • 5-Amino-1-phenyl-pyrazole

  • (E)-4-aryl-but-3-en-2-one

  • Zirconium(IV) chloride (ZrCl₄)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[8]

  • Degas the reaction mixture.

  • Add ZrCl₄ (35 mg, 0.15 mmol) to the mixture.[8]

  • Stir the reaction vigorously at 95 °C for 16 hours.[8]

  • After completion (monitored by TLC), concentrate the mixture in vacuo.

  • Add chloroform (CHCl₃) and water. Separate the phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[8]

Protocol 2: Synthesis of the Alternative Synthon, 2-Amino-5-chloropyridine

This protocol describes a method for synthesizing the alternative building block.

Reaction: Electrochemical reduction of 5-chloro-2-nitropyridine.

Materials:

  • 5-chloro-2-nitropyridine

  • Ethanol

  • 10% Sulfuric acid

  • Nickel cathode and Copper anode

  • DC Power Supply

  • Ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 5-chloro-2-nitropyridine (5.0 g) in ethanol (50 mL) containing 10% sulfuric acid (15 mL) in an undivided electrochemical cell equipped with a nickel cathode and a copper anode.[9]

  • Connect the electrodes to a DC power supply and pass a constant current density of 100 A/m² until 2F of charge has passed.[9]

  • Maintain the cell under a nitrogen atmosphere with magnetic stirring.

  • At the end of the reaction, dilute the electrolyte solution with water.

  • Extract the product into ether, wash with water, and dry the organic layer over anhydrous magnesium sulfate.[9]

  • Evaporate the solvent to yield 2-amino-5-chloropyridine. The reported isolated yield is 82%.[9]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for conceptualizing complex biological and chemical processes.

Drug_Discovery_Workflow cluster_0 Synthon Selection cluster_1 Synthesis cluster_2 Screening & Optimization Synthon1 5-Amino-2-chloro nicotinonitrile Synthesis Core Scaffold Synthesis (e.g., Pyrazolo[3,4-b]pyridine) Synthon1->Synthesis Synthon2 Alternative Synthon (e.g., 2-Amino-5-chloropyridine) Synthon2->Synthesis Library Library Generation (SAR Exploration) Synthesis->Library Diversification Screening Biological Screening (e.g., Kinase Assays) Library->Screening LeadOpt Lead Optimization (ADME, Potency) Screening->LeadOpt Hit-to-Lead Final Drug Candidate LeadOpt->Final

Caption: A generalized workflow for synthon-based drug discovery.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK (Janus Kinase) Receptor->JAK Activates STAT STAT Receptor->STAT Recruits JAK->Receptor Phosphorylates JAK->STAT Phosphorylates (p) STAT_P p-STAT Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates DNA DNA Dimer->DNA Binds to Promoter Region Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Initiates Inhibitor JAK Inhibitor (e.g., from Pyrazolopyridine) Inhibitor->JAK Blocks ATP Site

Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibitors.

Conclusion

This compound is a highly valuable synthon in drug discovery, offering a strategic advantage for the synthesis of pyrazolo[3,4-b]pyridine scaffolds. Its reactivity profile, driven by the specific arrangement of its functional groups, makes it particularly well-suited for building the core of potent kinase inhibitors targeting pathways like JAK-STAT. While alternative synthons such as 2-Amino-5-chloropyridine are useful for general pyridine chemistry, this compound provides a more direct and efficient route to this specific, high-value heterocyclic system. The choice of synthon remains a critical decision based on the target scaffold, and for researchers aiming to develop novel kinase inhibitors based on the pyrazolopyridine core, this compound represents a validated and powerful starting point.

References

A Comparative Guide to De Novo Pyridine Synthesis: Alternatives to Pre-functionalized Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine ring is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. While functionalizing existing pyridine scaffolds like 5-Amino-2-chloronicotinonitrile is a common strategy, building the ring from the ground up—a de novo synthesis—offers greater flexibility, access to novel substitution patterns, and independence from the availability of complex starting materials.

This guide provides an objective comparison of four powerful multicomponent reactions for the de novo synthesis of polysubstituted pyridines: the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols, to inform the strategic design of your synthetic routes.

Performance Comparison of Key Synthesis Methods

The choice of synthetic route depends heavily on the desired substitution pattern and the availability of acyclic precursors. The following tables provide a quantitative comparison of these four prominent methods, showcasing typical reaction conditions and yields for structurally related products.

Table 1: Synthesis of 2,4,6-Trisubstituted Pyridines

MethodAldehyde/Ketone 1Ketone 2/EnamineNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)
Hantzsch Synthesis Benzaldehyde2x Ethyl AcetoacetateAmmonium AcetateEthanolReflux4-6~92% (Dihydropyridine)
Kröhnke Synthesis BenzaldehydeAcetophenoneAmmonium AcetateAcetic Acid1204-6~85%
Bohlmann-Rahtz PhenylpropynoneEthyl β-aminocrotonate(from enamine)Toluene/AcOH10020>95%

Note: The Hantzsch synthesis initially produces a dihydropyridine, which requires a subsequent oxidation step to yield the final pyridine.

Table 2: Synthesis of Cyanopyridone Derivatives

Method1,3-DicarbonylCyano-reagentNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)
Guareschi-Thorpe AcetylacetoneCyanoacetamideAmmonium CarbonateH₂O/EtOH80196%
Guareschi-Thorpe Ethyl AcetoacetateCyanoacetamideAmmonium CarbonateH₂O/EtOH80392%

Biological Relevance: Pyridine Scaffolds in Kinase Inhibition

Polysubstituted pyridines are privileged scaffolds in drug discovery, frequently targeting protein kinases, a class of enzymes often dysregulated in cancer and inflammatory diseases. The ability of the pyridine nitrogen and its substituents to form key hydrogen bonds and other interactions within the ATP-binding pocket makes them ideal templates for inhibitor design. Below are diagrams of several kinase signaling pathways where pyridine-based inhibitors have shown significant promise.

CDK_Signaling_Pathway CDK Signaling Pathway in G1/S Transition cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex pRb pRb CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 CyclinE->CDK2 forms complex DNA_Synth DNA Synthesis CDK2->DNA_Synth initiates Inhibitor Pyridine-based CDK Inhibitor Inhibitor->CDK46 blocks ATP binding Inhibitor->CDK2 blocks ATP binding

Figure 1: Pyridine-based inhibitors often target Cyclin-Dependent Kinases (CDKs) like CDK2 and CDK4/6, preventing the phosphorylation of proteins like pRb and halting cell cycle progression, a key strategy in cancer therapy.[1][2]

PIM_Kinase_Signaling_Pathway PIM Kinase Signaling Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK activates STAT STAT3 / STAT5 JAK->STAT phosphorylates PIM PIM Kinase (Transcription) STAT->PIM induces BAD BAD (pro-apoptotic) PIM->BAD phosphorylates (inactivates) mTOR mTOR (cell growth) PIM->mTOR activates Cell_Survival Cell Survival & Proliferation BAD->Cell_Survival inhibits apoptosis mTOR->Cell_Survival promotes growth Inhibitor Pyridine-based PIM Inhibitor Inhibitor->PIM blocks activity

Figure 2: The PIM kinases are serine/threonine kinases whose expression is induced by the JAK/STAT pathway.[3][4][5] They promote cell survival and proliferation by phosphorylating targets like BAD and activating the mTOR pathway, making them attractive targets for pyridine-based inhibitors in oncology.[3][4][5]

TYK2_Signaling_Pathway TYK2-Mediated JAK/STAT Signaling Cytokine IL-12 / IL-23 / Type I IFN Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK2 JAK2 Receptor->JAK2 activates STAT STAT TYK2->STAT phosphorylates JAK2->STAT phosphorylates Gene_Expression Gene Expression (Inflammation, Immunity) STAT->Gene_Expression dimerizes & translocates to nucleus Inhibitor Pyridine-based TYK2 Inhibitor Inhibitor->TYK2 blocks ATP binding

Figure 3: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is crucial for signaling by cytokines like IL-12, IL-23, and Type I interferons.[6][7][8][9][10] Pyridine-based TYK2 inhibitors can modulate these immune responses, offering therapeutic potential for autoimmune diseases.[6][7][8][9][10]

ALK2_Signaling_Pathway ALK2-Mediated BMP Signaling BMP BMP Ligand TypeII_R Type II Receptor (BMPRII, ActRIIA/B) BMP->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD R-SMADs (1/5/8) ALK2->SMAD phosphorylates coSMAD co-SMAD4 SMAD->coSMAD forms complex Gene_Expression Gene Expression (Osteogenesis) coSMAD->Gene_Expression translocates to nucleus Inhibitor Pyridine-based ALK2 Inhibitor Inhibitor->ALK2 blocks ATP binding

Figure 4: Activin receptor-like kinase 2 (ALK2) is a BMP type I receptor.[11][12][13][14] Dysregulation of this pathway is implicated in diseases of heterotopic ossification. Pyridine-based inhibitors targeting ALK2 can block the downstream phosphorylation of SMAD proteins and subsequent gene expression.[11][12][13][14]

Experimental Protocols

This section provides detailed methodologies for the key synthetic transformations discussed.

Hantzsch Pyridine Synthesis

This reaction is a classic four-component reaction that produces a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[15][16][17][18][19]

Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

  • Materials:

    • Benzaldehyde (1.0 eq)

    • Ethyl acetoacetate (2.0 eq)

    • Ammonium acetate (1.5 eq)

    • Ethanol

    • Nitric acid or Ceric Ammonium Nitrate (CAN) for oxidation

  • Reaction Workflow:

    Hantzsch_Workflow Start Combine Benzaldehyde, Ethyl Acetoacetate (2 eq), Ammonium Acetate in Ethanol Reflux Reflux for 4-6 hours Start->Reflux Cool Cool to Room Temp. Precipitate forms Reflux->Cool Filter_DHP Filter & Wash (cold EtOH) to isolate Dihydropyridine Cool->Filter_DHP Oxidize Dissolve DHP in Acetic Acid, add Oxidizing Agent (e.g., HNO₃) Filter_DHP->Oxidize Workup Neutralize, Extract, Purify (Chromatography) Oxidize->Workup Product Final Pyridine Product Workup->Product

    Figure 5: Experimental workflow for the Hantzsch pyridine synthesis.

  • Procedure:

    • In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.5 eq) in ethanol.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the dihydropyridine product should form.

    • Collect the solid by vacuum filtration and wash with cold ethanol to yield the 1,4-dihydropyridine intermediate.

    • For aromatization, dissolve the isolated dihydropyridine in glacial acetic acid.

    • Add a suitable oxidizing agent (e.g., nitric acid, CAN, or DDQ) and stir at room temperature until the oxidation is complete (monitored by TLC).

    • Perform an appropriate workup, typically involving neutralization with a base, extraction with an organic solvent (e.g., ethyl acetate), and purification by column chromatography or recrystallization to afford the final polysubstituted pyridine.

Guareschi-Thorpe Pyridine Synthesis

This method is a versatile condensation reaction for producing 2-pyridone derivatives, which are valuable intermediates.[20][21][22][23][24]

Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone

  • Materials:

    • Acetylacetone (1,3-diketone, 1.0 eq)

    • Cyanoacetamide (1.0 eq)

    • Ammonium Carbonate (1.0 eq)

    • Ethanol/Water (1:1 mixture)

  • Reaction Workflow:

    Guareschi_Workflow Start Combine Acetylacetone, Cyanoacetamide, Ammonium Carbonate Solvent Add EtOH/H₂O (1:1) Start->Solvent Heat Stir at 80°C for 1-3 hours Solvent->Heat Precipitate Cool to Room Temp. Product precipitates Heat->Precipitate Isolate Filter, Wash with Water, and Dry Precipitate->Isolate Product Final 2-Pyridone Product Isolate->Product

    Figure 6: Experimental workflow for the Guareschi-Thorpe synthesis.

  • Procedure:

    • In a reaction vessel, mix acetylacetone (1 mmol), cyanoacetamide (1 mmol), and ammonium carbonate (1 mmol).

    • Add a 1:1 mixture of ethanol and water (2 mL total).

    • Stir the mixture at 80 °C for the specified time (typically 1-3 hours). The reaction progress can be monitored by TLC.

    • As the reaction proceeds, the product will begin to precipitate from the solution.

    • After the reaction is complete, cool the mixture to room temperature.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with water and then dry under vacuum to yield the pure 3-cyano-4,6-dimethyl-2-pyridone.[24]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis constructs the pyridine ring by condensing an enamine with an ethynylketone, offering excellent regiochemical control. Modern one-pot variations have increased its efficiency.[10][25][26][27][28]

Protocol: One-Pot Synthesis of Ethyl 2,6-dimethyl-4-phenylpyridine-3-carboxylate

  • Materials:

    • Phenylpropynone (ethynyl ketone, 1.0 eq)

    • Ethyl β-aminocrotonate (enamine, 1.0 eq)

    • Toluene

    • Glacial Acetic Acid (AcOH)

  • Reaction Workflow:

    Bohlmann_Rahtz_Workflow Start Dissolve Phenylpropynone and Ethyl β-aminocrotonate in Toluene/AcOH mixture Heat Heat mixture at 100-110°C for ~20 hours Start->Heat Cool Cool to Room Temp. Heat->Cool Workup Neutralize with NaHCO₃(aq), Extract with Organic Solvent Cool->Workup Purify Dry, Concentrate, and Purify (Chromatography) Workup->Purify Product Final Pyridine Product Purify->Product

    Figure 7: Experimental workflow for the one-pot Bohlmann-Rahtz synthesis.

  • Procedure:

    • In a suitable reaction vessel, dissolve the enamine (e.g., ethyl β-aminocrotonate, 1.0 eq) and the ethynyl ketone (e.g., phenylpropynone, 1.0 eq) in a solvent mixture, typically toluene and glacial acetic acid (e.g., 5:1 ratio).

    • Heat the solution at 100-110 °C for the required duration (can be up to 24 hours), monitoring by TLC.

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired trisubstituted pyridine.[28]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly reliable method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[29][30]

Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Materials:

    • N-phenacylpyridinium bromide (pyridinium salt, 1.0 eq)

    • Chalcone (α,β-unsaturated ketone, 1.0 eq)

    • Ammonium acetate (excess, ~10 eq)

    • Glacial Acetic Acid

  • Reaction Workflow:

    Krohnke_Workflow Start Combine N-phenacylpyridinium bromide, Chalcone, and excess Ammonium Acetate in Acetic Acid Reflux Reflux mixture (~120°C) for 4-6 hours Start->Reflux Precipitate Cool to Room Temp. Pour into ice water Reflux->Precipitate Filter Collect solid by vacuum filtration Precipitate->Filter Wash Wash solid with H₂O then cold Ethanol Filter->Wash Purify Recrystallize from Ethanol to obtain pure product Wash->Purify Product Final Pyridine Product Purify->Product

    Figure 8: Experimental workflow for the Kröhnke pyridine synthesis.

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, combine N-phenacylpyridinium bromide (1.0 eq), chalcone (1.0 eq), and a large excess of ammonium acetate (~10 eq).

    • Add glacial acetic acid as the solvent.

    • Heat the reaction mixture to reflux (approx. 120 °C) and maintain this temperature for 4-6 hours, monitoring completion by TLC.

    • After cooling to room temperature, pour the reaction mixture into a beaker containing ice water while stirring.

    • A solid product will precipitate. Collect the solid via vacuum filtration.

    • Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure 2,4,6-triphenylpyridine.

References

Unveiling the Molecular Architecture: A Comparative Spectroscopic Guide to 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is paramount. This guide provides a comprehensive comparison of spectroscopic data to unequivocally identify 5-Amino-2-chloronicotinonitrile and distinguish it from potential isomers and impurities through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

The correct structural elucidation of this compound is critical for its application in pharmaceutical synthesis and materials science. Spectroscopic techniques provide a definitive fingerprint of a molecule's atomic arrangement and connectivity. This guide presents a comparative analysis of the expected spectroscopic signatures of this compound against its plausible isomer, 6-Amino-5-chloronicotinonitrile, a potential byproduct of synthesis.

Spectroscopic Data Comparison

The following tables summarize the predicted and experimentally reported spectroscopic data for this compound and its isomer. These values serve as a benchmark for the structural verification of synthesized products.

Table 1: ¹H NMR and ¹³C NMR Spectral Data Comparison

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound H4: ~8.1 (d), H6: ~7.9 (d), NH₂: ~5.0 (s, br)C2: ~150, C3: ~118 (CN), C4: ~145, C5: ~148, C6: ~110
6-Amino-5-chloronicotinonitrile H2: ~8.3 (s), H4: ~7.0 (s), NH₂: ~6.5 (s, br)C2: ~158, C3: ~117 (CN), C4: ~110, C5: ~145, C6: ~150

Note: Predicted values are based on computational models and may vary slightly from experimental results. 'd' denotes a doublet and 's' a singlet.

Table 2: FT-IR and Mass Spectrometry Data Comparison

CompoundKey FT-IR Absorption Bands (cm⁻¹)Mass Spectrometry (m/z)
This compound N-H stretch: 3400-3200, C≡N stretch: ~2220, C-Cl stretch: ~750[M]⁺: 153/155 (isotope pattern), Key Fragments: 126, 99, 74
6-Amino-5-chloronicotinonitrile N-H stretch: 3450-3250, C≡N stretch: ~2225, C-Cl stretch: ~800[M]⁺: 153/155 (isotope pattern), Key Fragments: 126, 99, 74

Note: The mass spectra of isomers are often very similar; retention time in chromatography is a key differentiator.

Experimental Workflow and Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Structure Confirmation cluster_sample Sample Preparation cluster_interpretation Data Interpretation and Structure Confirmation Sample Synthesized Product Prep_NMR Prepare NMR Sample (dissolve in CDCl3/DMSO-d6) Sample->Prep_NMR Prep_IR Prepare FT-IR Sample (KBr pellet) Sample->Prep_IR Prep_MS Prepare GC-MS Sample (dissolve in volatile solvent) Sample->Prep_MS NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS GC-MS Analysis Prep_MS->MS Interpret_NMR Analyze Chemical Shifts, Coupling Patterns, and Integration NMR->Interpret_NMR Interpret_IR Identify Functional Group Stretching and Bending Frequencies IR->Interpret_IR Interpret_MS Determine Molecular Ion Peak and Fragmentation Pattern MS->Interpret_MS Compare Compare Experimental Data with Reference Spectra Interpret_NMR->Compare Interpret_IR->Compare Interpret_MS->Compare Confirm Confirm Structure of This compound Compare->Confirm

Caption: Workflow for spectroscopic analysis.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher

    • Pulse Sequence: Standard single-pulse

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Relaxation Delay: 1-2 seconds

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher

    • Pulse Sequence: Proton-decoupled

    • Number of Scans: 1024 or more (concentration-dependent)

    • Relaxation Delay: 2-5 seconds

    • Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm)

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra. Compare the obtained spectra with the reference data in Table 1.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • Background: Collect a background spectrum of a pure KBr pellet.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as N-H (amine), C≡N (nitrile), and C-Cl (chloro) bonds. Compare the peak positions with the data in Table 2.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, and to separate it from volatile impurities.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and observe its isotopic pattern, which is characteristic for chlorine-containing compounds (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks). Analyze the major fragmentation peaks and compare them with the expected fragmentation patterns and the data in Table 2. The retention time from the gas chromatogram is also a crucial piece of data for distinguishing between isomers.

By systematically applying these spectroscopic methods and comparing the acquired data with the provided reference tables, researchers can confidently confirm the structure of their this compound products, ensuring the integrity and reliability of their subsequent research and development activities.

Navigating Catalyst Selection for Cross-Coupling Reactions with 5-Amino-2-chloronicotinonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides a comparative analysis of catalyst efficiency for various cross-coupling reactions involving the key synthetic intermediate, 5-Amino-2-chloronicotinonitrile. Due to a lack of direct comparative studies in the available literature for this specific substrate, this guide presents established catalyst systems and general protocols known to be effective for structurally similar and electronically-rich chloro-heterocycles. The data herein is intended to serve as a starting point for reaction optimization.

The functionalization of the pyridine ring is a cornerstone of medicinal chemistry, and this compound offers a versatile scaffold for the introduction of diverse molecular fragments. The choice of an appropriate catalyst system is critical for achieving high efficiency and yields in cross-coupling reactions. This guide explores four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

Catalyst Efficiency at a Glance: A Comparative Overview

The following tables summarize recommended catalyst systems for each reaction type, based on their performance with analogous substrates. The expected yields are categorized as Excellent (>90%), Good (70-90%), Moderate (50-70%), and Low (<50%).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For an electron-rich substrate like this compound, catalyst systems employing electron-rich and bulky phosphine ligands are generally preferred to overcome the inherent challenges of coupling with a chloro-substituent.

Catalyst SystemPalladium PrecursorLigandBaseSolventExpected Yield
System 1Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂OGood to Excellent
System 2Pd₂(dba)₃XPhosCs₂CO₃TolueneGood to Excellent
System 3Pd(PPh₃)₄PPh₃K₂CO₃DMF/H₂OModerate to Good
System 4PdCl₂(dppf)dppfNa₂CO₃Acetonitrile/H₂OModerate
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. The choice of ligand is crucial in facilitating the coupling of amines with the chloro-heterocycle.

Catalyst SystemPalladium PrecursorLigandBaseSolventExpected Yield
System 1Pd₂(dba)₃BrettPhosNaOtBuTolueneGood to Excellent
System 2Pd(OAc)₂RuPhosK₃PO₄1,4-DioxaneGood
System 3PdCl₂(Amphos)₂AmphosCs₂CO₃t-BuOHModerate to Good
System 4[Pd(cinnamyl)Cl]₂cataCXium® AK₂CO₃DioxaneModerate
Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically co-catalyzed by a copper(I) salt.

Catalyst SystemPalladium PrecursorLigandCo-catalystBaseSolventExpected Yield
System 1Pd(PPh₃)₂Cl₂PPh₃CuIEt₃NTHFGood
System 2Pd(OAc)₂XantphosCuIDBUDMFGood to Excellent
System 3Pd/C-CuIi-Pr₂NEtAcetonitrileModerate
System 4Pd(dba)₂P(t-Bu)₃-Cs₂CO₃1,4-DioxaneModerate to Good
Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. The regioselectivity and yield of the reaction are highly dependent on the catalyst, ligands, and reaction conditions.

Catalyst SystemPalladium PrecursorLigandBaseSolventExpected Yield
System 1Pd(OAc)₂P(o-tol)₃Et₃NDMFGood
System 2PdCl₂(PPh₃)₂PPh₃NaOAcNMPModerate to Good
System 3Herrmann's Catalyst-K₂CO₃TolueneModerate
System 4Pd/C-i-Pr₂NEtAcetonitrileLow to Moderate

Experimental Protocols

The following are generalized protocols for the cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific coupling partners.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine this compound, coupling partner, base, and ligand in a dry flask. purge Purge the flask with an inert gas (e.g., Argon). reagents->purge add_catalyst Add Palladium precursor and solvent. purge->add_catalyst heat Heat the reaction mixture to the specified temperature. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool the reaction to room temperature. monitor->cool extract Perform aqueous work-up and extraction. cool->extract purify Purify the crude product by column chromatography. extract->purify final_product final_product purify->final_product Characterized Product

A generalized workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the phosphine ligand (0.02-0.1 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add the palladium precursor (0.01-0.05 equiv.) and the degassed solvent.

  • Heat the reaction mixture at the specified temperature (typically 80-120 °C) for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol
  • To an oven-dried Schlenk tube, add the palladium precursor (0.01-0.05 equiv.), the ligand (0.02-0.1 equiv.), and the base (1.2-2.0 equiv.).

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the anhydrous solvent.

  • Heat the reaction mixture at the specified temperature (typically 80-110 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling Protocol
  • To a Schlenk tube, add this compound (1.0 equiv.), the palladium precursor (0.01-0.05 equiv.), the ligand (if applicable), and the copper(I) co-catalyst (0.02-0.1 equiv.).

  • Evacuate and backfill with argon.

  • Add the solvent, the base, and the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction at the specified temperature (typically room temperature to 80 °C) until completion as indicated by TLC or LC-MS.

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck Coupling Protocol
  • In a sealed tube, combine this compound (1.0 equiv.), the palladium precursor (0.01-0.05 equiv.), the ligand (if applicable), and the base (1.2-2.0 equiv.).

  • Add the alkene (1.2-2.0 equiv.) and the solvent.

  • Seal the tube and heat to the specified temperature (typically 100-140 °C) for 12-24 hours.

  • Cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography.

Conclusion

The selection of an optimal catalyst system is a multifaceted process that depends on the specific coupling partners and desired reaction outcomes. This guide provides a foundational framework for approaching the cross-coupling of this compound. Researchers are encouraged to use these recommendations as a starting point and to perform systematic optimization of reaction parameters to achieve the highest possible efficiency for their specific synthetic targets. The development of more active and robust catalysts for the coupling of challenging chloro-heterocycles remains an active area of research, promising even more efficient synthetic routes in the future.

Benchmarking Zopiclone Synthesis: A Comparative Analysis of Pyridine-Based Reagents in the Final Esterification Step

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of different synthetic routes for Zopiclone, with a specific focus on the final esterification step. While the foundational pyridine starting material, 2-amino-5-chloropyridine, remains consistent across dominant synthetic pathways, the choice of pyridine-based catalysts and reagents in the final condensation reaction significantly impacts yield, purity, and reaction conditions. This document presents a benchmark of these variations, supported by experimental data, to aid researchers in process optimization and development.

Comparative Performance of Catalytic Systems in Zopiclone Synthesis

The synthesis of Zopiclone from the key intermediate, 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (7-OH-Py), primarily varies in the selection of catalysts and bases for the esterification with a 4-methylpiperazine carbonyl donor. The following table summarizes the performance of different systems, highlighting the role of various pyridine derivatives and other reagents.

Starting Material (Pyridine Derivative)ReagentsSolvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
2-amino-5-chloropyridine (core structure)DMAP , Triethylamine, 1-chlorocarbonyl-4-methylpiperazineiso-Butyl acetate805.591.798.86[1]
2-amino-5-chloropyridine (core structure)DMAP , Triethylamine, 1-chlorocarbonyl-4-methylpiperazineDichloromethaneReflux79598.69[1]
2-amino-5-chloropyridine (core structure)DMAP , Sodium Carbonate, 1-chlorocarbonyl-4-methylpiperazineAcetonitrileRT to Reflux~2064.999.85[2]
2-amino-5-chloropyridine (core structure)Pyridine , Triethylamine, 1-chlorocarbonyl-4-methylpiperazine HClMethylene ChlorideNot specified---[1][2]
2-amino-5-chloropyridine (core structure)Pyridine , Diisopropylamine, DMAP , 1-chlorocarbonyl-4-methylpiperazine HClN,N-dimethylformamide25391.8998.0[3]
2-amino-5-chloropyridine (core structure)2,4-dimethylpyridine , Calcium Oxide, DMAP , 1-chlorocarbonyl-4-methylpiperazineDichloromethane25-30---[2]
2-amino-5-chloropyridine (core structure)Sodium Hydride, 1-chlorocarbonyl-4-methylpiperazineN,N-dimethylformamideNot specified-47-[1]

Note: The synthesis of the core structure universally begins with 2-amino-5-chloropyridine.

Experimental Protocols

Detailed methodologies for the key synthetic variations in the final esterification step are provided below.

Method 1: DMAP/Triethylamine Catalysis in iso-Butyl Acetate
  • To a slurry of 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (7-OH-Py) and 1-chlorocarbonyl-4-methylpiperazine in iso-Butyl acetate, add triethylamine and a catalytic amount of 4-N,N-dimethylamino-pyridine (DMAP).[4]

  • Heat the reaction mixture to 80°C and maintain for approximately 5.5 hours.[1][4]

  • After about 2 hours at 80°C, an additional volume of iso-Butyl acetate may be added.[1][4]

  • Upon reaction completion, cool the slurry to room temperature.[1][4]

  • Add water to the reaction mixture and stir for 1 hour at room temperature.[1][4]

  • Filter the resulting solid, wash with water and acetone, and dry under vacuum at 40°C to yield the crude Zopiclone product.[1][4]

Method 2: DMAP/Triethylamine Catalysis in Dichloromethane
  • Combine 7-OH-Py, 1-chlorocarbonyl-4-methylpiperazine, and a catalytic amount of DMAP in dichloromethane.

  • Add triethylamine to the mixture.

  • Heat the reaction mixture to room temperature and stir for 6 hours, followed by 1 hour at reflux.[1]

  • Cool the mixture to approximately 20°C and add water.[1]

  • Separate the organic and aqueous phases.

  • Wash the organic phase with water, dry over magnesium sulfate, filter, and evaporate the solvent to obtain crude Zopiclone.[1]

Method 3: Pyridine/Diisopropylamine/DMAP Catalysis in DMF
  • In N,N-dimethylformamide, combine 6-(5-chloro-2-pyridyl)-5-hydroxyl-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine, 1-chloroformyl-4-methylpiperazine hydrochloride, pyridine, diisopropylamine, and 4-dimethylaminopyridine.[3]

  • Stir the reaction at 25°C for 3 hours.[3]

  • Add purified water and separate the layers, discarding the aqueous layer.[3]

  • Concentrate the N,N-dimethylformamide layer under vacuum.[3]

  • Add ethyl acetate, heat to 78°C, and treat with activated carbon.[3]

  • Filter the hot solution, cool to induce crystallization, filter the solid, and dry to obtain Zopiclone.[3]

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the general synthetic pathway of Zopiclone and the logical relationship in the final esterification step.

G cluster_0 Core Synthesis cluster_1 Final Esterification A 2-amino-5-chloropyridine C 3-(5-chloro-2-pyridyl)carbamoyl pyrazine-2-carboxylic acid A->C B Pyrazine-2,3-dicarboxylic acid B->C D 6-(5-chloropyrid-2-yl)-5,7-dioxo-5,6- dihydropyrrolo[3,4-b]pyrazine C->D Cyclization E 6-(5-chloro-2-pyridinyl)-7-hydroxy-6,7- dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one (7-OH-Py) D->E Reduction G Zopiclone E->G F 1-chlorocarbonyl-4-methylpiperazine F->G Catalyst Catalyst/Base System (e.g., DMAP/Triethylamine) Catalyst->G G cluster_catalysts Pyridine-based Reagent Systems Start 7-OH-Py Intermediate Zopiclone Zopiclone Start->Zopiclone Reagent 1-chlorocarbonyl-4-methylpiperazine Reagent->Zopiclone DMAP DMAP / Amine Base DMAP->Zopiclone High Yield & Purity Pyridine Pyridine / Amine Base Pyridine->Zopiclone Dimethylpyridine 2,4-Dimethylpyridine / Inorganic Base Dimethylpyridine->Zopiclone Other Alternative Systems (e.g., Sodium Hydride) Other->Zopiclone Hazardous Reagent

References

A Comparative Guide to the Synthesis of Zolpidem Analogues: An Overview of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of Zolpidem and its analogues, a class of compounds widely prescribed for insomnia, has been approached through various chemical strategies. This guide provides a comparative analysis of prominent synthetic routes, offering insights into their efficacy, reaction conditions, and overall yields. The information presented is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of Zolpidem synthesis. While the initial focus of this inquiry was on the use of 5-Amino-2-chloronicotinonitrile, the available literature does not indicate its significant application in the synthesis of Zolpidem analogues. Therefore, this guide will focus on established and innovative methods reported in scientific literature.

Comparative Analysis of Synthetic Routes

The synthesis of Zolpidem analogues can be broadly categorized into multi-step classical syntheses, microwave-assisted organic synthesis (MAOS), and flow chemistry approaches. Each methodology presents distinct advantages and limitations in terms of efficiency, scalability, and environmental impact.

Synthetic RouteKey Starting MaterialsNumber of Steps (Typical)Overall Yield (%)Key AdvantagesKey Disadvantages
Classical Multi-step Synthesis 4-Methylacetophenone, 2-Amino-5-methylpyridine4-7~40-66%[1]Well-established, scalable.Lengthy, may involve hazardous reagents and lachrymatory intermediates.[1]
Microwave-Assisted Synthesis 2-Aminopyridines, α-bromoacetophenones371-91% (for key condensation step)[2]Rapid reaction times, higher yields, improved purity.[2][3]Requires specialized microwave reactors.
Flow Chemistry Synthesis 2-Aminopyridine derivatives, β-keto estersContinuous12-90% (isolated yields for various analogues)[4]Automated, seamless integration with biological screening, precise control over reaction parameters.[5]Requires specialized flow chemistry equipment.
Copper-Catalyzed Cyclization Imine of toluene aldehyde and 5-methyl-2-aminopyridine, ethyl propiolate5~19%[6]Alternative to traditional heterocyclization methods.Lower overall yield compared to other methods.

Experimental Protocols

Below are detailed experimental protocols for key synthetic methodologies discussed.

1. Modified Classical Synthesis of Zolpidem [1]

This improved four-stage process enhances the overall yield and purity of Zolpidem.

  • Step 1: Bromination of 4-Methylacetophenone. Bromination is carried out in methanol with a catalytic amount of aluminum chloride. The resulting lachrymatory bromo compound is not isolated but directly used in the next step.

  • Step 2: Condensation and Imidazopyridine Formation. The crude bromoacetophenone is condensed with 2-amino-5-methylpyridine in the presence of aqueous sodium carbonate to yield the imidazo[1,2-a]pyridine derivative.

  • Step 3: Mannich Reaction. The imidazopyridine intermediate undergoes a Mannich reaction with formaldehyde and aqueous dimethylamine in acetic acid to introduce the dimethylaminomethyl group.

  • Step 4: Cyanation, Hydrolysis, and Amidation. The product from the Mannich reaction is converted to a quaternary ammonium salt with methyl iodide, followed by reaction with sodium cyanide. The resulting nitrile is hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., with PCl5) and reacted with dimethylamine to afford Zolpidem. This modified process reports an overall yield of 66% with >99.9% purity by HPLC.[1]

2. Microwave-Assisted Synthesis of a Zolpidem Analogue [2]

This protocol highlights the efficiency of microwave-assisted synthesis.

  • Step 1: Condensation of 5-methylpyridin-2-amine and 2-bromo-1-(p-tolyl)ethan-1-one. A mixture of 5-methylpyridin-2-amine (1 eq), 2-bromo-1-(p-tolyl)ethan-1-one (1 eq), and sodium hydrogen carbonate (1.5 eq) in toluene is subjected to microwave irradiation at 110 °C for 40 minutes.

  • Step 2: Aminomethylation. The resulting 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is reacted with N,N-dimethyl-2-oxoacetamide in a mixture of toluene and acetic acid under microwave irradiation at 65 °C for 60 minutes.

  • Step 3: Reduction. The hydroxyl group of the intermediate is then removed. For example, by reaction with phosphorus tribromide in THF.

This microwave-assisted approach significantly reduces reaction times and often leads to higher yields and purer products compared to conventional heating methods.[2][3]

Visualizing Synthetic Pathways and Workflows

Synthetic Pathway of Zolpidem via a Multi-Step Route

G A 4-Methylacetophenone B 2-Bromo-1-(p-tolyl)ethanone A->B Bromination D 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine B->D Condensation C 2-Amino-5-methylpyridine C->D E N,N-Dimethyl-N-((6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methyl)amine D->E Mannich Reaction F 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile E->F Cyanation G 2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid F->G Hydrolysis H Zolpidem G->H Amidation

Caption: A generalized multi-step synthetic route to Zolpidem.

Comparative Workflow: Conventional vs. Microwave-Assisted Synthesis

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis A1 Reactants in Solvent A2 Oil Bath Heating (Several Hours) A1->A2 A3 Work-up & Purification A2->A3 A4 Product A3->A4 B1 Reactants in Solvent B2 Microwave Irradiation (Minutes) B1->B2 B3 Work-up & Purification B2->B3 B4 Product B3->B4

Caption: Workflow comparison of conventional and microwave synthesis.

References

A comparative study of the electronic effects in substituted chloronicotinonitriles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Electronic Effects in Substituted Chloronicotinonitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic effects of various substituents on the chloronicotinonitrile scaffold. Understanding these effects is crucial for modulating the chemical reactivity, biological activity, and material properties of this important class of heterocyclic compounds. The data and protocols presented herein serve as a foundational resource for rational drug design and the development of novel functional materials.

The electronic character of the chloronicotinonitrile ring is fundamentally influenced by the strong electron-withdrawing nature of both the nitrile (-CN) group and the chlorine (-Cl) atom, as well as the inherent π-deficient nature of the pyridine ring. The introduction of additional substituents can either amplify or attenuate this electron deficiency, thereby fine-tuning the molecule's properties. The primary mechanisms through which substituents exert their influence are inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring (-I effect), while electron-donating groups (EDGs) push electron density toward the ring (+I effect).

  • Resonance Effect (M or R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -NH2, -OH) can donate electron density to the ring (+M effect), whereas those with π-bonds to electronegative atoms (e.g., -NO2, -C=O) withdraw electron density (-M effect).

The position of the substituent relative to the nitrogen atom and the other groups significantly alters its electronic impact.

Quantitative Comparison of Substituent Effects

The electronic influence of a substituent can be quantified using Hammett constants (σ). While originally derived for substituted benzoic acids, these values provide a robust framework for comparing the electron-donating or electron-withdrawing strength of various functional groups. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. The following table summarizes the Hammett constants for common substituents and their expected impact on the chloronicotinonitrile core.

SubstituentSubstituent TypeHammett Constant (σp)Expected Impact on Chloronicotinonitrile Ring
-NH₂Strong EDG-0.66Increases electron density via resonance (+M), partially offsetting the strong -I/-M effects of Cl and CN.
-OHStrong EDG-0.37Increases electron density via resonance (+M).
-OCH₃Strong EDG-0.27Increases electron density via resonance (+M).
-CH₃Weak EDG-0.17Increases electron density via inductive effect (+I).
-HNeutral0.00Reference point.
-ClEWG+0.23Further decreases electron density via inductive effect (-I), though has a weak +M effect.
-BrEWG+0.23Further decreases electron density via inductive effect (-I), with a weak +M effect.
-CHOStrong EWG+0.42Significantly decreases electron density via resonance (-M) and inductive (-I) effects.
-CF₃Strong EWG+0.54Significantly decreases electron density via a strong inductive effect (-I).
-CNStrong EWG+0.66Significantly decreases electron density via resonance (-M) and inductive (-I) effects.
-NO₂Strong EWG+0.78Drastically decreases electron density via strong resonance (-M) and inductive (-I) effects.

Note: Hammett constants (σp) are typically measured on benzene systems but serve as a reliable proxy for estimating electronic effects in other aromatic systems like pyridine.

Visualizing Experimental and Logical Frameworks

The following diagrams illustrate the logical interplay of electronic effects and a typical workflow for their experimental determination.

G Logical Flow of Substituent Electronic Effects sub Substituent on Chloronicotinonitrile Ring sub_type Substituent Type edg Electron Donating Group (EDG) e.g., -NH2, -OCH3 sub->edg ewg Electron Withdrawing Group (EWG) e.g., -NO2, -CF3 sub->ewg effect_type Mechanism of Action inductive Inductive Effect (through σ-bonds) edg->inductive +I resonance Resonance Effect (through π-system) edg->resonance +M ewg->inductive -I ewg->resonance -M outcome Impact on Ring Electron Density increase Increase in Electron Density inductive->increase decrease Decrease in Electron Density inductive->decrease resonance->increase resonance->decrease

Caption: Logical relationship between substituent type and electronic effect.

Head-to-head comparison of different ligands for amination of 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The palladium-catalyzed amination of 5-Amino-2-chloronicotinonitrile is a critical transformation in the synthesis of a wide range of biologically active molecules. The choice of ligand is paramount to the success of this Buchwald-Hartwig cross-coupling reaction, directly influencing reaction efficiency, yield, and substrate scope. This guide provides a comparative overview of common ligands employed for the amination of chloro-heterocycles, supported by representative experimental data, and offers a detailed experimental protocol for this specific transformation.

Ligand Performance Comparison

The selection of an appropriate phosphine or N-heterocyclic carbene (NHC) ligand is crucial for achieving high yields in the amination of electron-deficient heteroaryl chlorides like this compound. While a direct head-to-head comparison for this specific substrate is not extensively documented in a single study, the following table summarizes the performance of commonly used ligands in the amination of related 2-chloropyridine derivatives. The data presented is a synthesis of typical results found in the literature and serves as a guide for ligand selection.

LigandCatalyst PrecursorBaseSolventTemperature (°C)Typical Yield (%)Key Characteristics
Xantphos Pd₂(dba)₃ or Pd(OAc)₂Cs₂CO₃ or K₃PO₄Toluene or Dioxane80-11070-95Wide bite angle, good for electron-deficient substrates.
SPhos Pd₂(dba)₃ or G3-PrecatalystsNaOtBu or K₃PO₄Toluene or THF80-10085-98Bulky and electron-rich, highly active for challenging couplings.
RuPhos Pd₂(dba)₃ or G3-PrecatalystsNaOtBu or K₃PO₄Toluene or t-BuOH80-10080-97Similar to SPhos, very effective for a broad range of amines.
BrettPhos Pd₂(dba)₃ or G4-PrecatalystsLiHMDS or K₃PO₄Toluene or THF25-8075-95Highly active at lower temperatures, good for base-sensitive substrates.
IMes [Pd(IMes)(cinnamyl)Cl]NaOtBu or K₂CO₃Toluene or Dioxane90-12060-90N-Heterocyclic Carbene (NHC) ligand, thermally stable.

Note: Yields are highly dependent on the specific amine coupling partner and precise reaction conditions. The information in this table is intended to be a general guide.

Experimental Protocol: Representative Amination of this compound

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination of this compound with a representative aniline derivative, employing a commonly used palladium/phosphine ligand system.

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq.), the aniline derivative (1.2 mmol, 1.2 eq.), Cesium Carbonate (2.0 mmol, 2.0 eq.), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.06 mmol, 6 mol%).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the Schlenk tube.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 5-amino-2-(arylamino)nicotinonitrile.

Visualizing the Process

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the palladium-catalyzed amination of this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Start reagents Combine Reactants: - this compound - Amine - Base (e.g., Cs2CO3) start->reagents catalyst Add Catalyst System: - Pd Precursor (e.g., Pd2(dba)3) - Ligand (e.g., Xantphos) reagents->catalyst solvent Add Anhydrous Solvent (e.g., Toluene) catalyst->solvent heat Heat and Stir (e.g., 100 °C) solvent->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify end Final Product purify->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

G pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_intermediate L-Pd(II)(Ar)(Cl) amine_coordination Amine Coordination (R2NH) pd2_intermediate->amine_coordination pd2_amine_complex [L-Pd(II)(Ar)(Cl)(R2NH)] deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR2) reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Validated HPLC method for purity assessment of 5-Amino-2-chloronicotinonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 5-Amino-2-chloronicotinonitrile and its derivatives is a critical step in the development of safe and effective active pharmaceutical ingredients (APIs). This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method alongside alternative analytical techniques for the purity assessment of these compounds.

High-Performance Liquid Chromatography stands as a robust and widely utilized technique for the quantitative analysis of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it particularly suitable for separating the main compound from structurally similar impurities. While a specific validated HPLC method for this compound was not identified in the public domain, a validated HPLC-UV method for the closely related compound, 5-amino-2-chloropyridine (5A2Cl), provides a strong foundational protocol that can be adapted and validated.[1][2]

Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can serve as orthogonal techniques for purity confirmation.[3][4] GC-MS is suitable for volatile and thermally stable compounds, while qNMR provides quantitative information without the need for a reference standard of the impurity itself.

Comparison of Analytical Techniques

The selection of an analytical method is contingent on various factors including the nature of the impurities, the required sensitivity, and the availability of instrumentation. Below is a summary of the key performance characteristics of HPLC, GC-MS, and qNMR for the purity analysis of pyridine derivatives.

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Quantification based on the direct relationship between the integrated NMR signal area and the number of nuclei.
Applicability Wide range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Any soluble compound with NMR-active nuclei.
Sensitivity High (typically ppm to ppb levels).[1][2]Very high (ppb to ppt levels).[4]Moderate (typically requires mg of sample).
Resolution High, allowing for separation of closely related compounds.[5]Very high for volatile compounds.Lower than chromatographic methods, but provides structural information.
Quantification Requires a reference standard for each impurity.Can provide semi-quantitative results without standards, but accurate quantification requires standards.Does not require a reference standard of the analyte; an internal standard of known concentration is used.
Sample Throughput Moderate to high.High.Low to moderate.

Validated HPLC Method for a Structurally Related Compound: 5-Amino-2-chloropyridine

The following protocol is based on a validated HPLC-UV method for the determination of 5-amino-2-chloropyridine and serves as an excellent starting point for developing a method for this compound derivatives.[1][2] Method validation for the specific derivative of interest is a mandatory step.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1][2][5]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[1][2]

  • Mobile Phase: A mixture of water (pH adjusted to 3 with orthophosphoric acid) and methanol in a 50:50 (v/v) ratio.[1][2]

  • Flow Rate: 0.7 mL/min.[1][2]

  • Column Temperature: 40°C.[1][2]

  • Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL for the main component and lower for impurity standards). Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[5] For accurate quantification of impurities, a calibration curve should be prepared using certified reference standards of the impurities.

Experimental Workflow

The logical flow of the HPLC purity assessment method is outlined below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Sample and Standards B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 254 nm E->F G Integrate Peak Areas F->G H Calculate Purity (%) G->H I Generate Report H->I

Caption: Workflow for HPLC purity assessment of this compound derivatives.

This guide provides a framework for establishing a robust purity assessment protocol for this compound derivatives. The presented HPLC method, while validated for a closely related structure, offers a reliable starting point. For GMP (Good Manufacturing Practice) environments, this method must be fully validated for specificity, linearity, accuracy, precision, and robustness for the specific derivative under investigation. The consideration of orthogonal methods like GC-MS and qNMR will further strengthen the analytical control strategy.

References

Safety Operating Guide

Safe Disposal of 5-Amino-2-chloronicotinonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Proper disposal of 5-Amino-2-chloronicotinonitrile is crucial for laboratory safety and environmental protection. This substance is categorized as hazardous and must be handled accordingly. Under no circumstances should it be disposed of down the drain or in regular waste streams.

This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical.

Hazard Profile and Safety Precautions

This compound is known to cause skin and eye irritation and may be harmful if inhaled or swallowed.[1] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Hazard StatementPrecautionary Measures
Harmful if swallowed, in contact with skin, or if inhaled.[1]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands and any exposed skin thoroughly after handling.[1] Use only outdoors or in a well-ventilated area.[1][2] Do not eat, drink, or smoke when using this product.[3]
Causes serious eye irritation.[1][2]Wear protective gloves, protective clothing, and eye/face protection.[1][2] Tightly fitting safety goggles with side-shields are recommended.[1][4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Causes skin irritation.[1][2]Wear protective gloves and clothing.[1][2] If on skin, wash with plenty of water.[1][3] If skin irritation occurs, seek medical advice.[3] Take off contaminated clothing and wash it before reuse.[1][3]
May cause respiratory irritation.[1][2]Avoid breathing dust.[2] If inhaled, remove the person to fresh air and keep comfortable for breathing.[1] If respiratory symptoms occur, seek medical attention.
Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service, typically involving controlled incineration.[1]

1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:

  • Eye Protection: Tightly fitting safety goggles.[4]

  • Hand Protection: Chemical-impermeable gloves.

  • Body Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator is recommended.[2]

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid generating dust.[2]

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible hazardous waste container.[2][5]

  • Contaminated Materials:

    • Any materials used for cleaning spills (e.g., absorbent pads, wipes) should also be placed in the designated hazardous waste container.

  • Empty Containers:

    • Thoroughly empty the container of all contents.[5]

    • The first rinse of the container with a suitable solvent must be collected and disposed of as hazardous waste.[5]

    • For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[5] Given the hazards of this compound, treating it with this higher level of precaution is advisable.

    • After thorough rinsing and air-drying, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit.[1]

3. Labeling and Storage:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Keep the container tightly sealed except when adding waste.[5]

  • Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][4]

  • Ensure the storage area has secondary containment for any potential leaks.[5]

4. Final Disposal:

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The material will likely be disposed of via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid Chemical Waste assess_waste->solid_waste Solid empty_container Empty Chemical Container assess_waste->empty_container Container collect_solid Step 3a: Carefully sweep and collect solid waste. Avoid creating dust. solid_waste->collect_solid rinse_container Step 3b: Triple rinse container with a suitable solvent. empty_container->rinse_container place_in_container Step 4: Place waste in a labeled, sealed hazardous waste container. collect_solid->place_in_container collect_rinse Collect first three rinses as hazardous waste. rinse_container->collect_rinse disposed_container Puncture and dispose of rinsed container per local regulations. rinse_container->disposed_container collect_rinse->place_in_container store_waste Step 5: Store container in a secure, ventilated area with secondary containment. place_in_container->store_waste contact_ehs Step 6: Arrange for pickup by licensed waste disposal. store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 5-Amino-2-chloronicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling and disposal of 5-Amino-2-chloronicotinonitrile (CAS No. 13600-46-9). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[1]Protects against dust particles and potential splashes.
Skin Protection GlovesNitrile gloves.[2][3][4][5][6]Provides chemical resistance against nitriles and chlorinated compounds.
Protective ClothingFire/flame resistant and impervious lab coat or coveralls.[1]Protects skin from contact with the chemical.
Respiratory Protection RespiratorFull-face respirator.Required if exposure limits are exceeded or if dust is generated.[1]

Operational Plan: Handling this compound

The following step-by-step protocol is designed to minimize exposure risk and ensure safe handling of this compound in a laboratory setting.

Preparation
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of punctures and that safety goggles provide a complete seal.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.

  • Spill Kit: Have a spill kit appropriate for chemical powders readily available.

Handling Procedure
  • Avoid Dust Formation: When transferring the solid, do so carefully to avoid creating dust.[1] Use appropriate tools such as a spatula.

  • Weighing: If weighing is required, perform this task within a ventilated enclosure.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Contamination Prevention: Do not eat, drink, or smoke in the handling area.[7] Wash hands thoroughly after handling.[7]

Post-Handling
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent to remove any residual chemical.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container for hazardous waste.

  • Disposal Method: As a chlorinated organic compound, this compound should not be disposed of down the drain.[8] The recommended disposal method is incineration by a licensed hazardous waste disposal company.[9] This process decomposes the compound into less harmful gaseous byproducts.[9]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Dispose of the rinsed container in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram illustrates the key stages of the handling and disposal workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area prep_ppe Inspect PPE prep_area->prep_ppe prep_emergency Verify Emergency Equipment prep_ppe->prep_emergency prep_spill Ready Spill Kit prep_emergency->prep_spill handle_dust Avoid Dust Generation prep_spill->handle_dust handle_weigh Weigh in Ventilated Enclosure handle_dust->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon disp_collect Collect Hazardous Waste handle_dissolve->disp_collect Waste Generation post_ppe Remove & Dispose of PPE post_decon->post_ppe post_store Store Chemical post_ppe->post_store post_ppe->disp_collect disp_incinerate Incinerate Waste disp_collect->disp_incinerate disp_container Dispose of Container disp_incinerate->disp_container

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.